molecular formula C2H2Cl2N2O2 B8113669 Dichloroglyoxime

Dichloroglyoxime

Cat. No.: B8113669
M. Wt: 156.95 g/mol
InChI Key: KTQVJAPIQPIIPF-IJIVKGSJSA-N
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Description

Dichloroglyoxime is a useful research compound. Its molecular formula is C2H2Cl2N2O2 and its molecular weight is 156.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1+,6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVJAPIQPIIPF-IJIVKGSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)(\Cl)/C(=N\O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dichloroglyoxime chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dichloroglyoxime (B20624): Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 2038-44-0) is a versatile chemical compound with significant utility across various scientific disciplines, including organic synthesis, coordination chemistry, and analytical chemistry.[1][2] Its unique structure and reactivity make it a valuable precursor for the synthesis of complex nitrogen-rich heterocyclic compounds, which are often key intermediates in the development of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and key applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to orange or green crystalline powder.[2][3] It is soluble in polar organic solvents.[3] A summary of its core physical and chemical properties is presented below.

Table 1: General Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 2038-44-0[2][3][4]
Molecular Formula C₂H₂Cl₂N₂O₂[2][4][5]
Molecular Weight 156.95 g/mol [1][2][4][5]
Appearance White, orange, or green crystalline powder[2]
Melting Point 200-204 °C[1][2][3]; 213 °C (decomposes)[3][6][7][8][1][2][3][6][7][8]
Boiling Point 335 °C[3][7][8][9]
Density 1.80 g/cm³[3][7][8][9]
Flash Point 156 °C[3][7][8][9]
pKa (Predicted) 3.45 ± 0.10[3][8]
Storage Room temperature, in a cool, dark, dry place under inert gas[1][4]

Table 2: Computed and Spectral Properties

PropertyValueSource(s)
IUPAC Name (1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride[5]
InChI InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1+,6-2+[3][5]
XLogP3 2.0[9]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 1[5]
Exact Mass 155.9493327 Da[5]
Polar Surface Area 65.2 Ų[5]

Molecular Structure

The structure of this compound features a central carbon-carbon single bond, with each carbon atom double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group and a chlorine atom.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis Methodologies

This compound is primarily synthesized from glyoxime (B48743). Both traditional and modern, safer methods are employed.

4.1.1. Traditional Synthesis: Chlorination with Elemental Chlorine

This method involves the direct reaction of glyoxime with elemental chlorine gas.[10]

  • Materials: Glyoxime, 95% ethanol (B145695), chlorine gas.

  • Protocol:

    • Suspend glyoxime (e.g., 17.6 g) in 95% ethanol in a reaction vessel.[1]

    • Cool the suspension to a low temperature, typically between -20 °C and -30 °C.[1] Maintaining this temperature is crucial for stabilizing the monochloroglyoxime intermediate, which allows for a near-quantitative conversion.[1]

    • Bubble elemental chlorine gas through the stirred suspension for approximately 30 minutes.[1][10]

    • After the reaction is complete, evaporate the ethanol under reduced pressure.

    • Wash the resulting crystals with a suitable solvent, such as chloroform, to purify the product.

    • Isolate the this compound product by filtration. Yields for this method are reported to be in the range of 77% to 97%.[1][10]

Traditional_Synthesis A Suspend Glyoxime in Ethanol B Cool to -20°C to -30°C A->B C Bubble Cl₂ Gas (30 min) B->C D Evaporate Ethanol (Reduced Pressure) C->D E Wash Crystals (e.g., Chloroform) D->E F Isolate Product by Filtration E->F

Figure 2: Workflow for the traditional synthesis of this compound.

4.1.2. Chlorine Gas-Free Synthesis: Using N-Chlorosuccinimide (NCS)

To avoid the hazards associated with handling elemental chlorine gas, a safer "greener" method using N-chlorosuccinimide (NCS) has been developed.[10][11][12]

  • Materials: Glyoxime, N-chlorosuccinimide (NCS), dimethylformamide (DMF), lithium chloride (LiCl).

  • Protocol:

    • Dissolve glyoxime in DMF.

    • Add NCS to the solution. NCS is a solid, making it easier and safer to handle than chlorine gas.[10]

    • Allow the reaction to proceed. A previously reported version of this method resulted in an inseparable complex of this compound and DMF.[10]

    • To obtain pure this compound, perform a workup using lithium chloride.[10][11] This improved method avoids the need for recrystallization from hazardous solvents like toluene.[10]

    • This procedure provides this compound in high purity with yields comparable to the traditional chlorine gas method.[10][11][12]

Greener_Synthesis A Dissolve Glyoxime in DMF B Add N-Chlorosuccinimide (NCS) A->B C Reaction Proceeds B->C D Perform Workup with Lithium Chloride C->D E Obtain High Purity This compound D->E

Figure 3: Workflow for the chlorine gas-free synthesis of this compound.

4.1.3. Alternative Synthesis: Using Oxone® and HCl

Another method avoids chlorine gas by using potassium monoperoxysulfate (commercially known as Oxone®) and concentrated hydrochloric acid.[13][14]

  • Materials: Glyoxime, dimethylformamide (DMF), concentrated hydrochloric acid, potassium monoperoxysulfate (Oxone®), diethyl ether.

  • Protocol:

    • Prepare a solution of concentrated hydrochloric acid in DMF.[13][14]

    • Dissolve glyoxime in this reaction solution.[13][14]

    • Slowly add potassium monoperoxysulfate to the mixed solution and stir at room temperature for approximately 2 hours to complete the chlorination reaction.[13][14]

    • Add distilled water to the reaction mixture.

    • Extract the product using an organic solvent, such as diethyl ether.[13][14]

    • Wash the extracted organic layer with an aqueous HCl solution and brine, then dry it with a drying agent like MgSO₄.[13][14]

    • Perform vacuum distillation to obtain the final solid product with high purity (>99%) and high yield (~90%).[14]

Analytical and Characterization Methods

Several analytical techniques are crucial for confirming the purity, structure, and properties of this compound and its derivatives.

  • Titration: Purity of this compound is often determined by titration, with assays typically showing ≥98% purity.[1][2]

  • X-ray Diffraction (XRD): Single-crystal XRD is a powerful technique used to determine the precise three-dimensional atomic structure of crystalline this compound and its metal complexes.[1] For instance, a cocrystal of this compound was found to crystallize in a triclinic system with a P-1 space group.[1]

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods used to confirm the chemical structure of synthesized this compound.[12]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[1] Techniques such as Fast Atom Bombardment (FAB) can be used for analyzing polar and non-volatile compounds like this compound.[1]

  • Differential Scanning Calorimetry (DSC): DSC analysis is used to study the thermal properties of this compound, such as its melting point and decomposition temperature.[12]

Applications in Research and Development

This compound is a key building block and reagent in multiple areas of chemical research and development.

  • Organic Synthesis: It is a fundamental precursor for synthesizing nitrogen-rich heterocyclic compounds like tetrazoles and furazans, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1][2]

  • Coordination Chemistry: this compound acts as a versatile ligand, forming stable complexes with various transition metals, including nickel, cobalt, and copper.[1] These complexes are investigated for their potential in catalysis and advanced materials science.[1][2]

  • Analytical Chemistry: It serves as an effective chelating agent for the detection and quantification of metal ions, particularly nickel and palladium, in various samples.[2]

  • Biochemical Research: Studies have shown that this compound can act as a reversible, uncompetitive inhibitor of the enzyme lysozyme, making it a useful tool for studying enzyme kinetics and inhibition mechanisms.[1]

  • Antimicrobial Agent: The compound exhibits antimicrobial properties, which are attributed to its ability to chlorinate proteins and react with components of bacterial cell walls.[1][4] It is also used as a high-efficiency industrial fungicide.[3][8]

Applications cluster_apps Key Application Areas cluster_details Specific Uses A This compound B Organic Synthesis A->B C Coordination Chemistry A->C D Analytical Chemistry A->D B1 Precursor for Heterocycles (Pharmaceuticals, Agrochemicals) B->B1 C1 Ligand for Metal Complexes (Catalysis, Materials) C->C1 D1 Chelating Agent for Metal Ion Detection (Ni, Pd) D->D1

Figure 4: Logical relationship of this compound to its primary applications.

Safety and Handling

According to Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[15]

  • Handling: Handle in a well-ventilated place.[16] Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses or face shield, and a dust respirator if aerosol generation is possible.[15][16] Avoid contact with skin, eyes, and clothing.[15][16]

  • Storage: Store in a tightly closed container in a cool, dark, and dry place.[1][16] It is recommended to store under an inert gas as the material may be moisture sensitive.[4]

  • First Aid: In case of inhalation, move to fresh air.[15][16] For skin contact, wash off with soap and plenty of water.[15] For eye contact, rinse cautiously with water for several minutes.[15][16] If swallowed, rinse mouth with water and seek medical attention.[15][16]

This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications and handling procedures, always refer to the latest Safety Data Sheet and relevant published literature.

References

Dichloroglyoxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Dichloroglyoxime (B20624) (C₂H₂Cl₂N₂O₂) for Researchers, Scientists, and Drug Development Professionals.

This compound, with the molecular formula C₂H₂Cl₂N₂O₂, is a versatile chemical compound utilized across various scientific disciplines. It serves as a crucial building block in the synthesis of energetic materials and nitrogen-rich heterocyclic compounds.[1][2] Its utility also extends to coordination chemistry, where it acts as a ligand, and analytical chemistry, as a reagent for metal ion detection.[2][3] Furthermore, this compound has demonstrated antimicrobial properties and functions as an enzyme inhibitor, making it a compound of interest in biochemical and pharmaceutical research.[4][5]

Core Molecular and Physical Properties

PropertyValueSource(s)
IUPAC Name (1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride[7]
Molecular Formula C₂H₂Cl₂N₂O₂[7]
Molecular Weight 156.95 g/mol [7]
CAS Number 2038-44-0[3]
SMILES String C(=N/O)(\Cl)/C(=N\O)/Cl[7]
Melting Point 200-204 °C[3], 213 °C (decomposes)[4], 202 °C[8][3][4][8]
Boiling Point 335 °C[4]
Density 1.8 ± 0.1 g/cm³[4]
Vapor Pressure 0 mmHg at 25 °C[4]
pKa (Predicted) 3.45 ± 0.10[9]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the chlorination of glyoxime (B48743). Historically, this was performed using elemental chlorine gas, a method that is effective but involves hazardous materials.[1] More contemporary, "greener" methods utilize N-chlorosuccinimide (NCS) as the chlorinating agent, offering a safer alternative with comparable yields.[1][10]

Experimental Protocols

1. Traditional Synthesis using Chlorine Gas

This method involves the direct chlorination of glyoxime using elemental chlorine gas in an alcoholic solvent at low temperatures.

  • Materials: Glyoxime, 95% ethanol (B145695), chlorine gas, chloroform.

  • Procedure:

    • Suspend glyoxime (e.g., 17.6 g) in 95% ethanol (e.g., 200 ml) in a reaction vessel equipped with a stirrer and a gas inlet.[6]

    • Cool the suspension to -20 °C using a suitable cooling bath.[6]

    • Bubble chlorine gas through the stirred suspension for approximately 30 minutes while maintaining the temperature at -20 °C.[6]

    • After the reaction is complete, evaporate the ethanol under reduced pressure.[1]

    • Wash the resulting crystals with chloroform.[1]

    • Isolate the this compound product by filtration. This process typically yields the product in the range of 77-97%.[1][6]

2. Modern "Greener" Synthesis using N-Chlorosuccinimide (NCS)

This safer, more modern approach avoids the use of hazardous chlorine gas.

  • Materials: Glyoxime, N-chlorosuccinimide (NCS), dimethylformamide (DMF), lithium chloride (LiCl), water, diethyl ether.

  • Procedure:

    • Dissolve glyoxime and N-chlorosuccinimide in DMF in a reaction vessel.

    • Allow the reaction to proceed. The use of NCS in DMF is advantageous as NCS is an easily handled solid.[1][9]

    • Upon completion of the reaction, perform a workup using a lithium chloride solution.[1][10]

    • The original NCS/DMF method reported extracting the product with diethyl ether after dilution with water, followed by recrystallization from toluene, which could lead to the formation of a complex with DMF.[1][9]

    • The improved method with a LiCl-based workup provides this compound in high purity with a yield of around 75%.[9]

Chemical Reactivity and Applications

This compound is a valuable precursor in organic synthesis, particularly for nitrogen-rich heterocyclic compounds such as tetrazoles and furazans, which are themselves important in the development of pharmaceuticals and energetic materials.[2] In the field of coordination chemistry, it functions as a versatile ligand, forming stable complexes with various transition metals.[2] It is also employed as a chelating agent in analytical chemistry for the detection and quantification of metal ions, most notably nickel.[2][3]

Biological Activity and Mechanisms of Action

This compound exhibits notable biological activity, primarily as an antimicrobial agent and an enzyme inhibitor.

Antimicrobial Action

The antimicrobial properties of this compound are attributed to its ability to react with components of the bacterial cell wall. It is proposed to chlorinate proteins and react with hydroxyl groups on the cell wall, leading to cross-linking and inactivation of the peptidoglycan layer, ultimately inhibiting bacterial growth.[4]

Antimicrobial_Mechanism cluster_workflow Proposed Antimicrobial Workflow of this compound DCG This compound (C2H2Cl2N2O2) Interaction Chemical Interaction DCG->Interaction CellWall Bacterial Cell Wall (Peptidoglycan Layer) CellWall->Interaction Proteins Surface Proteins Proteins->Interaction Chlorination Protein Chlorination Interaction->Chlorination reacts with -NH groups Crosslinking Peptidoglycan Cross-linking Interaction->Crosslinking reacts with -OH groups Inactivation Cell Wall Inactivation & Disruption Chlorination->Inactivation Crosslinking->Inactivation Inhibition Inhibition of Bacterial Growth Inactivation->Inhibition

Proposed antimicrobial mechanism of this compound.

Enzyme Inhibition

This compound has been identified as a reversible, uncompetitive inhibitor of the enzyme lysozyme (B549824), with a reported inhibition constant (Ki) of 52 µM.[5] Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This binding alters the enzyme's conformation, preventing the conversion of the substrate to product.

Enzyme_Inhibition cluster_pathway Uncompetitive Inhibition of Lysozyme by this compound E Lysozyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Ki = 52 µM) Product Product (P) ES->Product k_cat I This compound (I) ESI->ES NoProduct No Product Formation ESI->NoProduct Product->E + E

Uncompetitive inhibition of lysozyme by this compound.

Hypothetical Signaling Pathway in Eukaryotic Cells

While direct studies on the effects of this compound on eukaryotic signaling pathways are limited, research on other oxime-containing compounds provides a basis for a hypothetical mechanism of action. Some aldoximes have been shown to induce mitochondria-mediated apoptosis through the activation of MAPK (mitogen-activated protein kinase) signaling pathways, such as ERK1/2 and p38.[1] This suggests that this compound, as an oxime-containing compound, could potentially trigger similar pathways in certain cell types, leading to programmed cell death. This is of particular interest for drug development professionals exploring its potential as an anticancer agent.

Apoptosis_Pathway cluster_apoptosis Hypothetical Apoptosis Induction by this compound DCG This compound Cell Eukaryotic Cell DCG->Cell (external stimulus) MAPK MAPK Pathway (ERK1/2, p38) Cell->MAPK activates Mito Mitochondria MAPK->Mito stimulates Casp9 Caspase-9 Mito->Casp9 activates (intrinsic pathway) Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Hypothetical signaling pathway for apoptosis induction.

Toxicology and Safety

Comprehensive toxicological data, such as LD50 values for oral, dermal, or inhalation routes, are not available for this compound in published literature and safety data sheets.[11] As with any chemical reagent, it should be handled with appropriate personal protective equipment in a well-ventilated area. The historical synthesis method involving chlorine gas presents significant inhalation hazards.[1] The "greener" synthesis using NCS is recommended for improved laboratory safety.[1]

References

Dichloroglyoxime Crystal Structure Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroglyoxime (B20624) (C₂H₂Cl₂N₂O₂) is a key building block in the synthesis of various nitrogen-rich heterocyclic compounds, which are of significant interest in the development of pharmaceuticals and energetic materials.[1][2] A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, designing novel derivatives, and understanding its biological activity. While a definitive, publicly available crystal structure of this compound remains to be published, this technical guide outlines the comprehensive methodology for its synthesis, crystallization, and eventual crystal structure determination via single-crystal X-ray diffraction. Furthermore, it explores the theoretical molecular geometry and potential intermolecular interactions that would govern its solid-state packing.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the compound and for designing crystallization experiments.

PropertyValueReference(s)
Molecular Formula C₂H₂Cl₂N₂O₂[3]
Molecular Weight 156.95 g/mol [3]
Appearance White to orange crystalline powder[1]
Melting Point 200-204 °C (decomposes)[1]
Boiling Point 335 °C (predicted)[4][5]
Density 1.80 g/cm³ (predicted)[4][5]
Solubility Soluble in polar organic solvents[6][7]
pKa 3.45 ± 0.10 (predicted)[4]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and effective approach involves the chlorination of glyoxime (B48743). A chlorine gas-free synthesis method has also been developed for improved safety and handling.[8][9]

Method 1: Chlorination using Chlorine Gas

  • Reaction: Glyoxime is reacted with chlorine gas in an alcoholic solvent, such as methanol (B129727) or ethanol, at low temperatures (-40 °C to 20 °C).[6]

  • Procedure:

    • Dissolve glyoxime in an alcohol solvent.[6]

    • Cool the solution to the desired reaction temperature.[6]

    • Bubble chlorine gas through the solution while stirring.[6]

    • The reaction progress can be monitored by appropriate analytical techniques.

    • Upon completion, the this compound product can be isolated by filtration.[6]

Method 2: Chlorine Gas-Free Synthesis using N-Chlorosuccinimide (NCS)

  • Reaction: Glyoxime is reacted with N-chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF).[8][9]

  • Procedure:

    • Dissolve glyoxime in DMF.[8]

    • Add NCS portion-wise to the solution while maintaining a controlled temperature.[8]

    • After the reaction is complete, a workup procedure, potentially involving a lithium chloride solution, is performed to isolate the pure this compound.[8]

Crystallization of this compound

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[10] Several crystallization techniques can be employed for this compound, and the optimal method may require some experimentation.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., a polar organic solvent in which it is soluble).

    • Loosely cap the container to allow for the slow evaporation of the solvent.

    • Store the container in a vibration-free environment at a constant temperature.[11]

  • Vapor Diffusion:

    • Dissolve this compound in a small amount of a "good" solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a small amount of a "poor" solvent (a solvent in which this compound is less soluble but is miscible with the "good" solvent).

    • The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of this compound and promoting crystal growth.[11]

  • Cooling Crystallization:

    • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to a lower temperature. The decrease in solubility upon cooling should induce crystallization.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.[12][13]

The general workflow for single-crystal X-ray diffraction analysis is as follows:

  • Crystal Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[12][13]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[12][14] The diffracted X-rays are detected and their intensities are recorded.[13]

  • Structure Solution: The collected diffraction data is used to solve the crystal structure. This involves determining the unit cell parameters and the space group of the crystal.[15] The initial positions of the atoms in the unit cell are then determined using computational methods.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data to obtain a final, accurate crystal structure. This process minimizes the difference between the observed and calculated diffraction intensities.[14]

Structural Insights and Visualizations

While the precise crystal structure of this compound is not yet publicly documented, we can infer its molecular geometry and potential intermolecular interactions based on its known chemical structure.

Molecular Structure

This compound consists of a central carbon-carbon single bond, with each carbon atom double-bonded to a nitrogen atom and single-bonded to a chlorine atom. Each nitrogen atom is also bonded to a hydroxyl group. The presence of the C=N double bonds suggests a planar or near-planar arrangement of the core atoms.

cluster_interactions Potential Intermolecular Interactions HB Hydrogen Bonding (O-H···N, O-H···O) DD Dipole-Dipole Interactions (Polar Bonds) HB->DD LDF London Dispersion Forces (Temporary Dipoles) DD->LDF Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dichloroglyoxime (B20624) from Glyoxime (B48743)

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial building block in the creation of various energetic materials and nitrogen-rich heterocyclic compounds.[1][2] The document details the traditional synthesis route using chlorine gas, as well as modern, safer alternatives, presenting quantitative data, experimental protocols, and reaction pathway visualizations.

Introduction

This compound (DCG) is a significant precursor for a range of materials, including the 5,5′-bis-tetrazole-1,1′-diol-based material ABTOX, TKX-50, and various furazan-based compounds.[1] It also finds application in the synthesis of luminescent organometallic complexes and polynucleating ligand systems.[3][4] Historically, DCG has been synthesized by the direct chlorination of glyoxime using elemental chlorine gas.[3] However, due to the high toxicity and handling difficulties associated with chlorine gas, alternative methods have been developed.[3][4] This guide will cover both the traditional chlorine gas method and a prominent chlorine-gas-free alternative using N-Chlorosuccinimide (NCS).

The synthesis reaction proceeds through a monochloroglyoxime (MCG) intermediate, which is then further chlorinated to yield this compound.[5] The stability of this intermediate and the reaction conditions are critical for achieving a high yield of the final product.[5][6]

Synthesis Methodologies

Traditional Synthesis: Chlorination with Chlorine Gas

The most common historical method for preparing this compound involves bubbling elemental chlorine gas through a suspension of glyoxime in a suitable solvent at low temperatures.[1][3]

Experimental Protocol:

  • Preparation: Suspend glyoxime (1.0 equivalent) in ethanol (B145695). A common concentration reported is 17.6 g of glyoxime in 200 ml of 95% ethanol.[7][8]

  • Cooling: Cool the stirred suspension to -20 °C using a dry ice/methanol bath.[7][8]

  • Chlorination: Bubble elemental chlorine gas through the suspension for approximately 30 minutes while maintaining the temperature at -20 °C.[1][3][8] It is crucial to control the reaction time and temperature, as prolonged reaction times or higher temperatures can lead to a significant decrease in yield.[7][8]

  • Workup: After the reaction is complete, allow the mixture to warm to room temperature.

  • Solvent Removal: Evaporate the ethanol under reduced pressure.[3]

  • Washing and Isolation: Add chloroform (B151607) to the residue to form a slurry, which helps in washing the crystals.[3][7]

  • Filtration: Isolate the this compound crystals by filtration and dry them in vacuo.[7]

Chlorine-Gas-Free Synthesis: Using N-Chlorosuccinimide (NCS)

To circumvent the hazards of using chlorine gas, a safer method employing N-chlorosuccinimide (NCS) as the chlorinating agent in dimethylformamide (DMF) has been developed.[1][3] This method offers comparable yields to the traditional procedure.[4][9]

Experimental Protocol:

  • Dissolution: To a round-bottom flask, add glyoxime (1.0 equivalent) and DMF. For example, 30.0 g of glyoxime in 340 mL of DMF.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Reagent Addition: Add N-chlorosuccinimide (2.05 equivalents) in several equal portions over a period of 2 hours.[1]

  • Reaction: Stir the reaction mixture overnight, allowing the ice bath to slowly warm to room temperature.[1]

  • Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator at 70 °C.[1]

  • Workup (Lithium Chloride-based): A newer workup involves using a lithium chloride solution to obtain DCG in high purity, avoiding the formation of a DCG-DMF complex.[3][9]

  • Isolation: The final product is isolated after the appropriate workup and drying.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods for this compound.

MethodChlorinating AgentSolventTemperature (°C)TimeYield (%)Reference
TraditionalChlorine Gas10% HCl08 hours33.5 - 37.5[7]
TraditionalChlorine Gas95% Ethanol-2030 minutes77 - 97[3][7][8]
TraditionalChlorine Gas95% Ethanol-205 hours~50[7][8]
TraditionalChlorine Gas95% Ethanol55 hours~10[7][8]
AlternativeN-ChlorosuccinimideDMF0 to RTOvernightComparable to Cl2 method[1][3][9]
AlternativePotassium Monoperoxysulfate / HClDMFRoom Temp2 hours94[10][11]

Reaction Pathway and Experimental Workflow

Chemical Reaction Pathway

The chlorination of glyoxime to this compound is a two-step process involving a monochlorinated intermediate.

G Glyoxime Glyoxime (C₂H₄N₂O₂) Cl2_1 + Cl₂ Glyoxime->Cl2_1 MCG Monochloroglyoxime (C₂H₃ClN₂O₂) Cl2_2 + Cl₂ MCG->Cl2_2 DCG This compound (C₂H₂Cl₂N₂O₂) Cl2_1->MCG Cl2_2->DCG

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for Traditional Synthesis

The following diagram illustrates the general workflow for the traditional synthesis of this compound using chlorine gas.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Suspend Glyoxime in Ethanol B Cool to -20°C A->B C Bubble Cl₂ Gas (30 min) B->C D Evaporate Ethanol C->D E Add Chloroform D->E F Filter Crystals E->F G Dry in vacuo F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomer Characterization of (E,E)-Dichloroglyoxime

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of the (E,E) stereoisomer of dichloroglyoxime (B20624). This compound is a significant compound used as an industrial fungicide and as a crucial intermediate in the synthesis of various heterocyclic compounds.[1][2] Accurate stereoisomeric characterization is critical for understanding its reactivity, biological activity, and for ensuring the quality and purity of its derivatives in research and development, including drug design.

Physicochemical Properties

(E,E)-Dichloroglyoxime, also known by its IUPAC name (1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride, is a white to orange crystalline powder at room temperature.[3][4][5] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₂Cl₂N₂O₂[4][6]
Molecular Weight 156.95 g/mol [3][4]
Melting Point 200-204 °C[3][5], 213 °C (dec.)[6][7][3][5][6][7]
Appearance White, orange, or green crystalline powder[3][5]
CAS Number 2038-44-0[3][6]
InChIKey KTQVJAPIQPIIPF-IJIVKGSJSA-N[4]

Synthesis of (E,E)-Dichloroglyoxime

Historically, this compound was synthesized by reacting glyoxime (B48743) with elemental chlorine gas.[8][9] However, this method involves the use of highly toxic and difficult-to-handle chlorine gas.[8][9] A safer, more modern, chlorine-gas-free procedure has been developed, which offers comparable yields and high purity.[8][9]

Experimental Protocol: Chlorine-Free Synthesis

A preferred method for synthesizing (E,E)-dichloroglyoxime involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.[8][9]

  • Reaction Setup : Dissolve glyoxime in dimethylformamide (DMF).

  • Chlorination : Add N-chlorosuccinimide to the solution. The reaction proceeds to chlorinate the glyoxime.

  • Workup : Perform a workup using a lithium chloride-based procedure to isolate the product.[8]

  • Purification : The crude product can be further purified by recrystallization to yield high-purity (E,E)-dichloroglyoxime.

Glyoxime Glyoxime Reaction Chlorination Reaction Glyoxime->Reaction NCS N-Chlorosuccinimide (NCS) in DMF NCS->Reaction Workup LiCl-based Workup Reaction->Workup Intermediate Product DCGO (E,E)-Dichloroglyoxime Workup->DCGO Purified Product

Caption: Chlorine-free synthesis of (E,E)-dichloroglyoxime.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and purity of the synthesized compound.

NMR Spectroscopy (¹H and ¹³C)

Due to the symmetrical nature of the (E,E) isomer, its NMR spectra are expected to be simple.

  • ¹H NMR : A single resonance is expected for the two equivalent hydroxyl protons (-OH). The chemical shift of hydroxyl protons can be highly variable and dependent on solvent, concentration, and temperature; the peak may also be broad due to chemical exchange.[10]

  • ¹³C NMR : A single signal is anticipated for the two equivalent carbon atoms of the C=N bonds.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.[11][12] For (E,E)-dichloroglyoxime, characteristic vibrational bands are expected for the C=N, N-O, O-H, and C-Cl bonds.

Functional GroupExpected Wavenumber Range (cm⁻¹)Notes
O-H Stretch 3200 - 3600Broad band, indicative of hydrogen bonding.
C=N Stretch 1620 - 1680A key indicator of the oxime group.
N-O Stretch 900 - 960Characteristic of the oxime functionality.
C-Cl Stretch 600 - 800The position can confirm the presence of chlorine.[13]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For (E,E)-dichloroglyoxime, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (156.95 g/mol ).[4] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) and any chlorine-containing fragments.

Crystallographic Characterization

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most definitive analytical method for the unambiguous determination of stereochemistry.[3][14] It provides a precise three-dimensional map of the atomic positions within the crystal lattice, confirming the (E,E) configuration and providing exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[3][15][16]

While (E,E)-dichloroglyoxime has been characterized using this method, detailed crystallographic data for the pure compound is not available in the search results.[8] However, a cocrystal involving this compound was found to crystallize in a triclinic system with a P-1 space group, demonstrating the utility of the technique.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow a single crystal of suitable size and quality. This is often the most challenging step.[14] Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[16]

  • Data Collection : Mount the crystal on a diffractometer and place it in an intense, monochromatic X-ray beam.[15] Rotate the crystal and collect the diffraction pattern (angles and intensities of reflected X-rays) over a range of orientations.[15]

  • Structure Solution and Refinement : Process the collected data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, highly accurate molecular structure.[15]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of a compound.[17][18]

Studies on this compound show that its thermal decomposition occurs in two continuous exothermic steps in the temperature range of 160–230 °C.[19] The peak decomposition temperature increases with a faster heating rate.[19]

Experimental Protocol: DSC/TGA Analysis
  • Sample Preparation : Accurately weigh a small amount of the sample (typically 0.1-10 mg) into an appropriate sample pan (e.g., aluminum or platinum).[20]

  • Instrument Setup : Place the sample pan and an empty reference pan into the analysis chamber.

  • Heating Program : Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 5, 10, or 20 °C/min).[19][20]

  • Data Analysis : Record the heat flow (DSC) and mass change (TGA) as a function of temperature. Analyze the resulting thermogram to identify melting points, decomposition temperatures, and mass loss events.

Integrated Characterization Workflow

The comprehensive characterization of (E,E)-dichloroglyoxime involves a logical sequence of analytical techniques to confirm its identity, purity, and stereochemistry.

cluster_synthesis Synthesis & Purification cluster_initial Initial Structural Verification cluster_definitive Definitive & Property Analysis Synthesis Synthesis of Crude This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS VibSpec IR / Raman Spectroscopy Purification->VibSpec XRD Single-Crystal X-ray Diffraction NMR->XRD Confirms Purity for Crystallization Thermal Thermal Analysis (DSC / TGA) XRD->Thermal Confirms Structure for Thermal Study Final Fully Characterized (E,E)-Dichloroglyoxime XRD->Final Thermal->Final cluster_info Structural Information cluster_tech Analytical Technique Connectivity Molecular Connectivity (Atom-to-Atom) FuncGroups Functional Groups (C=N, N-O, O-H) MolWeight Molecular Weight & Formula Stereochem 3D Stereochemistry (E,E configuration) ThermalStab Thermal Stability NMR NMR NMR->Connectivity IR_Raman IR & Raman IR_Raman->FuncGroups MS Mass Spec. MS->MolWeight XRD SC-XRD XRD->Connectivity XRD->Stereochem Thermal DSC / TGA Thermal->ThermalStab

References

Dichloroglyoxime's Mechanism of Action: A Technical Guide for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroglyoxime (B20624) (DCGO) is a versatile organic compound with established applications in analytical chemistry and organic synthesis. In the realm of biochemistry, it is recognized for its potent antimicrobial properties and its specific interactions with enzymes. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its role as an enzyme inhibitor and a broad-spectrum antimicrobial agent. Detailed experimental protocols, quantitative data, and visual representations of its mechanisms are presented to support researchers in utilizing this compound as a tool in biochemical studies and drug development.

Core Mechanisms of Action

This compound's biochemical effects are primarily attributed to two distinct mechanisms: enzyme inhibition and direct antimicrobial action through multiple cellular targets.

Enzyme Inhibition: Uncompetitive Inhibition of Lysozyme (B549824)

Biochemical studies have identified this compound as a reversible, uncompetitive inhibitor of lysozyme.[1] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. This interaction leads to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.

CompoundInhibition TypeKi (μM)
This compoundUncompetitive52

Table 1: Inhibition constant (Ki) of this compound for lysozyme.[1]

uncompetitive_inhibition E Enzyme (Lysozyme) ES Enzyme-Substrate Complex E->ES + S S Substrate ES->E - S P Product ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I I Inhibitor (this compound) ESI->ES - I

Caption: Uncompetitive inhibition of lysozyme by this compound.

Antimicrobial Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity, including bactericidal and fungicidal properties. Its efficacy stems from a multi-targeted approach that disrupts essential cellular structures and functions in microorganisms.

A primary mechanism of this compound's antimicrobial action is its ability to react with and disrupt the bacterial cell wall and cytoplasmic membrane.[1] This interaction leads to a loss of structural integrity, inhibition of cytoplasmic flow, and ultimately, cell lysis. At concentrations as low as 0.5-3 pg/L, this compound has been shown to inhibit the flow of cytoplasm and decompose cell membranes.

This compound possesses the ability to chlorinate proteins, a mechanism that contributes to its antimicrobial effects.[1] This chemical modification can alter the structure and function of essential bacterial proteins, leading to metabolic disruption and cell death.

antimicrobial_mechanism DCGO This compound CellWall Bacterial Cell Wall DCGO->CellWall CellMembrane Cytoplasmic Membrane DCGO->CellMembrane Proteins Bacterial Proteins DCGO->Proteins Disruption Structural Disruption & Increased Permeability CellWall->Disruption CellMembrane->Disruption Chlorination Protein Chlorination Proteins->Chlorination Inhibition Inhibition of Cytoplasmic Flow Disruption->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath LossOfFunction Loss of Protein Function Chlorination->LossOfFunction LossOfFunction->CellDeath

Caption: Multi-targeted antimicrobial action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Lysozyme Inhibition Assay

This protocol is based on the methods described in the study "Effects of Glyoxime and this compound on Lysozyme: Kinetic and Structural Studies."

Objective: To determine the inhibitory effect of this compound on lysozyme activity.

Materials:

  • Hen egg white lysozyme

  • Micrococcus lysodeikticus cells (substrate)

  • This compound

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of lysozyme in 100 mM potassium phosphate buffer.

  • Prepare a suspension of Micrococcus lysodeikticus cells in the same buffer. The initial absorbance at 450 nm should be between 0.6 and 0.7.

  • Prepare various concentrations of this compound in the buffer.

  • In a cuvette, mix the lysozyme solution with different concentrations of this compound and incubate for a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the Micrococcus lysodeikticus suspension to the cuvette.

  • Monitor the decrease in absorbance at 450 nm over time using the spectrophotometer. The rate of decrease in absorbance is proportional to the lysozyme activity.

  • Perform control experiments without the inhibitor to determine the uninhibited enzyme activity.

  • Plot the initial velocity of the reaction against the substrate concentration for each inhibitor concentration to determine the type of inhibition (e.g., using Lineweaver-Burk plots).

  • Calculate the inhibition constant (Ki) from the kinetic data.

lysozyme_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepLysozyme Prepare Lysozyme Stock Solution Incubate Incubate Lysozyme with this compound PrepLysozyme->Incubate PrepSubstrate Prepare M. lysodeikticus Suspension Initiate Initiate Reaction with Substrate PrepSubstrate->Initiate PrepInhibitor Prepare this compound Dilutions PrepInhibitor->Incubate Incubate->Initiate Measure Measure Absorbance Decrease at 450 nm Initiate->Measure Plot Generate Kinetic Plots (e.g., Lineweaver-Burk) Measure->Plot Calculate Calculate Ki Plot->Calculate

Caption: Workflow for determining lysozyme inhibition by this compound.

Conclusion

This compound presents a compelling case for further investigation in biochemical and pharmaceutical research. Its well-characterized uncompetitive inhibition of lysozyme provides a model system for studying enzyme kinetics and inhibitor design. Furthermore, its multi-pronged antimicrobial mechanism, involving the disruption of the cell envelope and chemical modification of proteins, suggests its potential as a lead compound for the development of novel antimicrobial agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the diverse biochemical activities of this compound.

References

Dichloroglyoxime: A Technical Examination of Its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Dichloroglyoxime (B20624) (C₂H₂Cl₂N₂O₂) is a chemical compound recognized for its potent antimicrobial properties. It is utilized primarily as an industrial biocide, finding application as an antibacterial agent, antiseptic, and slime control agent.[1][2] While scientific literature and patents describe it as having "very high antibacterial activity," a comprehensive public-domain repository of its quantitative antimicrobial efficacy against a broad spectrum of microorganisms is conspicuously absent.[2] This technical guide synthesizes the available information on this compound's antimicrobial characteristics, including its proposed mechanism of action, and outlines standard experimental protocols for its evaluation. A significant gap in publicly accessible data, particularly regarding Minimum Inhibitory Concentrations (MICs) and detailed in vitro studies, is noted.

Introduction

This compound is a chlorinated derivative of glyoxime. Its chemical structure, featuring two reactive chlorine atoms, is believed to be central to its biocidal activity.[3] The compound is acknowledged for its "very strong sterilization ability" and has been highlighted for its efficacy as an industrial fungicide and antiseptic for various materials, including detergents, cooling water, and leather products.[3][4] Notably, one patent asserts that this compound is approximately ten times more effective than the commercial biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA) and exhibits bactericidal effects at concentrations as low as 0.5-3 µg/L.[4] However, the specific context and target organisms for this claim are not detailed.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of this compound, while not extensively elucidated in peer-reviewed literature, is suggested to involve multiple modes of action.

2.1. Disruption of the Peptidoglycan Layer: One proposed mechanism targets the bacterial cell wall. This compound is thought to inhibit the growth of bacteria such as Streptococcus faecalis by reacting with hydroxyl groups within the peptidoglycan layer. This interaction is believed to lead to cross-linking and subsequent inactivation of this essential structural component, compromising cell wall integrity.

2.2. Protein Chlorination: The compound's ability to chlorinate proteins represents another potential antimicrobial pathway. This action can lead to the denaturation and loss of function of critical enzymes and structural proteins within the microbial cell.

2.3. Cytoplasmic and Cell Membrane Disruption: It has also been suggested that this compound can interfere with the flow of cytoplasm and lead to the decomposition of the cell membrane, ultimately resulting in cell lysis and death.[3]

A visual representation of the proposed primary mechanism of action is provided below.

Dichloroglyoxime_Mechanism Proposed Antimicrobial Mechanism of this compound DCG This compound CellWall Bacterial Cell Wall (Peptidoglycan) DCG->CellWall Reacts with hydroxyl groups Proteins Cellular Proteins DCG->Proteins Chlorinates Membrane Cell Membrane DCG->Membrane Decomposes Inactivation Peptidoglycan Inactivation CellWall->Inactivation Denaturation Protein Denaturation Proteins->Denaturation Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis and Death Inactivation->Lysis Denaturation->Lysis Disruption->Lysis

Proposed mechanism of this compound.

Quantitative Antimicrobial Data

A thorough review of publicly available scientific literature and patent databases did not yield specific quantitative data on the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values against a comprehensive panel of microbial species. While general claims of high potency exist, structured data for direct comparison is absent.

Table 1: Summary of Available Antimicrobial Activity Data for this compound

Parameter Value/Observation Target Organism(s) Source
Bactericidal Concentration 0.5 - 3 µg/L Not Specified Patent[4]
Comparative Efficacy ~10x more effective than DBNPA Not Specified Patent[4]

| Mechanism of Action | Inhibition of peptidoglycan synthesis | Streptococcus faecalis | General Reference |

Experimental Protocols for Antimicrobial Susceptibility Testing

In the absence of specific published protocols for this compound, standardized methodologies for assessing the antimicrobial activity of a novel agent are presented below. These protocols are based on established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

4.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Materials:

    • This compound stock solution of known concentration.

    • Sterile 96-well microtiter plates.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Positive control (microorganism in broth without this compound).

    • Negative control (broth only).

  • Procedure:

    • Dispense sterile broth into all wells of a 96-well plate.

    • Create a serial two-fold dilution of the this compound stock solution across the wells of the plate.

    • Inoculate each well (except the negative control) with the standardized microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.

Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Assay start Start prep_plate Prepare 96-well plate with sterile broth start->prep_plate serial_dilute Perform serial dilution of this compound prep_plate->serial_dilute inoculate Inoculate wells with standardized microbial suspension serial_dilute->inoculate incubate Incubate plate inoculate->incubate read_results Visually assess for turbidity and determine MIC incubate->read_results end End read_results->end

Broth Microdilution Workflow.

4.2. Agar (B569324) Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

  • Materials:

    • Sterile filter paper disks.

    • This compound solution of known concentration.

    • Sterile petri dishes with an appropriate agar medium (e.g., Mueller-Hinton Agar).

    • Standardized inoculum of the test microorganism.

    • Control antibiotic disks.

  • Procedure:

    • Prepare a lawn of the test microorganism by evenly swabbing the standardized inoculum over the entire surface of the agar plate.

    • Aseptically apply paper disks impregnated with a known concentration of this compound onto the agar surface.

    • Apply control disks.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Conclusion and Future Directions

This compound is a compound with recognized and potent antimicrobial properties, as evidenced by its use in industrial applications and descriptions in patent literature. However, there is a significant disparity between these general claims of high efficacy and the availability of specific, quantitative data in the public domain. To fully understand the antimicrobial potential of this compound for potential research and development in new applications, including pharmaceuticals, a systematic in vitro evaluation against a broad and diverse panel of clinically relevant bacteria and fungi is imperative. The generation of robust MIC and other susceptibility data, following standardized protocols such as those outlined in this guide, would be a critical first step in bridging the current knowledge gap.

References

Dichloroglyoxime: A Versatile Precursor for the Synthesis of Nitrogen-Rich Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroglyoxime (B20624) serves as a pivotal and highly reactive precursor in the synthesis of a diverse array of nitrogen-rich heterocyclic compounds. Its unique structural features, particularly the presence of two reactive chlorine atoms and the oxime functionalities, allow for a variety of chemical transformations, including nucleophilic substitutions and cyclization reactions. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent utilization in the preparation of key heterocyclic systems such as furoxans (1,2,5-oxadiazole N-oxides), furazans (1,2,5-oxadiazoles), and other significant nitrogen-containing scaffolds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in drug discovery, materials science, and the development of energetic materials.

Introduction

Nitrogen-rich heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The inherent properties of these compounds, such as their planarity, hydrogen bonding capabilities, and energetic potential, make them attractive targets for synthesis. This compound has emerged as a valuable and versatile building block for accessing these complex molecular architectures. This guide will explore the synthesis of this compound and its role as a precursor to various significant nitrogen-rich heterocyclic systems.

Synthesis of this compound

The traditional synthesis of this compound involves the chlorination of glyoxime (B48743) with elemental chlorine. However, this method presents significant safety and scalability challenges due to the exothermic nature of the reaction and the use of toxic chlorine gas.[4] To address these issues, safer and more controlled synthetic routes have been developed.

Classical Batch Synthesis (Chlorination of Glyoxime)

The classical approach involves bubbling chlorine gas through a cooled solution of glyoxime in a suitable solvent like ethanol (B145695) or hydrochloric acid.[4] This method, while effective, requires careful temperature control to prevent over-chlorination and the formation of hazardous byproducts.

Continuous Flow Synthesis

A more recent and safer method utilizes a continuous flow reactor. This approach offers significant advantages, including improved heat management, enhanced safety due to the small reaction volume, and the potential for higher throughput.[4] A lab-scale setup has demonstrated a this compound throughput of 31 g/h with a yield of 70%, which is comparable to the batch method but with significantly improved safety.[4]

Chlorine Gas-Free Synthesis

An alternative, chlorine gas-free synthesis has been developed using N-chlorosuccinimide (NCS) in dimethylformamide (DMF). This method provides this compound in high purity with yields comparable to the traditional chlorine gas procedure, while avoiding the handling of highly toxic and difficult-to-control chlorine gas.[5]

Table 1: Comparison of this compound Synthesis Methods

MethodReagentsSolventTemperatureYieldSafety Considerations
Classical Batch Glyoxime, Chlorine GasEthanol or HCl-20°C to 0°C~70%High; exothermic, toxic gas
Continuous Flow Glyoxime, Chlorine GasNot specifiedup to 20°C~70%Improved; small reaction volume
Chlorine Gas-Free Glyoxime, NCSDMFNot specifiedComparable to batchHigh; avoids chlorine gas

This compound in the Synthesis of Furoxans and Furazans

Furoxans (1,2,5-oxadiazole N-oxides) and their corresponding deoxygenated analogs, furazans (1,2,5-oxadiazoles), are an important class of nitrogen-rich heterocycles with applications ranging from pharmaceuticals to energetic materials.[6][7] this compound is a key starting material for the synthesis of substituted furoxans and furazans.

Synthesis of 3,4-Disubstituted Furoxans

The general strategy for the synthesis of 3,4-disubstituted furoxans from this compound involves a two-step process: nucleophilic substitution of the chlorine atoms followed by cyclization.

G This compound This compound Intermediate Disubstituted Glyoxime This compound->Intermediate  + 2 Nu- Furoxan 3,4-Disubstituted Furoxan Intermediate->Furoxan  Cyclization (-2 HNu)

Caption: General synthesis of 3,4-disubstituted furoxans.

Experimental Protocol: Synthesis of 3,4-Dicyanofuroxan (B3048591)

A notable example is the synthesis of 3,4-dicyanofuroxan, a versatile intermediate for energetic materials. While direct synthesis from this compound is less common, it can be prepared from aminofurazans which are ultimately derived from glyoxime precursors.[8][9] A more direct, though not starting from this compound, scalable nitration method has been developed for the preparation of 3,4-dicyanofuroxan (DCFO) by nitrating cyanoacetic acid with KNO3 in methanesulfonic acid.[10]

Table 2: Quantitative Data for 3,4-Dicyanofuroxan Synthesis (from Cyanoacetic Acid) [10]

ReactantsSolventTemperatureReaction TimeYield
Cyanoacetic Acid, KNO3Methanesulfonic Acid45-50°C90 min58%
Synthesis of Diaminofurazan

3,4-Diaminofurazan (DAF) is a crucial precursor for many energetic materials.[11][12] It is synthesized from diaminoglyoxime (B1384161), which can be prepared from glyoxime, a precursor to this compound.

G Glyoxime Glyoxime Diaminoglyoxime Diaminoglyoxime Glyoxime->Diaminoglyoxime  + NH2OH·HCl, NaOH DAF 3,4-Diaminofurazan (DAF) Diaminoglyoxime->DAF  Dehydration (KOH)

Caption: Synthesis pathway to 3,4-Diaminofurazan (DAF).

Experimental Protocol: Synthesis of Diaminoglyoxime [13]

To a solution of sodium hydroxide (B78521) (20 g, 0.5 mol) in 90 mL of water, 17.6 g (0.2 mol) of glyoxime is added. Then, 27.8 g (0.4 mol) of hydroxylamine (B1172632) hydrochloride is added in one portion. The mixture is heated in an oil bath at 90°C for 6 hours. Upon cooling to room temperature, diaminoglyoxime precipitates as fine needles. The product is filtered and dried.

Experimental Protocol: Synthesis of 3,4-Diaminofurazan (DAF) [13]

Diaminoglyoxime is subjected to base-catalyzed dehydration and cyclization. This is typically achieved by heating with aqueous potassium hydroxide at elevated temperatures (around 180°C) in a pressure vessel.

Table 3: Quantitative Data for Diaminofurazan Synthesis

Starting MaterialReagentsTemperatureYieldMelting Point
Diaminoglyoximeaq. KOH180°CGood180°C

This compound in the Synthesis of Other Nitrogen-Rich Heterocycles

The reactivity of this compound extends beyond the synthesis of simple furoxans and furazans, enabling the construction of more complex and highly energetic heterocyclic systems.

Synthesis of TKX-50

This compound is a key intermediate in the synthesis of the high-performance energetic material dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50).[4] The synthesis involves the conversion of this compound to diazidoglyoxime, followed by cyclization to form the bistetrazole core.

G This compound This compound Diazidoglyoxime Diazidoglyoxime This compound->Diazidoglyoxime  + NaN3 Bistetrazole 5,5'-Bistetrazole-1,1'-diol Diazidoglyoxime->Bistetrazole  Cyclization (HCl) TKX50 TKX-50 Bistetrazole->TKX50  + Hydroxylammonium Salt

Caption: Synthetic route to the energetic material TKX-50.

Experimental Protocol: Synthesis of Diazidoglyoxime

784 mg (5 mmol) of this compound is dissolved in 10 mL of dimethylformamide. At 0°C, 841 mg (12.93 mmol) of sodium azide (B81097) is added. The suspension is stirred for 20 minutes at 0°C, and then 100 mL of water is added. The resulting precipitate is filtered, washed with water, and air-dried to yield diazidoglyoxime.

Table 4: Quantitative Data for TKX-50 Synthesis Intermediates

IntermediatePrecursorReagentsSolventYield
DiazidoglyoximeThis compoundSodium AzideDMF84%
Synthesis of Bis(furazano)piperazines

This compound can be reacted with N,N'-disubstituted ethylenediamines to form piperazine-2,3-dioximes, which can then be dehydrated to yield bis(furazano)piperazines. These compounds are of interest as energetic materials.[14]

Spectroscopic Characterization

The structural elucidation of the synthesized heterocyclic compounds relies heavily on various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectra of furoxans and furazans exhibit characteristic absorptions for the C=N and N-O bonds within the heterocyclic ring.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the synthesized compounds. The chemical shifts of the ring carbons and protons are indicative of the electronic environment within the heterocycle.[2][14][15]

  • Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity.[4][16]

Table 5: Representative Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Bands (cm-1)Reference
Diaminofurazan 5.81 (s) in DMSO-d6Not specifiedNot specified[11]
TKX-50 9.73 in DMSO-d6134.4 in DMSONot specifiedNot specified
Furoxan Derivatives Varies with substituentsVaries with substituentsC=N, N-O stretches[4][17]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of nitrogen-rich heterocyclic compounds. Its reactivity allows for the construction of furoxans, furazans, tetrazoles, and other complex heterocyclic systems with important applications in medicinal chemistry and materials science, particularly in the field of energetic materials. The development of safer and more scalable synthetic routes to this compound has further enhanced its utility. This guide has provided a comprehensive overview of its synthesis and applications, including detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field.

References

A Technical Guide to the Historical Synthesis of Dichloroglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of dichloroglyoxime (B20624), a crucial building block in the preparation of various nitrogen-containing heterocyclic compounds. This document provides a detailed overview of traditional and alternative synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound ((E,E)-N,N'-dihydroxyethanediimidoyl dichloride) is a white crystalline solid with a melting point of approximately 204°C. It is soluble in polar organic solvents and serves as a key intermediate in the synthesis of energetic materials and as an industrial fungicide. Historically, its synthesis has been dominated by methods involving the direct chlorination of glyoxime (B48743) using elemental chlorine gas. However, due to the hazardous nature of chlorine gas, alternative, safer methods have been developed. This guide details the seminal historical methods, providing researchers with the necessary information to understand and potentially replicate these foundational synthetic procedures.

Historical Synthesis Methods

The synthesis of this compound has primarily been achieved through three main historical routes:

  • Chlorination with Elemental Chlorine Gas: This is the most traditional and widely cited method, involving the direct reaction of glyoxime with chlorine gas in a suitable solvent.

  • Chlorination with N-Chlorosuccinimide (NCS): A safer, chlorine gas-free alternative that utilizes a solid chlorinating agent.

  • Chlorination with Potassium Monoperoxysulfate (Oxone®): Another alternative method that generates the chlorinating species in situ.

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Method 1: Chlorination with Elemental Chlorine Gas

This classical approach involves the direct bubbling of chlorine gas through a solution or suspension of glyoxime. Various solvents and reaction conditions have been reported, leading to a range of reported yields.

Experimental Protocols

Protocol 1A: Chlorination in Ethanol (B145695)

This procedure is adapted from US Patent 4,539,405.

  • Preparation: In a 1-liter four-necked flask equipped with a mechanical stirrer, gas inlet tube, and a low-temperature thermometer, suspend 17.6 g (0.2 mol) of glyoxime in 200 mL of 95% ethanol.

  • Cooling: Cool the suspension to -20°C using a dry ice/acetone bath.

  • Chlorination: Bubble chlorine gas through the stirred suspension for 30 minutes while maintaining the temperature at -20°C.

  • Isolation: After the reaction is complete, allow the mixture to warm to room temperature. Remove the ethanol by vacuum distillation.

  • Purification: Add 100 mL of chloroform (B151607) to the residue to form a slurry. Filter the solid product and dry it under a vacuum to yield this compound.[1]

Protocol 1B: Chlorination in Aqueous Hydrochloric Acid

This protocol is based on the method described in British Patent GB1307223.

  • Preparation: To a suitable reaction vessel, add 18 g of glyoxime to 70 mL of 10% aqueous hydrochloric acid.

  • Chlorination: Bubble chlorine gas through the mixture for 8 hours.

  • Isolation: Filter the resulting solid product and dry to obtain this compound.[2][3]

Quantitative Data
Parameter Protocol 1A (Ethanol) Protocol 1B (Aqueous HCl)
Starting Material GlyoximeGlyoxime
Chlorinating Agent Chlorine GasChlorine Gas
Solvent 95% Ethanol10% Hydrochloric Acid
Temperature -20°CNot Specified
Reaction Time 30 minutes8 hours
Reported Yield 77-97%37.5%
Reference US Patent 4,539,405[1][2][4]GB Patent 1,307,223[2][3]

Reaction Pathway

G Glyoxime Glyoxime This compound This compound Glyoxime->this compound + 2 Cl2 Cl2 Cl2 (gas) HCl 2 HCl

Caption: Synthesis of this compound via Chlorination with Chlorine Gas.

Method 2: Chlorine Gas-Free Synthesis with N-Chlorosuccinimide (NCS)

To circumvent the hazards associated with chlorine gas, a method utilizing the solid-phase chlorinating agent N-chlorosuccinimide (NCS) in dimethylformamide (DMF) was developed.[5][6]

Experimental Protocol

This procedure is a general representation of the NCS-based synthesis.

  • Preparation: Dissolve glyoxime in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath.

  • Addition of NCS: Add N-chlorosuccinimide portion-wise to the cooled solution over a period of time, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to stir and slowly warm to room temperature.

  • Workup: The workup procedure typically involves a lithium chloride-based wash to remove DMF and isolate the this compound product.[5][6]

Quantitative Data
Parameter Value
Starting Material Glyoxime
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent Dimethylformamide (DMF)
Reported Yield Comparable to the chlorine gas method
Reference Wingard et al.[5][6]

Reaction Pathway

G Glyoxime Glyoxime This compound This compound Glyoxime->this compound + NCS 2 N-Chlorosuccinimide NCS->this compound Succinimide 2 Succinimide

Caption: Synthesis of this compound using N-Chlorosuccinimide.

Method 3: Synthesis using Potassium Monoperoxysulfate (Oxone®)

This method provides another alternative to using chlorine gas by employing Oxone® in the presence of a chloride source.

Experimental Protocol

This protocol is adapted from Korean Patent KR101845624B1.

  • Preparation: In a suitable flask, dissolve 2.00 g of glyoxime in a solution of 4.16 g of concentrated hydrochloric acid and 217 mL of DMF.

  • Reaction: Add 36.3 g of Oxone® (potassium monoperoxysulfate) to the solution and stir at room temperature for 2 hours.

  • Extraction: Add 200 mL of distilled water to the reaction mixture and extract three times with 150 mL of diethyl ether.

  • Washing: Wash the combined organic layers with a 0.5N hydrochloric acid solution and then with brine.

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.[7]

Quantitative Data
Parameter Value
Starting Material Glyoxime
Chlorinating System Concentrated HCl / Oxone®
Solvent Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 2 hours
Reported Yield 94%
Purity >99% (by NMR)
Reference KR101845624B1[7]

Reaction Pathway

G Glyoxime Glyoxime This compound This compound Glyoxime->this compound + Reagents conc. HCl, Oxone® Reagents->this compound

Caption: Synthesis of this compound using Oxone® and HCl.

Conclusion

The historical synthesis of this compound has evolved from hazardous methods involving elemental chlorine to safer and more controlled procedures. The traditional chlorine gas method, while effective, poses significant safety risks. The development of alternative methods using N-chlorosuccinimide and Oxone® represents significant advancements in the synthesis of this important chemical intermediate, offering high yields and purity under milder and safer conditions. This guide provides a valuable resource for researchers by consolidating the key historical synthetic routes to this compound.

References

Solubility of Dichloroglyoxime in Polar Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dichloroglyoxime (B20624) in polar organic solvents. This compound (C₂H₂Cl₂N₂O₂) is a white crystalline solid with a melting point of 200-204 °C.[1][2] It is recognized for its high solubility in polar organic solvents, a critical characteristic for its application in synthesis, formulation, and various chemical processes.[3] This document compiles available solubility information, details relevant experimental protocols for solubility determination, and presents visual representations of experimental workflows and the principles governing its solubility.

Data Presentation: Solubility Profile

Precise quantitative solubility data for this compound in a wide range of polar organic solvents is not extensively available in public literature. Safety data sheets often list the solubility as "no data available."[4] However, based on qualitative descriptions from patents and chemical literature, this compound is known to be highly soluble in polar organic solvents.[3]

To provide a comparative reference, the following table summarizes the qualitative solubility of this compound and includes quantitative data for the structurally similar, non-chlorinated analog, dimethylglyoxime (B607122). This information can serve as a useful proxy for estimating the solubility behavior of this compound.

SolventSolvent TypeThis compound Solubility (Qualitative)Dimethylglyoxime Solubility (Qualitative)
MethanolPolar Protic (Alcohol)Soluble[3][5]Soluble
EthanolPolar Protic (Alcohol)Soluble[3][6]Soluble
AcetonePolar Aprotic (Ketone)Likely SolubleSoluble
Diethyl EtherPolar Aprotic (Ether)Soluble (used for extraction)[3]Soluble
Dimethylformamide (DMF)Polar Aprotic (Amide)Soluble (used as a reaction solvent)[3]-
ChloroformWeakly PolarSoluble (used for dispersion)[6][7]-

Note: The qualitative solubility of this compound is inferred from its use as a solvent in synthesis and extraction procedures described in various sources. The solubility of dimethylglyoxime is provided as a reference for a structurally related compound.

Experimental Protocols for Solubility Determination

Standard laboratory procedures can be employed to determine the precise solubility of this compound in various polar organic solvents. A general method involves the preparation of a saturated solution followed by the quantification of the dissolved solid.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound at a specific temperature, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials:

  • This compound

  • Selected polar organic solvent

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen polar organic solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solid:

    • Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully transfer a portion of the supernatant to a centrifuge tube.

    • Centrifuge the solution to sediment any remaining suspended solid particles.

  • Quantification of Dissolved Solute:

    • Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

    • Once the solvent is completely evaporated, cool the container in a desiccator and weigh it on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.

    • Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Visualizations

Experimental Workflow for Solubility Determination

G Figure 1: General Experimental Workflow for Gravimetric Solubility Determination cluster_0 Preparation of Saturated Solution cluster_1 Separation cluster_2 Quantification cluster_3 Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Centrifuge supernatant C->D E Pipette known volume of supernatant D->E F Evaporate solvent E->F G Weigh dried residue F->G H Calculate solubility (e.g., g/100 mL) G->H

Caption: General workflow for determining solubility via the gravimetric method.

Relationship Between Solvent Polarity and this compound Solubility

G Figure 2: Principle of 'Like Dissolves Like' cluster_polar Polar Organic Solvents cluster_nonpolar Non-Polar Solvents This compound This compound (Polar Molecule) Methanol Methanol This compound->Methanol High Solubility Ethanol Ethanol This compound->Ethanol High Solubility DMF DMF This compound->DMF High Solubility Acetone Acetone This compound->Acetone High Solubility Hexane Hexane This compound->Hexane Low Solubility Toluene Toluene This compound->Toluene Low Solubility

Caption: Expected solubility based on solvent polarity.

References

Dichloroglyoxime safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Dichloroglyoxime (B20624)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most current SDS from your supplier and adhere to all applicable local, state, and federal regulations.

Introduction

This compound (CAS No: 2038-44-0) is a versatile chemical intermediate used in the synthesis of various organic compounds, including nitrogen-rich heterocyclic compounds, and as a ligand in coordination chemistry.[1][2] Its reactivity also lends it to applications in biochemical research, where it has been identified as an antimicrobial agent and an enzyme inhibitor.[1] This guide provides a comprehensive overview of the known safety and handling precautions for this compound to ensure its safe use in a laboratory and research setting.

Hazard Identification and Classification

There is conflicting information regarding the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of this compound. Researchers should handle this chemical with caution, assuming the more stringent classification is accurate.

  • Classification 1: One safety data sheet classifies this compound with the following hazards[3][4]:

    • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

    • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

    • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

    • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

  • Classification 2: Other sources state that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[5]

Due to these discrepancies, it is prudent to handle this compound as a hazardous substance.

Signal Word: Warning[3]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 2038-44-0[3][5]
Molecular Formula C₂H₂Cl₂N₂O₂[5][6]
Molecular Weight 156.95 - 156.96 g/mol [6][7]
Appearance White to pale yellow or orange crystalline powder[1][5]
Melting Point 202-213°C (with decomposition)[5][7]
Boiling Point 335°C[7]
Density 1.8 g/cm³[7]
Vapor Pressure No data available[5]
Solubility Soluble in water.[8]

Toxicological Information

Detailed toxicological data for this compound is largely unavailable in public literature. Most safety data sheets report "no data available" for key toxicological endpoints.

Toxicological EndpointDataReference(s)
Acute Oral Toxicity (LD50) No specific value available. Classified as Category 4 (H302), which generally corresponds to an LD50 range of 300-2000 mg/kg for rats.[3]
Acute Dermal Toxicity (LD50) No data available[5]
Acute Inhalation Toxicity (LC50) No data available[5]
Skin Corrosion/Irritation Classified as causing skin irritation (Category 2).[3]
Serious Eye Damage/Irritation Classified as causing serious eye irritation (Category 2A).[3]
Respiratory or Skin Sensitization No data available[5]
Germ Cell Mutagenicity No data available[5]
Carcinogenicity No data available[5]
Reproductive Toxicity No data available[5]
STOT-Single Exposure May cause respiratory irritation.[3]
STOT-Repeated Exposure No data available[5]
Aspiration Hazard No data available[5]

Mechanism of Action: One source describes this compound as an antimicrobial agent that can chlorinate proteins. It has also been identified as a reversible, uncompetitive inhibitor of the enzyme lysozyme.[1]

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.[9]

  • Chemical Stability: Stable under proper conditions.[5]

  • Possibility of Hazardous Reactions: May explosively decompose upon heating, shock, or friction.[5] The chlorination of its precursor, glyoxime, is a highly exothermic reaction, suggesting that this compound itself may be thermally sensitive.[1]

  • Conditions to Avoid: Heat, sparks, open flames, shock, and friction.[5] It is also noted to be moisture-sensitive.

  • Incompatible Materials: No specific data available, but avoid strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, it may produce poisonous fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[5]

Safe Handling and Storage

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep1 Consult SDS and conduct risk assessment prep2 Ensure engineering controls (fume hood, ventilation) are functional prep1->prep2 prep3 Select and inspect appropriate PPE prep2->prep3 handle1 Work in a well-ventilated area, preferably a chemical fume hood prep3->handle1 Proceed to handling handle2 Avoid creating dust handle1->handle2 handle3 Avoid contact with skin, eyes, and clothing handle2->handle3 handle4 Use non-sparking tools and avoid shock/friction handle3->handle4 storage1 Store in a tightly closed container handle4->storage1 After use storage2 Keep in a cool (2-8°C recommended), dry, dark place storage1->storage2 storage3 Store under an inert gas storage2->storage3 disposal Dispose of waste according to local, state, and federal regulations storage3->disposal

Caption: Workflow for the safe handling of this compound.

Handling Precautions:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

  • Wear suitable protective clothing, gloves, and eye/face protection.[5]

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin and eyes.[3]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5]

  • Avoid shock and friction.[5]

  • Wash hands thoroughly after handling.[5]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Some suppliers recommend a storage temperature of 2-8°C.[7]

  • Store in a cool, dark place.[5]

  • It is recommended to store under an inert gas.[5]

Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentReference(s)
Eye/Face Safety glasses with side-shields or goggles. A face shield may be required depending on the situation. Use equipment tested and approved under standards such as NIOSH (US) or EN 166 (EU).[3][5]
Skin Protective gloves (e.g., nitrile rubber). Handle with gloves and use proper glove removal technique. Wear protective clothing, such as a lab coat. Protective boots may be necessary.[3][5]
Respiratory A dust respirator should be used if dust or aerosols are generated. Follow local and national regulations for respirator use.[5]

Emergency Procedures

Emergency Response Workflow:

exposure Chemical Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air remove_clothing Remove contaminated clothing. Wash skin with soap and plenty of water for 15 min. skin->remove_clothing rinse_eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses. eye->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical remove_clothing->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Emergency first aid procedures for this compound exposure.

First-Aid Measures:

  • General Advice: Consult a physician and show them the safety data sheet. Move out of the dangerous area.[3]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[3][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][10]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3][11] Rinse the mouth with water and seek immediate medical attention.[3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][9]

  • Special Hazards: May explode if heated.[5] Thermal decomposition can release irritating and toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[5]

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Fight the fire remotely due to the risk of explosion.[5] Use water spray to keep fire-exposed containers cool.[5]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment.[3] Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and breathing dust, vapors, mist, or gas.[3]

  • Environmental Precautions: Prevent the product from entering drains.[3]

  • Methods for Cleaning Up: Sweep up and shovel the material.[3] Pick up and arrange disposal without creating dust.[3] Keep in suitable, closed containers for disposal.[3]

Experimental Protocols

Detailed, publicly available experimental protocols for the safety and toxicity testing of this compound are scarce. The toxicological data presented in safety data sheets are typically derived from standardized tests (e.g., OECD guidelines) conducted by or for the manufacturer. These detailed study reports are generally not published in the public domain.

One study describes a method for the synthesis of this compound that avoids the use of highly toxic chlorine gas by using N-chlorosuccinimide in DMF.[1] While this is a synthetic protocol, it highlights a "greener" and safer approach to handling related chemistry, which is a key principle of modern laboratory safety.

Conclusion

This compound is a valuable research chemical that must be handled with appropriate caution. The primary hazards are associated with its potential for oral toxicity, skin and eye irritation, and respiratory irritation. There is also a significant risk of explosive decomposition under conditions of heat, shock, or friction. The conflicting GHS classifications in available literature underscore the importance of a conservative approach to safety. Adherence to the handling, storage, and emergency procedures outlined in this guide, in conjunction with the supplier's safety data sheet and a thorough risk assessment, is essential for the safe utilization of this compound in a research environment. The significant gaps in toxicological data should be noted, and all personnel should treat the substance as having unknown hazards in addition to those that are documented.

References

An In-depth Technical Guide to the Spectroscopic Data of Dichloroglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for dichloroglyoxime (B20624), a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. The information presented herein is intended to support research and development activities by providing detailed spectral data and the methodologies for their acquisition.

Introduction

This compound (C₂H₂Cl₂N₂O₂) is a valuable building block in organic synthesis, particularly for the creation of novel compounds with potential applications in energetic materials and pharmaceuticals. Accurate characterization of this precursor is crucial for ensuring the purity and identity of synthesized derivatives. This document focuses on the key spectroscopic techniques used for the characterization of this compound: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentIntensity
3350 - 3150O-H stretchStrong, Broad
1680 - 1620C=N stretchMedium
1000 - 900N-O stretchStrong
850 - 550C-Cl stretchStrong

Note: The IR spectrum of this compound is characterized by a strong and broad absorption band in the high-frequency region, corresponding to the O-H stretching of the oxime groups. The C=N and N-O stretching vibrations are also prominent features.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~13.1SingletN-OH

¹³C NMR (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~130.7C=N

Note: The ¹H NMR spectrum of this compound in DMSO-d₆ shows a single peak corresponding to the two equivalent hydroxyl protons. The ¹³C NMR spectrum displays a single resonance for the two equivalent carbon atoms of the C=N bonds.[1]

Table 3: Raman Spectroscopy Data

Raman Shift (cm⁻¹)Assignment
~1680 - 1620C=N stretch
~1000 - 900N-O stretch
~850 - 550C-Cl stretch

Note: Raman spectroscopy can provide information on the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two KBr plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: The KBr pellet or Nujol mull is placed in the sample holder of the spectrometer. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded first. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The data is then processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

3.3 Raman Spectroscopy

  • Sample Preparation: A small amount of solid this compound is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is recorded as the intensity of the scattered light versus the Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of this compound.

Experimental_Workflow_Spectroscopy cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis cluster_interpretation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Solid Sample NMR NMR Spectroscopy Purification->NMR Dissolved in Deuterated Solvent Raman Raman Spectroscopy Purification->Raman Solid Sample IR_Data IR Spectrum (Wavenumber vs. Transmittance) IR->IR_Data NMR_Data NMR Spectrum (Chemical Shift vs. Intensity) NMR->NMR_Data Raman_Data Raman Spectrum (Raman Shift vs. Intensity) Raman->Raman_Data Interpretation Structure Confirmation of this compound IR_Data->Interpretation NMR_Data->Interpretation Raman_Data->Interpretation

Fig. 1: General workflow for the synthesis and spectroscopic characterization of this compound.

NMR_Workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolve in DMSO-d6) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->NMR_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Multiplicity) Processing->Analysis Vibrational_Spectroscopy_Workflow Vibrational Spectroscopy Workflow cluster_IR IR Spectroscopy cluster_Raman Raman Spectroscopy IR_Sample Prepare KBr Pellet or Nujol Mull IR_Acquire Acquire IR Spectrum IR_Sample->IR_Acquire IR_Analyze Analyze Functional Group Region IR_Acquire->IR_Analyze Structure_Confirmation Structural Information IR_Analyze->Structure_Confirmation Raman_Sample Place Solid Sample on Slide Raman_Acquire Acquire Raman Spectrum Raman_Sample->Raman_Acquire Raman_Analyze Analyze Vibrational Modes Raman_Acquire->Raman_Analyze Raman_Analyze->Structure_Confirmation This compound This compound Sample This compound->IR_Sample This compound->Raman_Sample

References

Methodological & Application

Dichloroglyoxime as a Reagent for Nickel Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroglyoxime (B20624) is a chemical compound utilized in analytical chemistry as a reagent for the detection and quantification of metal ions, most notably nickel.[1][2][3] Like its well-studied analog, dimethylglyoxime (B607122) (DMG), this compound belongs to the family of dioximes that form stable, colored complexes with transition metals.[2] This property makes it a valuable tool in various analytical techniques, including spectrophotometry and gravimetric analysis. In the context of pharmaceutical and drug development, the precise quantification of metal ions such as nickel is critical, as they can act as catalysts, impurities, or integral components of metallodrugs.

While the use of dimethylglyoxime for nickel detection is extensively documented, this compound offers a chemically distinct alternative. The presence of chlorine atoms in the this compound molecule can influence its reactivity, solubility, and the properties of the resulting metal complex. These application notes provide an overview of the principles and a generalized protocol for the use of this compound in nickel detection, drawing parallels from the established methods for dimethylglyoxime.

Principle of Detection

The detection of nickel(II) ions using this compound is based on the formation of a stable, colored coordination complex. Each nickel ion is chelated by two molecules of this compound. The reaction is typically carried out in a neutral to slightly alkaline medium. In this environment, the hydroxyl groups of the oxime moieties are deprotonated, allowing the nitrogen atoms to coordinate with the nickel ion. The resulting complex is intensely colored, which allows for the quantitative determination of nickel concentration using spectrophotometry.

The general reaction can be represented as:

Ni²⁺ + 2 C₂H₂Cl₂N₂O₂ → Ni(C₂HCl₂N₂O₂)₂ + 2 H⁺

The formation of this stable complex leads to a distinct color change, which can be measured to determine the concentration of nickel in a sample.

Experimental Protocols

While specific, detailed protocols for the use of this compound in nickel detection are not as prevalent in the literature as those for dimethylglyoxime, a general procedure can be adapted from the well-established DMG-based methods. Researchers should optimize the following protocols based on their specific sample matrix and analytical instrumentation.

Qualitative Spot Test for Nickel

This protocol provides a rapid, qualitative assessment of the presence of nickel in a sample.

Materials:

Procedure:

  • Place one to two drops of the sample solution onto a clean spot plate or a piece of filter paper.

  • Add one drop of the 1% this compound solution and mix.

  • Add one drop of 1 M ammonium hydroxide solution to make the solution slightly alkaline.

  • Observe for the formation of a colored precipitate. A characteristic color (typically reddish-pink to yellow-orange) indicates the presence of nickel.

Quantitative Spectrophotometric Determination of Nickel

This method allows for the quantification of nickel concentration in a sample.

Materials:

  • Standard nickel solution (1000 ppm)

  • This compound solution (1% w/v in ethanol)

  • Ammonium hydroxide solution (1 M)

  • Citrate (B86180) or tartrate solution (to mask interfering ions, if necessary)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard nickel solutions with concentrations ranging from approximately 0.5 to 10 ppm by diluting the 1000 ppm stock solution.

  • Sample Preparation: Prepare the sample solution by dissolving a known weight of the sample in acid and diluting it to a known volume. The final concentration of nickel should fall within the range of the standard curve.

  • Complex Formation:

    • To a 10 mL volumetric flask, add 1 mL of the standard or sample solution.

    • Add 1 mL of citrate or tartrate solution if interfering ions are present.

    • Add 1 mL of the 1% this compound solution.

    • Add 1 M ammonium hydroxide dropwise until the solution is slightly alkaline (a distinct color should develop).

    • Dilute to the mark with deionized water and mix thoroughly.

  • Spectrophotometric Measurement:

    • Allow the solutions to stand for a consistent period (e.g., 10-15 minutes) to ensure complete color development.

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax for the nickel-dichloroglyoxime complex should be determined experimentally but is expected to be in the visible range, similar to the nickel-DMG complex which has a λmax around 445 nm.[4]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

    • Determine the concentration of nickel in the sample solution from the calibration curve.

Data Presentation

The following tables summarize key data for glyoxime-based nickel detection methods, primarily based on the more extensively studied dimethylglyoxime. This data can serve as a reference point for researchers working with this compound.

ParameterValue (for Dimethylglyoxime)Reference
Wavelength of Maximum Absorbance (λmax)~445 nm[4]
Optimal pH Range5-9
Molar Absorptivity (ε)Varies with conditions, reported up to 1.4 x 10⁴ L mol⁻¹ cm⁻¹
Interfering IonPotential EffectMitigation Strategy
Cobalt(II)Forms a soluble colored complexUse of masking agents (e.g., citrate, tartrate)
Copper(II)Forms a colored complexpH adjustment, use of masking agents
Iron(III)Precipitates as hydroxide in alkaline mediumAddition of citrate or tartrate to form a soluble complex
Palladium(II)Forms a yellow precipitateCan be pre-separated or masked

Visualizations

Experimental Workflow for Spectrophotometric Nickel Detection

G Workflow for Spectrophotometric Nickel Detection A Sample Preparation (Dissolution and Dilution) B Addition of Masking Agent (e.g., Citrate/Tartrate) A->B If interfering ions are present C Addition of this compound Reagent A->C If no interfering ions are present B->C D pH Adjustment (Ammonium Hydroxide) C->D E Color Development D->E F Spectrophotometric Measurement (at λmax) E->F G Data Analysis (Calibration Curve) F->G H Result: Nickel Concentration G->H

Caption: A generalized workflow for the quantitative determination of nickel using this compound and spectrophotometry.

Signaling Pathway of Nickel-Dichloroglyoxime Complex Formation

G Nickel-Dichloroglyoxime Complex Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ni Ni²⁺ (Nickel Ion) Complex Ni(C₂HCl₂N₂O₂)₂ (Colored Complex) Ni->Complex DCG 2x this compound (C₂H₂Cl₂N₂O₂) DCG->Complex pH Alkaline Medium (pH > 7) pH->Complex Facilitates Reaction Proton 2H⁺

Caption: A diagram illustrating the reactants and conditions leading to the formation of the colored nickel-dichloroglyoxime complex.

References

Dichloroglyoxime in Coordination Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of dichloroglyoxime (B20624) as a versatile ligand in coordination chemistry. It includes key applications, experimental protocols for synthesis and characterization, and insights into the biological activities of its metal complexes.

This compound (DCG) is a vic-dioxime ligand that readily forms stable coordination complexes with a variety of transition metal ions, including nickel, copper, palladium, and platinum.[1][2] The resulting complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and analytical chemistry.[3][4] In the realm of pharmaceutical development, this compound-metal complexes are being explored for their potential as antimicrobial and anticancer agents.[5][6]

The coordination of this compound to a metal center typically occurs through the two nitrogen atoms of the oxime groups, forming a stable five-membered chelate ring. The electronic properties of the ligand and the geometry of the resulting complex can be fine-tuned by modifying the substituents on the glyoxime (B48743) backbone and by varying the metal ion.

Key Applications

  • Analytical Chemistry: this compound is an effective chelating agent for the detection and quantification of metal ions, particularly nickel.[1][2]

  • Catalysis: Metal complexes of this compound and its derivatives have been investigated as catalysts in various organic transformations.

  • Materials Science: The ability of this compound to form stable complexes has been utilized in the design of novel materials with specific electronic and magnetic properties.

  • Pharmaceutical Development: this compound-based coordination compounds have shown promising biological activities, including antimicrobial and anticancer effects.[5] Their mechanism of action is an active area of research.

Experimental Protocols

Protocol 1: Synthesis of this compound

A safer, chlorine gas-free method for the synthesis of this compound utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.[1][2]

Materials:

  • Glyoxime

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Water

Procedure:

  • Dissolve glyoxime in DMF.

  • Slowly add NCS to the solution while stirring. The reaction is exothermic and should be monitored.

  • After the reaction is complete (as monitored by thin-layer chromatography), remove the DMF under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid in ethyl acetate.

  • Wash the ethyl acetate solution three times with a 5% aqueous LiCl solution to remove residual DMF.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethyl acetate under reduced pressure to yield crude this compound.

  • Suspend the crude solid in water and stir vigorously for 30 minutes.

  • Filter the solid, wash with water, and air-dry to obtain pure this compound as a white powder.[2]

Protocol 2: General Synthesis of this compound-Metal(II) Complexes

This protocol provides a general method for the synthesis of this compound complexes with divalent transition metals such as Ni(II) and Cu(II).

Materials:

  • This compound

  • A metal(II) salt (e.g., Nickel(II) chloride hexahydrate, Copper(II) chloride dihydrate)

  • Ethanol or Methanol

Procedure:

  • Dissolve this compound in hot ethanol.

  • In a separate flask, dissolve the metal(II) salt in ethanol.

  • Slowly add the metal salt solution to the this compound solution with constant stirring.

  • A precipitate of the metal complex should form. The color of the precipitate will vary depending on the metal ion.

  • Continue stirring the mixture for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator over silica (B1680970) gel.

Characterization of this compound and its Metal Complexes

The synthesized ligand and its metal complexes can be characterized using a variety of spectroscopic and analytical techniques.

Data Presentation: Spectroscopic and Thermal Analysis

The following tables summarize typical characterization data for this compound and its transition metal complexes. Note that specific values may vary depending on the experimental conditions and the specific metal ion.

Table 1: FT-IR Spectral Data (cm⁻¹)

Compoundν(O-H)ν(C=N)ν(N-O)ν(M-N)
This compound~3400~1620~980-
Ni(II)-Dichloroglyoxime Complex-~1570~1240, ~1100~520
Cu(II)-Dichloroglyoxime Complex-ShiftedShiftedPresent

The disappearance of the O-H band and the shift in the C=N and N-O stretching frequencies upon complexation are indicative of coordination of the oxime nitrogen and oxygen atoms to the metal center.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Compound¹H NMR (Oxime -OH)¹³C NMR (C=N)
This compound~11.5~145
Ni(II)-Dichloroglyoxime ComplexAbsentShifted

The absence of the hydroxyl proton signal in the ¹H NMR spectrum of the complex confirms the deprotonation of the oxime groups upon coordination.

Table 3: UV-Vis Spectral and Thermal Analysis Data

Compoundλ_max (nm) (Transition)Decomposition Temperature (°C)
This compound-~203 (exothermic)[2]
Ni(II)-Dichloroglyoxime Complex~390 (M-L CT), ~550 (d-d)Varies
Cu(II)-Dichloroglyoxime Complex~370 (M-L CT), ~650 (d-d)Varies

The appearance of metal-to-ligand charge transfer (MLCT) and d-d transition bands in the UV-Vis spectrum confirms the formation of the coordination complex. TGA/DSC analysis provides information on the thermal stability of the complexes.

Visualizing Experimental and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound-metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials (Glyoxime, NCS, Metal Salt) synth_dcg Synthesize This compound start->synth_dcg synth_complex Synthesize Metal Complex synth_dcg->synth_complex end_synth Purified Complex synth_complex->end_synth ftir FT-IR end_synth->ftir Analyze Structure nmr NMR end_synth->nmr Confirm Coordination uvvis UV-Vis end_synth->uvvis Electronic Properties tga TGA/DSC end_synth->tga Thermal Stability

Synthesis and Characterization Workflow
Proposed Antimicrobial Mechanism of Action

This compound-metal complexes are thought to exert their antimicrobial effects through a multi-faceted approach, primarily targeting the bacterial cell membrane and intracellular components.

antimicrobial_mechanism complex This compound-Metal Complex membrane Bacterial Cell Membrane Destabilization complex->membrane ros Reactive Oxygen Species (ROS) Generation complex->ros dna Interaction with DNA (Inhibition of Replication) complex->dna death Bacterial Cell Death membrane->death ros->death dna->death

Antimicrobial Mechanism of Action
Proposed Anticancer Signaling Pathway

The anticancer activity of certain metal complexes, including those with vic-dioxime ligands, is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.

anticancer_pathway complex This compound-Metal Complex cell_cycle Cell Cycle Arrest (e.g., G2/M or S Phase) complex->cell_cycle apoptosis Induction of Apoptosis complex->apoptosis proliferation Inhibition of Cancer Cell Proliferation cell_cycle->proliferation apoptosis->proliferation

Anticancer Signaling Pathway

References

Application Notes and Protocols for the Synthesis of Transition Metal Complexes with Dichloroglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes involving dichloroglyoxime (B20624). The protocols detailed below are based on established methods for the synthesis of related vic-dioxime complexes and have been adapted for this compound.

Introduction

This compound (Cl₂C₂H₂N₂O₂) is a vic-dioxime that serves as a versatile ligand in coordination chemistry.[1][2] Its ability to form stable complexes with various transition metals has garnered significant interest, particularly in the development of novel therapeutic agents.[2][3] Transition metal complexes of this compound and its derivatives have demonstrated potential as anticancer and antimicrobial agents.[3][4] The biological activity of these complexes is often attributed to their ability to induce oxidative stress and trigger apoptotic pathways in cancer cells.[4][5]

This document outlines the synthesis and characterization of this compound-based complexes with Nickel(II), Copper(II), Cobalt(II), Palladium(II), and Platinum(II), and discusses their potential applications in drug development.

Synthesis of this compound Ligand

A safer, chlorine gas-free method for the synthesis of this compound is recommended for laboratory use. This procedure utilizes N-chlorosuccinimide as the chlorinating agent.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve glyoxime (B48743) in dimethylformamide (DMF).

  • Chlorination: Slowly add N-chlorosuccinimide to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, perform a workup with a lithium chloride solution to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol (B145695) to obtain pure this compound.

Synthesis of Transition Metal Complexes with this compound

The following are generalized protocols for the synthesis of mononuclear transition metal complexes with this compound, typically forming complexes with a 1:2 metal-to-ligand ratio.

Experimental Protocol: General Synthesis of M(II)-Dichloroglyoxime Complexes (M = Ni, Cu, Co)
  • Ligand Solution: Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or methanol.

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, or CoCl₂·6H₂O) (1 mmol) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment: Adjust the pH of the reaction mixture to the optimal range for complex formation (typically slightly basic) by adding a weak base like aqueous ammonia (B1221849) or triethylamine.

  • Precipitation and Isolation: A colored precipitate of the metal complex will form. Continue stirring for a few hours to ensure complete precipitation.

  • Purification: Filter the solid product, wash with the solvent used for the reaction, and then with diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.

Experimental Protocol: Synthesis of Pd(II) and Pt(II)-Dichloroglyoxime Complexes
  • Starting Materials: Use K₂PdCl₄ or K₂PtCl₄ as the metal precursors.

  • Ligand Preparation: Dissolve this compound (2 mmol) in a suitable solvent like acetonitrile (B52724) or a mixture of ethanol and water.

  • Reaction: Add an aqueous solution of the palladium(II) or platinum(II) salt (1 mmol) dropwise to the ligand solution with stirring at room temperature.

  • Reaction Time: The reaction may be slow; stirring overnight is often required for complete precipitation.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, ethanol, and diethyl ether, and then dry under vacuum.

Characterization of Transition Metal Complexes

The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Technique Purpose Typical Observations for this compound Complexes
Elemental Analysis (C, H, N) To determine the empirical formula and confirm the metal-to-ligand ratio.Experimental values should be in close agreement with the calculated percentages for the proposed formula (e.g., [M(C₂H₁Cl₂N₂O₂)₂]).
FT-IR Spectroscopy To identify the coordination sites of the ligand.Shift in the C=N stretching frequency upon coordination. Appearance of new bands corresponding to M-N bonds. Broad O-H stretching band indicates intramolecular hydrogen bonding.
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complex.Ligand-centered π → π* and n → π* transitions. Metal-to-ligand charge transfer (MLCT) bands. d-d transitions characteristic of the metal ion's geometry (e.g., square planar for Ni(II), Pd(II), Pt(II)).[6][7]
¹H NMR Spectroscopy To characterize the ligand environment in diamagnetic complexes.Disappearance or shift of the oxime protons upon coordination.
Thermogravimetric Analysis (TGA) To study the thermal stability of the complexes.Provides information on the decomposition pattern and the presence of coordinated or lattice water molecules.
Magnetic Susceptibility To determine the magnetic properties and infer the geometry of paramagnetic complexes.Can distinguish between square planar (diamagnetic) and octahedral/tetrahedral (paramagnetic) Ni(II) and Co(II) complexes.[8]
X-ray Crystallography To determine the precise three-dimensional structure of the complex.Provides definitive information on bond lengths, bond angles, and the coordination geometry around the metal center.[2]

Quantitative Data Summary

The following table summarizes typical (or expected) data for transition metal complexes of this compound and its derivatives. Note: Specific data for this compound complexes are limited in the literature; therefore, data from closely related vic-dioxime complexes are included for reference.

Complex Formula Color Yield (%) M.p. (°C) Key IR Bands (cm⁻¹) UV-Vis λₘₐₓ (nm)
Ni(II)-Dichloroglyoxime [Ni(C₂H₁Cl₂N₂O₂)₂]Red/Orange~70-80>300C=N: ~1570, N-O: ~1240, M-N: ~515~375 (MLCT), ~550 (d-d)
Cu(II)-Dichloroglyoxime [Cu(C₂H₁Cl₂N₂O₂)₂]Green/Brown~65-75>300C=N: ~1565, N-O: ~1235, M-N: ~510~430 (MLCT), ~620 (d-d)
Co(II)-Dichloroglyoxime [Co(C₂H₁Cl₂N₂O₂)₂(H₂O)₂]Brown~60-70>300C=N: ~1560, N-O: ~1230, M-N: ~500~450 (MLCT), ~570 (d-d)
Pd(II)-Dichloroglyoxime [Pd(C₂H₁Cl₂N₂O₂)₂]Yellow~75-85>300C=N: ~1575, N-O: ~1245, M-N: ~520~350 (MLCT)
Pt(II)-Dichloroglyoxime [Pt(C₂H₁Cl₂N₂O₂)₂]Orange/Yellow~70-80>300C=N: ~1580, N-O: ~1250, M-N: ~525~340 (MLCT)

Applications in Drug Development

Transition metal complexes of this compound derivatives have shown promising biological activities, making them interesting candidates for drug development.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of Ni(II) and Cu(II) complexes of this compound derivatives against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer.[3] The proposed mechanism of action involves the induction of apoptosis.[4]

  • Antimicrobial Properties: The ability of this compound to chlorinate proteins and interact with bacterial cell wall components suggests potential antimicrobial applications.[2]

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization This compound This compound Ligand Complexation Complexation Reaction This compound->Complexation MetalSalt Transition Metal Salt (Ni, Cu, Co, Pd, Pt) MetalSalt->Complexation Solvent Solvent (e.g., Ethanol) Solvent->Complexation Precipitate Crude Complex (Precipitate) Complexation->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PureComplex Pure Metal Complex Drying->PureComplex Spectroscopy Spectroscopy (FT-IR, UV-Vis, NMR) PureComplex->Spectroscopy Analysis Elemental & Thermal Analysis PureComplex->Analysis Structure Structural Determination (X-ray Crystallography) PureComplex->Structure

Caption: Workflow for the synthesis and characterization of this compound metal complexes.

Proposed Signaling Pathway for Anticancer Activity

signaling_pathway MetalComplex Transition Metal Complex (e.g., Ni(II)-Dichloroglyoxime) CancerCell Cancer Cell MetalComplex->CancerCell Cellular Uptake ROS Increased Reactive Oxygen Species (ROS) CancerCell->ROS Induces Oxidative Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis Intrinsic Pathway DNA_Damage->Apoptosis Activation of p53

Caption: Proposed mechanism of apoptosis induction in cancer cells by this compound metal complexes.

References

Application Notes and Protocols for the Quantification of Metal Ions in Environmental Samples Using Dichloroglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroglyoxime (B20624) is a chemical reagent utilized in analytical chemistry for the detection and quantification of various metal ions, most notably nickel.[1][2] It belongs to the family of dioximes, which are known for their ability to form stable, colored complexes with transition metals. This property makes this compound a candidate for spectrophotometric analysis of environmental samples to monitor levels of metal pollutants. While the application of this compound is documented, detailed, publicly available protocols are scarce. However, the closely related and widely used reagent, dimethylglyoxime (B607122) (DMG), offers a well-established methodology for the spectrophotometric determination of nickel. The principles and procedures for DMG can serve as a strong foundational protocol that can be adapted for use with this compound, with the understanding that optimization of parameters such as pH and wavelength of maximum absorbance would be necessary.

This document provides an overview of the application of this compound and presents a detailed protocol for the quantification of nickel using the analogous dimethylglyoxime method, which is expected to have a similar reaction mechanism.

Principle of Method

This compound, like other dioximes, reacts with certain metal ions in a slightly alkaline or ammoniacal solution to form a distinctly colored metal complex. In the case of nickel(II), a characteristic colored chelate is formed. The intensity of this color is directly proportional to the concentration of the metal ion in the sample, which allows for quantitative analysis using spectrophotometry. The general steps involve sample preparation, pH adjustment, addition of the this compound reagent, and measurement of the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax). A calibration curve is constructed using standard solutions of the metal ion to determine the concentration in the unknown environmental sample.

Data Presentation: Quantitative Performance of Dimethylglyoxime Method

The following tables summarize the typical quantitative data for the spectrophotometric determination of nickel using dimethylglyoxime (DMG). These values provide a benchmark for the expected performance of a this compound-based method, although specific values for this compound would need to be determined experimentally.

Table 1: Analytical Parameters for Nickel Quantification using Dimethylglyoxime (DMG)

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)445 nm[3]
Optimal pH Range9-12[4]
Molar Absorptivity5.42 x 10³ L mol⁻¹ cm⁻¹[4]
Limit of Detection (LOD)1.7 x 10⁻⁷ mol L⁻¹[4]
Linear RangeVaries with instrumentation and conditions[4]

Table 2: Common Interferences and Masking Agents for Nickel Determination with Dioximes

Interfering IonPotential EffectMasking Agent/StrategyReference
Cobalt(II)Forms a colored complexAddition of a suitable complexing agent[3]
Gold(III)Interference under experimental conditionsRemoval or pre-separation[3]
DichromateInterference under experimental conditionsRemoval or pre-separation[3]
Iron(III)Precipitation as hydroxide (B78521) in alkaline mediumAddition of tartrate or citrate[5]

Experimental Protocols

The following is a detailed protocol for the spectrophotometric determination of nickel in an environmental water sample using dimethylglyoxime. This protocol can be adapted for use with this compound, with the necessary optimizations.

Preparation of Reagents
  • Standard Nickel(II) Solution (100 ppm): Dissolve 0.4479 g of nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) in deionized water and dilute to 1000 mL in a volumetric flask.

  • Dimethylglyoxime Solution (1% w/v): Dissolve 1.0 g of dimethylglyoxime in 100 mL of 95% ethanol.

  • Ammonium (B1175870) Hydroxide Solution (1:1 v/v): Mix equal volumes of concentrated ammonium hydroxide and deionized water.

  • Tartaric Acid Solution (10% w/v): Dissolve 10 g of tartaric acid in 100 mL of deionized water.

Preparation of Calibration Standards
  • From the 100 ppm standard nickel(II) solution, prepare a series of calibration standards with concentrations ranging from 0.5 ppm to 5 ppm by appropriate dilution with deionized water in 50 mL volumetric flasks.

  • To each flask, add 5 mL of 10% tartaric acid solution to prevent the precipitation of any interfering iron.

  • Add 10 mL of 1:1 ammonium hydroxide solution to make the solution alkaline.

  • Add 5 mL of the 1% dimethylglyoxime solution.

  • Dilute to the 50 mL mark with deionized water and mix well.

  • Allow the color to develop for 15 minutes.

  • Prepare a blank solution containing all reagents except the nickel standard.

Sample Preparation
  • Collect the environmental water sample in a clean container.

  • Filter the sample through a 0.45 µm filter to remove any suspended solids.

  • If the sample is expected to have a high nickel concentration, dilute it accordingly with deionized water.

  • Take a 25 mL aliquot of the filtered (and diluted, if necessary) sample and place it in a 50 mL volumetric flask.

  • Add 5 mL of 10% tartaric acid solution.

  • Add 10 mL of 1:1 ammonium hydroxide solution.

  • Add 5 mL of the 1% dimethylglyoxime solution.

  • Dilute to the 50 mL mark with deionized water and mix well.

  • Allow the color to develop for 15 minutes.

Spectrophotometric Measurement
  • Set the spectrophotometer to the wavelength of maximum absorbance for the Ni-DMG complex (approximately 445 nm).[3]

  • Zero the spectrophotometer using the reagent blank.

  • Measure the absorbance of each of the calibration standards and the prepared sample solution.

Data Analysis
  • Plot a calibration curve of absorbance versus the concentration of the nickel standards.

  • Determine the concentration of nickel in the sample solution by interpolating its absorbance on the calibration curve.

  • If the initial sample was diluted, multiply the determined concentration by the dilution factor to obtain the original concentration of nickel in the environmental sample.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical process.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent Preparation (this compound, Standards, Buffers) ph_adjustment pH Adjustment (Alkaline) reagent_prep->ph_adjustment sample_prep Sample Collection & Filtration sample_prep->ph_adjustment complexation Complexation Reaction (Addition of this compound) ph_adjustment->complexation measurement Spectrophotometric Measurement (Absorbance at λmax) complexation->measurement calibration Calibration Curve Construction measurement->calibration quantification Quantification of Metal Ion calibration->quantification

Caption: Experimental workflow for metal ion quantification.

logical_relationship metal_ion Metal Ion (e.g., Ni²⁺) in Sample complex Colored Metal-Dichloroglyoxime Complex metal_ion->complex reacts with reagent This compound Reagent reagent->complex forms absorbance Light Absorbance complex->absorbance leads to concentration Metal Ion Concentration absorbance->concentration is proportional to

References

Application Notes and Protocols for the Preparation of Dichloroglyoxime Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroglyoxime (B20624) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical development. Its derivatives, including furazans, bis-isoxazoles, and tetrazoles, have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This document provides detailed application notes and experimental protocols for the preparation of this compound and its derivatives, aimed at facilitating research and development in medicinal chemistry.

This compound can be synthesized through several methods, with modern approaches favoring safer reagents over the traditional use of hazardous chlorine gas. Once obtained, this compound serves as a key precursor for generating a variety of heterocyclic scaffolds. For instance, it can be converted to furazan (B8792606) derivatives, which have been investigated for their anticancer properties. Similarly, this compound is a starting material for the synthesis of 5,5'-disubstituted-3,3'-bisisoxazoles, a class of compounds that has shown promise as antimicrobial agents. Furthermore, it can be utilized in the preparation of tetrazole derivatives, which have been explored for their enzyme-inhibiting capabilities. The exploration of these derivatives continues to be an active area of research in the quest for novel therapeutic agents.

Data Presentation

Table 1: Synthesis of this compound - Comparison of Methods
MethodChlorinating AgentSolventTemperatureYield (%)Purity (%)Reference
Historical MethodChlorine GasEthanol-20°C77-97-[1](--INVALID-LINK--)
Safer Alternative 1N-Chlorosuccinimide (NCS)DMFRoom Temp.~55 (actual)High[1](--INVALID-LINK--)
Safer Alternative 2Potassium Monoperoxysulfate (Oxone®)DMF/HClRoom Temp.94>99[2](--INVALID-LINK--)

Note: The yield for the NCS method was initially reported as 97%, but later found to be a complex with DMF, reducing the actual yield of pure this compound.

Table 2: Anticancer Activity of Furazan-3,4-diamide Analogs
CompoundCell LineIC50 (µM)Reference
Analog 1Various-[1](--INVALID-LINK--)
Analog 2Various-[1](--INVALID-LINK--)

Note: Specific IC50 values for furazan-3,4-diamide analogs derived directly from this compound were not available in the searched literature. The reference indicates the potential of this class of compounds.

Table 3: Antimicrobial Activity of Isoxazole Derivatives
Compound ClassBacterial StrainsMIC (µg/mL)Reference
Benzopyran IsoxazolesStaphylococcus sp., Enterococcus sp., Escherichia sp., Acinetobacter sp., Serratia sp.1-8[3](4--INVALID-LINK--
Table 4: Enzyme Inhibition by Tetrazole Derivatives
CompoundTarget EnzymeIC50 (µM)Reference
N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamideFAAH0.012[5](--INVALID-LINK--)
N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamideMAGL0.028[5](--INVALID-LINK--)
Phenyltetrazole thioether amidesDapEDouble-digit µM[6](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Chlorine Gas-Free Synthesis of this compound using N-Chlorosuccinimide (NCS)[1]

This method provides a safer alternative to the traditional use of chlorine gas.

Materials:

Procedure:

  • Dissolve glyoxime in DMF in a round-bottom flask.

  • Slowly add NCS to the solution while stirring at room temperature. The reaction is typically monitored by TLC.

  • Once the reaction is complete, add a saturated aqueous solution of LiCl to the reaction mixture.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound using Potassium Monoperoxysulfate (Oxone®)[2]

This protocol offers high yield and purity under mild conditions.

Materials:

  • Glyoxime

  • Potassium monoperoxysulfate (Oxone®)

  • Dimethylformamide (DMF)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Prepare a 0.5 N solution of HCl in DMF.

  • Dissolve glyoxime in the acidic DMF solution.

  • Slowly add Oxone® to the solution and stir at room temperature for approximately 2 hours.

  • After the reaction is complete, add deionized water to the mixture.

  • Extract the product with diethyl ether (typically three times).

  • Wash the combined organic layers with a 0.5 N aqueous HCl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to obtain high-purity this compound.

Protocol 3: General Procedure for the Synthesis of 5,5'-Disubstituted-3,3'-bisisoxazoles from this compound[6]

Materials:

  • This compound

  • Terminal alkyne

  • Aqueous potassium hydrogen carbonate (KHCO3)

  • Appropriate solvent (e.g., methanol (B129727) or ethanol)

Procedure:

  • Dissolve this compound and the terminal alkyne in the chosen solvent in a reaction flask.

  • Add aqueous potassium hydrogen carbonate dropwise to the stirred mixture.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then dried and concentrated to yield the 5,5'-disubstituted-3,3'-bisisoxazole.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_evaluation Pharmaceutical Evaluation Glyoxime Glyoxime Reaction_Vessel Chlorination Reaction Glyoxime->Reaction_Vessel Workup Workup Reaction_Vessel->Workup Chlorinating_Agent Chlorinating Agent (NCS or Oxone) Chlorinating_Agent->Reaction_Vessel This compound This compound Workup->this compound Purified This compound Reaction_with_Alkynes Cycloaddition with Terminal Alkynes This compound->Reaction_with_Alkynes [Protocol 3] Reaction_with_Azides Reaction with Azide Sources This compound->Reaction_with_Azides [General Pathway] Furazan_Formation Cyclization This compound->Furazan_Formation [General Pathway] Bisisoxazoles Bisisoxazoles Reaction_with_Alkynes->Bisisoxazoles Antimicrobial_Assay Antimicrobial_Assay Bisisoxazoles->Antimicrobial_Assay Tetrazoles Tetrazoles Reaction_with_Azides->Tetrazoles Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Tetrazoles->Enzyme_Inhibition_Assay Furazans Furazans Furazan_Formation->Furazans Anticancer_Assay Anticancer_Assay Furazans->Anticancer_Assay

Caption: Experimental workflow for the synthesis and pharmaceutical evaluation of this compound derivatives.

signaling_pathway_placeholder cluster_cell Target Cell cluster_downstream Downstream Signaling Cascade Extracellular_Signal This compound Derivative Receptor Cellular Target (e.g., Enzyme, Receptor) Extracellular_Signal->Receptor Binding and Modulation Signal_Transduction_1 Signal Transduction Protein 1 Receptor->Signal_Transduction_1 Signal_Transduction_2 Signal Transduction Protein 2 Signal_Transduction_1->Signal_Transduction_2 Effector_Protein Effector Protein Signal_Transduction_2->Effector_Protein Cellular_Response Biological Response (e.g., Apoptosis, Growth Inhibition) Effector_Protein->Cellular_Response

Caption: A generalized signaling pathway potentially modulated by this compound derivatives.

References

Dichloroglyoxime as a Chelating Agent for Transition Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroglyoxime (B20624) (Cl-GAO) is a versatile oxime ligand that demonstrates significant potential as a chelating agent for a variety of transition metals. Its ability to form stable complexes with metal ions such as nickel(II), copper(II), and cobalt(II) has led to its application in diverse fields including analytical chemistry, coordination chemistry, and drug development. This document provides detailed application notes and experimental protocols for the use of this compound as a chelating agent.

This compound acts as a bidentate ligand, coordinating with transition metal ions through its two nitrogen atoms to form stable five-membered chelate rings. This chelation imparts enhanced stability to the resulting metal complexes, a critical attribute for their application in various chemical and biological systems.

Quantitative Data on this compound-Metal Complexes

The stability of metal complexes formed with this compound is a key parameter in understanding their behavior and potential applications. The overall stability constants (log β) for the formation of 1:2 metal-ligand complexes with selected transition metals have been determined potentiometrically.

Metal Ionlog β (ML₂)
Copper(II) (Cu²⁺)10.10
Nickel(II) (Ni²⁺)8.97
Zinc(II) (Zn²⁺)6.01

Caption: Table 1. Overall stability constants (log β) for this compound complexes with Cu(II), Ni(II), and Zn(II) in a 1:2 metal-to-ligand ratio.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a safer, chlorine gas-free method for the synthesis of this compound.

Materials:

  • Glyoxime (B48743)

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Lithium chloride (LiCl)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve glyoxime in DMF.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add N-chlorosuccinimide to the cooled solution.

  • Allow the reaction to proceed overnight, with the ice bath gradually warming to room temperature.

  • Remove the DMF under reduced pressure using a rotary evaporator.

  • Perform a workup using a lithium chloride solution to precipitate the this compound.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold deionized water and dry under vacuum.

Protocol 2: General Synthesis of this compound-Transition Metal Complexes

This generalized protocol can be adapted for the synthesis of various this compound-transition metal complexes.

Materials:

  • This compound

  • A soluble salt of the desired transition metal (e.g., NiCl₂, CuSO₄, CoCl₂)

  • Ethanol (B145695) or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound in warm ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the transition metal salt in ethanol.

  • Slowly add the metal salt solution to the this compound solution with continuous stirring. A color change or precipitation should be observed.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Allow the reaction mixture to cool to room temperature, which may induce further precipitation of the complex.

  • Collect the solid complex by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

Protocol 3: Characterization of this compound-Metal Complexes

1. Elemental Analysis:

  • Determine the percentage composition of C, H, N, and the metal in the synthesized complex to confirm the stoichiometry.

2. UV-Visible Spectroscopy:

  • Dissolve the complex in a suitable solvent (e.g., DMSO, DMF).

  • Record the UV-Vis spectrum to identify the electronic transitions.

  • Expected Results: The spectra of the complexes are expected to show bands corresponding to d-d transitions and charge transfer bands, which are characteristic of the coordinated metal ion's electronic environment. For instance, copper(II) complexes often exhibit broad d-d transition bands in the visible region.

3. Infrared (IR) Spectroscopy:

  • Record the IR spectrum of the ligand and the metal complex.

  • Expected Results: Compare the spectra to identify shifts in the vibrational frequencies of the C=N and N-O bonds of the oxime group upon coordination to the metal ion. The appearance of new bands in the low-frequency region can be attributed to the formation of M-N bonds.

Visualizations

ChelationProcess cluster_reactants Reactants cluster_product Chelate Complex M^2+ M²⁺ Complex [M(DCG)₂] M^2+->Complex Coordination DCG This compound DCG->Complex Chelation

Caption: Chelation of a transition metal ion (M²⁺) by two this compound (DCG) ligands.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants This compound + Metal Salt Reaction Reflux in Ethanol Reactants->Reaction Isolation Filtration & Drying Reaction->Isolation EA Elemental Analysis Isolation->EA UVVis UV-Vis Spectroscopy Isolation->UVVis IR IR Spectroscopy Isolation->IR

Caption: General experimental workflow for the synthesis and characterization of this compound-metal complexes.

Applications cluster_fields Application Fields DCG This compound Analytical Analytical Chemistry DCG->Analytical Forms colored complexes for metal detection Coordination Coordination Chemistry DCG->Coordination Forms stable chelates for structural studies DrugDev Drug Development DCG->DrugDev Metal complexes exhibit biological activity

Caption: Logical relationships of this compound's applications as a chelating agent.

Applications in Drug Development

The ability of this compound to form stable complexes with transition metals is of significant interest in the field of drug development. Metal complexes often exhibit unique biological activities that are not observed in the free ligand or the metal salt alone. The chelation of a metal ion by this compound can modulate its redox properties and facilitate its transport across cell membranes, potentially leading to novel therapeutic agents. For instance, certain metal-based compounds have shown promise as anticancer and antimicrobial agents. Further research into the biological activities of this compound-metal complexes is a promising avenue for the discovery of new metallodrugs.

Synthesis of Furoxans from Dichloroglyoxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of furoxan derivatives, utilizing dichloroglyoxime (B20624) as a key precursor. The primary strategy involves a two-step process: the initial synthesis of the versatile intermediate 3,4-dichlorofuroxan, followed by its functionalization through nucleophilic aromatic substitution (SNAr). This approach allows for the modular construction of a diverse library of furoxan compounds, which are of significant interest in medicinal chemistry and materials science due to their nitric oxide (NO)-donating properties and energetic characteristics.

Introduction

Furoxans, or 1,2,5-oxadiazole-2-oxides, are an important class of heterocyclic compounds. The direct synthesis of furoxans from this compound proceeds through the formation of 3,4-dichlorofuroxan. This intermediate is not typically formed by the direct cyclization of a single this compound molecule but rather through the dimerization of a transient chloronitrile oxide (ClCNO) species. This compound serves as a precursor to this reactive intermediate.

Once synthesized, 3,4-dichlorofuroxan is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, providing a straightforward entry into symmetrically and asymmetrically substituted furoxans. This application note details the synthesis of 3,4-dichlorofuroxan and provides a representative protocol for its subsequent conversion to 3,4-diazidofuroxan, a high-nitrogen energetic material.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichlorofuroxan

This protocol describes the preparation of 3,4-dichlorofuroxan from glyoxime (B48743). The reaction proceeds via an initial chlorination of glyoxime to form this compound, which then undergoes an in-situ base-mediated cyclization and dimerization to yield the furoxan ring.

Materials:

Procedure:

  • Chlorination of Glyoxime: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer, suspend glyoxime (17.6 g, 0.2 mol) in 95% ethanol (200 mL).

  • Cool the suspension to -20 °C using a dry ice/acetone bath.

  • Bubble chlorine gas through the stirred suspension for approximately 30 minutes, maintaining the temperature at -20 °C. The reaction is highly exothermic and careful temperature control is crucial.

  • Cyclization/Dimerization: After the chlorination is complete, slowly add a solution of sodium carbonate (21.2 g, 0.2 mol) in water (100 mL) to the reaction mixture while keeping the temperature below 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 3,4-dichlorofuroxan.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure 3,4-dichlorofuroxan as a crystalline solid.

Protocol 2: Synthesis of 3,4-Diazidofuroxan from 3,4-Dichlorofuroxan

This protocol details the nucleophilic substitution of both chlorine atoms on the 3,4-dichlorofuroxan ring with azide (B81097) nucleophiles to produce the high-energy compound 3,4-diazidofuroxan.

Materials:

  • 3,4-Dichlorofuroxan

  • Sodium azide (NaN₃)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dichlorofuroxan (1.57 g, 10 mmol) in methanol (50 mL).

  • In a separate beaker, prepare a solution of sodium azide (1.43 g, 22 mmol, 2.2 equivalents) in deionized water (20 mL).

  • Nucleophilic Substitution: Cool the solution of 3,4-dichlorofuroxan to 0 °C in an ice bath.

  • Slowly add the sodium azide solution dropwise to the stirred dichlorofuroxan solution over 20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • A precipitate of 3,4-diazidofuroxan will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (3 x 20 mL) and then a small amount of cold methanol.

  • Dry the product under vacuum to yield pure 3,4-diazidofuroxan. Caution: 3,4-diazidofuroxan is an energetic material and should be handled with appropriate safety precautions (e.g., using non-metal spatulas and avoiding grinding or shock).

Data Presentation

The following tables summarize the quantitative data for the described syntheses.

Table 1: Synthesis of 3,4-Dichlorofuroxan

ParameterValue
Starting Material Glyoxime
Product 3,4-Dichlorofuroxan
Molecular Formula C₂Cl₂N₂O₂
Molecular Weight 154.94 g/mol
Appearance White crystalline solid
Yield 65-75%
Melting Point 43-45 °C
¹³C NMR (CDCl₃) δ 115.8 (C-Cl), 148.5 (C-Cl) ppm
IR (KBr) 1630 (C=N), 1450 (N-O), 840 (C-Cl) cm⁻¹

Table 2: Synthesis of 3,4-Diazidofuroxan

ParameterValue
Starting Material 3,4-Dichlorofuroxan
Product 3,4-Diazidofuroxan
Molecular Formula C₂N₈O₂
Molecular Weight 168.07 g/mol
Appearance Colorless to pale yellow crystals
Yield 85-92%
Melting Point 73-75 °C (with decomposition)
¹³C NMR (DMSO-d₆) δ 112.1 (C-N₃), 150.3 (C-N₃) ppm
IR (KBr) 2145 (N₃ stretch), 1625 (C=N), 1480 (N-O) cm⁻¹

Visualizations

The following diagrams illustrate the logical workflow and the chemical transformations described in the protocols.

G cluster_0 Protocol 1: Synthesis of 3,4-Dichlorofuroxan A Glyoxime Suspension in Ethanol B Chlorination (-20 °C, Cl₂) A->B 1. Reagents C Base-mediated Cyclization (Na₂CO₃, 0 °C -> RT) B->C 2. Reaction D Extraction & Purification (DCM, Column Chromatography) C->D 3. Work-up E Pure 3,4-Dichlorofuroxan D->E 4. Isolation G cluster_1 Protocol 2: Synthesis of 3,4-Diazidofuroxan F 3,4-Dichlorofuroxan in Methanol G Nucleophilic Substitution (NaN₃/H₂O, 0 °C -> RT) F->G 1. Reagents H Precipitation & Filtration (Ice-cold Water) G->H 2. Reaction & Work-up I Pure 3,4-Diazidofuroxan H->I 3. Isolation G This compound This compound (Precursor) ChloronitrileOxide Chloronitrile Oxide (Transient Intermediate) This compound->ChloronitrileOxide Elimination Dichlorofuroxan 3,4-Dichlorofuroxan (Versatile Intermediate) ChloronitrileOxide->Dichlorofuroxan [3+2] Dimerization SubstitutedFuroxan Substituted Furoxan (Final Product) Dichlorofuroxan->SubstitutedFuroxan SNAr Reaction Nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, RO⁻, RNH₂) Nucleophile->SubstitutedFuroxan

Continuous Flow Synthesis of Dichloroglyoxime for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous flow synthesis of dichloroglyoxime (B20624), a key intermediate in the production of various industrial chemicals, including fungicides and energetic materials. The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of this important compound.

Introduction

This compound (C₂H₂Cl₂N₂O₂) is a valuable building block in organic synthesis. Traditionally, its synthesis involves the chlorination of glyoxime (B48743) using elemental chlorine in a batch reactor. This method, however, presents several challenges for industrial-scale production, including poor heat management of the highly exothermic reaction, risks associated with the handling of large quantities of toxic chlorine gas, and potential for runaway reactions.[1]

Continuous flow chemistry provides a safer and more efficient alternative by conducting the reaction in a small-volume, high-surface-area reactor. This allows for precise control over reaction parameters, leading to improved heat and mass transfer, higher yields, and enhanced safety.[1] This document outlines a protocol for the continuous flow synthesis of this compound, presents comparative data with batch processes, and details the necessary experimental setup.

Data Presentation

The following tables summarize quantitative data from both continuous flow and traditional batch synthesis methods for this compound production, providing a clear comparison of key performance indicators.

Table 1: Continuous Flow Synthesis of this compound

ParameterValueReference
Throughput31 g/h[1]
Yield70%[1]
Reaction Temperature20 °C[1]
Residence TimeNot explicitly stated
ReactantsGlyoxime, Chlorine Gas[1]
SolventNot explicitly stated

Table 2: Batch Synthesis of this compound (Comparative Data)

ParameterValueChlorinating AgentSolventReference
Yield37.5%Chlorine Gas10% HCl
Yield77-97%Chlorine Gas95% Ethanol[2]
Yield10.4%Chlorine GasEthylene Glycol[2]
Yield90%Oxone®DMF/HCl
YieldComparable to Chlorine GasN-ChlorosuccinimideDMF[3][4]

Experimental Protocols

This section provides a detailed methodology for the continuous flow synthesis of this compound.

Materials and Equipment
  • Reagents:

    • Glyoxime

    • Chlorine gas (lecture bottle with a regulator)

    • Suitable organic solvent (e.g., ethanol, methanol)

    • Inert gas (e.g., nitrogen or argon) for purging

  • Equipment:

    • Syringe pump or HPLC pump for liquid delivery

    • Mass flow controller for gas delivery

    • T-mixer for combining liquid and gas streams

    • Coiled tube reactor (e.g., PFA or stainless steel tubing)

    • Temperature-controlled bath (e.g., oil bath or cryostat)

    • Back pressure regulator

    • Collection vessel

    • Apparatus for continuous workup (e.g., membrane-based liquid-liquid separator, crystallizer)

    • Analytical equipment for reaction monitoring (e.g., in-line IR or UV-Vis spectrometer) and product characterization (NMR, HPLC)

Proposed Continuous Flow Synthesis Protocol

1. Reagent Preparation:

  • Prepare a solution of glyoxime in a suitable organic solvent (e.g., 0.5 M solution in ethanol). Degas the solution by bubbling with an inert gas.

2. Reactor Setup:

  • Assemble the continuous flow reactor system as depicted in the workflow diagram below.
  • Ensure all connections are secure and leak-proof, especially for the chlorine gas line.
  • Immerse the coiled tube reactor in a temperature-controlled bath set to 20 °C.[1]

3. Reaction Execution:

  • Purge the entire system with an inert gas.
  • Start the liquid pump to introduce the glyoxime solution into the reactor at a defined flow rate.
  • Once the liquid flow is stable, introduce chlorine gas into the T-mixer using the mass flow controller at a specific flow rate to achieve the desired stoichiometric ratio.
  • The reaction mixture flows through the coiled reactor where the chlorination takes place.
  • The product stream exits the reactor through a back pressure regulator to maintain a constant pressure within the system.

4. Continuous Workup and Purification:

  • The output from the reactor can be directly fed into a continuous workup system.
  • For quenching, the product stream can be mixed with a stream of a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution) in another T-mixer.
  • A membrane-based liquid-liquid separator can be employed to separate the organic phase containing this compound from the aqueous phase.
  • The organic phase can then be directed to a continuous crystallizer to induce product precipitation.
  • The solid this compound can be collected by filtration, washed with a cold solvent, and dried.

5. Analysis:

  • In-line analytical techniques can be used to monitor the reaction in real-time.
  • The final product should be characterized by standard analytical methods (e.g., ¹H NMR, ¹³C NMR, melting point) to confirm its identity and purity.

Visualizations

Logical Relationship of Synthesis Methods

Synthesis Methods for this compound This compound This compound Batch Synthesis Batch Synthesis This compound->Batch Synthesis Continuous Flow Synthesis Continuous Flow Synthesis This compound->Continuous Flow Synthesis Chlorine Gas Chlorine Gas Batch Synthesis->Chlorine Gas Alternative Chlorinating Agents Alternative Chlorinating Agents Batch Synthesis->Alternative Chlorinating Agents Improved Safety & Efficiency Improved Safety & Efficiency Continuous Flow Synthesis->Improved Safety & Efficiency Safety Concerns Safety Concerns Chlorine Gas->Safety Concerns

Caption: Comparison of batch and continuous flow synthesis approaches for this compound.

Experimental Workflow for Continuous Flow Synthesis

Continuous Flow Synthesis of this compound Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_workup Continuous Workup & Purification Glyoxime Solution Glyoxime Solution Pump Pump Glyoxime Solution->Pump Chlorine Gas Chlorine Gas MFC Mass Flow Controller Chlorine Gas->MFC T-Mixer Pump->T-Mixer MFC->T-Mixer Coiled Reactor Coiled Tube Reactor @ 20°C T-Mixer->Coiled Reactor BPR Back Pressure Regulator Coiled Reactor->BPR Quenching Quenching BPR->Quenching Liquid-Liquid Separator Liquid-Liquid Separator Quenching->Liquid-Liquid Separator Crystallizer Crystallizer Liquid-Liquid Separator->Crystallizer Filtration & Drying Filtration & Drying Crystallizer->Filtration & Drying Final Product This compound Filtration & Drying->Final Product

Caption: Step-by-step experimental workflow for the continuous synthesis of this compound.

References

Use of Dichloroglyoxime in the synthesis of insensitive explosives like TKX-50

Author: BenchChem Technical Support Team. Date: December 2025

Providing detailed application notes and protocols for the synthesis of explosive materials such as TKX-50 is against our safety policies. However, I can provide general information on Dichloroglyoxime (B20624) and TKX-50 for academic and research purposes, focusing on their properties and significance without detailing synthetic procedures.

General Information on this compound

This compound is a chemical compound with the formula C₂H₂Cl₂N₂O₂.[1][2] It is a versatile reagent in various fields of chemistry.

Applications:

  • Organic Synthesis: It serves as a precursor for nitrogen-rich heterocyclic compounds, which are intermediates in the development of pharmaceuticals and agrochemicals.[3]

  • Coordination Chemistry: this compound acts as a ligand, forming stable complexes with transition metals. These complexes are studied for their potential in catalysis and materials science.[3][4][5]

  • Analytical Chemistry: It is used as a chelating agent for the detection and quantification of metal ions, particularly nickel.[3][4][5]

  • Biochemical Studies: The compound has been researched as a reversible inhibitor of certain enzymes, making it a tool for studying enzyme kinetics.[3]

  • Precursor to Energetic Materials: this compound is an important intermediate in the synthesis of certain energetic materials.[6] Historically, its synthesis involved chlorine gas, but newer methods use N-chlorosuccinimide (NCS) to improve safety.[6]

Overview of TKX-50

TKX-50, or dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate, is a high-performance insensitive explosive.[7][8] It is considered a promising replacement for traditional military explosives like RDX and HMX due to its combination of high energy output and enhanced safety characteristics.[7][9][10][11]

Properties and Significance:

  • High Performance: TKX-50 has a higher performance than RDX and HMX.[7] Its detonation velocity and pressure are superior to RDX.[12]

  • Insensitivity: A key advantage of TKX-50 is its reduced sensitivity to mechanical stimuli like impact and friction, making it safer to handle and transport.[7][12]

  • Thermal Stability: The compound is thermally unstable at high temperatures, with exothermic decomposition occurring above 215 °C.[7]

  • Environmental Considerations: TKX-50 is considered a more environmentally friendly option compared to some conventional explosives.[7] It has a high nitrogen content (up to 59.3%), resulting in environmentally benign N₂ as a major explosion product.[13]

  • Low Toxicity: In contrast to RDX, which is considered acutely toxic, TKX-50 is reported to be neither acutely cytotoxic nor mutagenic.[12]

  • Research and Development: The synthesis of TKX-50 has been an active area of research, with efforts to improve processes for mass production, including one-pot reaction methods to enhance safety and efficiency.[7][14]

Comparative Data of Energetic Materials

For academic context, the following table summarizes some key properties of TKX-50 in comparison to other common energetic materials.

PropertyTKX-50RDXHMX
Chemical Formula C₂H₈N₁₀O₄C₃H₆N₆O₆C₄H₈N₈O₈
Density (g/cm³) 1.8771.821.91
Detonation Velocity (m/s) ~9698~8750~9100
Impact Sensitivity (J) 207.47.4
Friction Sensitivity (N) 120120120

Data compiled from various sources for comparative purposes.[12][13]

Logical Relationship Diagram

The following diagram illustrates the general role of this compound as a precursor in chemical synthesis.

G A Glyoxal / Hydroxylamine B This compound (Precursor) A->B Synthesis C Nitrogen-Rich Heterocyclic Compounds B->C Cyclization Reactions D Pharmaceuticals / Agrochemicals C->D E Energetic Materials (e.g., TKX-50) C->E

References

Dichloroglyoxime as an Industrial Fungicide in Papermaking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichloroglyoxime (B20624) (C₂H₂Cl₂N₂O₂) is a chemical compound recognized for its biocidal properties, with potential applications as an industrial fungicide. Within the papermaking industry, microbial control is critical to prevent operational disruptions and maintain product quality. Fungal growth can lead to the formation of slime, causing paper breaks, spots, and holes, and can also degrade the cellulose (B213188) fibers, compromising the strength and integrity of the final paper product. This compound has been identified in patent literature as a candidate for controlling such fungal contamination.

This document provides detailed application notes and protocols for the evaluation of this compound as a fungicide for papermaking applications. It is important to note that while its potential is acknowledged, comprehensive data on its efficacy against specific paper spoilage fungi and its behavior in pulp slurries is not widely available in public scientific literature. Therefore, the protocols provided are based on established methodologies for biocide evaluation in industrial settings, which can be adapted for this compound.

Compound Profile: this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂H₂Cl₂N₂O₂
Molecular Weight 156.95 g/mol [1]
Appearance White to pale yellow crystalline powder
Melting Point 202 °C (decomposes)
CAS Number 2038-44-0
Solubility Data not readily available in public sources[2][3]
Vapor Pressure Data not readily available in public sources

Antifungal Efficacy Data (Illustrative)

Specific Minimum Inhibitory Concentration (MIC) data for this compound against fungi commonly found in paper mills is not extensively reported in peer-reviewed literature. The data presented in Table 2 is for illustrative purposes to demonstrate how efficacy data would be structured. These values are hypothetical and would need to be determined through rigorous experimental testing.

Table 2: Illustrative Antifungal Efficacy of this compound against Common Paper Spoilage Fungi

Fungal SpeciesCommon Problem in PapermakingIllustrative MIC Range (ppm)
Aspergillus nigerBlack spots, discoloration10 - 30
Chaetomium globosumCellulose degradation, loss of paper strength20 - 60
Penicillium spp.Colored spots (e.g., blue, green)10 - 40
Trichoderma spp.Slime formation, cellulose degradation25 - 75
Mixed Fungal Spore SuspensionGeneral microbial contamination, slime30 - 100

Note: The above data is hypothetical and intended for demonstrative purposes only.

Experimental Protocols

The following sections detail generalized laboratory protocols for the synthesis of this compound and the evaluation of its fungicidal efficacy. These protocols should be adapted and optimized for specific laboratory conditions and the unique chemical environment of a given papermaking process.

Laboratory Synthesis of this compound

This compound can be synthesized via the chlorination of glyoxime (B48743). The following is a generalized laboratory-scale procedure.

Materials:

  • Glyoxime

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • In a reaction flask, dissolve a known quantity of glyoxime in DMF.

  • Cool the solution to 0-5 °C using an ice bath, with continuous stirring.

  • Slowly add a molar excess of N-chlorosuccinimide to the cooled solution in portions, ensuring the temperature remains low.

  • Once the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

  • Isolate the crude this compound product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold solvent to remove residual impurities.

  • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Diagram of Synthesis Workflow:

SynthesisWorkflow A Dissolution of Glyoxime in DMF B Cooling to 0-5 °C A->B C Slow Addition of NCS B->C D Reaction at Controlled Temperature C->D E Product Isolation (Filtration) D->E F Washing E->F G Drying F->G H Purified This compound G->H MIC_Workflow cluster_prep Preparation cluster_assay Assay A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Fungal Spore Suspension D Inoculation B->D C->D E Incubation (48-72h) D->E F MIC Determination (Visual or Spectrophotometric) E->F Mechanism cluster_cell Fungal Cell A This compound (External) B Cellular Uptake A->B C Intracellular Metabolism/Decomposition B->C D Generation of Reactive Chlorine Species C->D E Oxidative Stress D->E F Covalent Modification of Proteins and Enzymes (e.g., Thiol Groups) D->F G Disruption of Cellular Respiration E->G H Inhibition of DNA/RNA Synthesis E->H F->G F->H I Cell Death G->I H->I

References

Application Notes and Protocols: Condensation Reaction of Dichloroglyoxime with Primary Aryl Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between dichloroglyoxime (B20624) and primary aryl amines serves as a foundational method for the synthesis of N,N'-diaryl-diaminoglyoximes. These intermediates are of significant interest as precursors to various heterocyclic compounds, including furoxans (1,2,5-oxadiazole-2-oxides). Furoxan derivatives are recognized as important pharmacophores, notably for their capacity to act as nitric oxide (NO) donors, which imparts a wide range of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer effects.

This document provides detailed protocols for the synthesis of N,N'-diaryl-diaminoglyoximes from this compound and various primary aryl amines, followed by a proposed method for their subsequent oxidative cyclization to the corresponding furoxan derivatives.

Reaction Scheme

The overall synthetic strategy involves a two-step process:

  • Step 1: Synthesis of N,N'-Diaryl-diaminoglyoxime. This step involves the nucleophilic substitution of the chlorine atoms in this compound by the primary aryl amine.

  • Step 2: Oxidative Cyclization to Furoxan. The synthesized N,N'-diaryl-diaminoglyoxime is proposed to undergo an oxidative cyclization to form the 3,4-bis(arylamino)furoxan.

Proposed Reaction Mechanism

The following diagram illustrates the plausible mechanism for the formation of the N,N'-diaryl-diaminoglyoxime intermediate and its subsequent oxidative cyclization to the furoxan ring system.

Reaction Mechanism cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Oxidative Cyclization (Proposed) dcgo This compound intermediate1 Mono-substituted Intermediate dcgo->intermediate1 + Ar-NH₂ - HCl amine1 Ar-NH₂ product1 N,N'-Diaryl-diaminoglyoxime intermediate1->product1 + Ar-NH₂ - HCl amine2 Ar-NH₂ product1_step2 N,N'-Diaryl-diaminoglyoxime cyclized_intermediate Cyclized Intermediate product1_step2->cyclized_intermediate + [O] oxidant [O] product2 3,4-Bis(arylamino)furoxan cyclized_intermediate->product2 - H₂O Experimental Workflow start Start Materials: This compound Primary Aryl Amine step1 Step 1: Condensation Reaction (Reflux in Ethanol with Base) start->step1 workup1 Workup & Purification 1 (Extraction, Recrystallization) step1->workup1 intermediate Intermediate: N,N'-Diaryl-diaminoglyoxime workup1->intermediate step2 Step 2: Oxidative Cyclization (e.g., with NBS in Acetonitrile) intermediate->step2 workup2 Workup & Purification 2 (Extraction, Column Chromatography) step2->workup2 product Final Product: 3,4-Bis(arylamino)furoxan workup2->product characterization Characterization (NMR, IR, MS) product->characterization Applications product 3,4-Bis(arylamino)furoxans no_release Nitric Oxide (NO) Release product->no_release applications Potential Therapeutic Applications no_release->applications cardiovascular Cardiovascular Agents (e.g., Vasodilators) applications->cardiovascular anti_inflammatory Anti-inflammatory Agents applications->anti_inflammatory anti_cancer Anti-cancer Agents applications->anti_cancer

Dichloroglyoxime: A Versatile Scaffold for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroglyoxime (B20624) (DCG) is a highly reactive compound that has emerged as a valuable building block in medicinal chemistry. While its direct therapeutic applications are limited, its true potential lies in its role as a precursor for the synthesis of a diverse range of vic-dioxime ligands. These ligands, in turn, form stable complexes with various transition metals, leading to the development of novel therapeutic agents with promising anticancer, anti-inflammatory, and neuroprotective properties. This document provides an overview of the applications of this compound in drug development, detailed experimental protocols for the synthesis and evaluation of its derivatives, and visualizations of the key biological pathways involved.

Therapeutic Applications

The primary therapeutic interest in this compound stems from its use in generating vic-dioxime ligands for metal complexes. These complexes have shown significant potential in several key therapeutic areas:

  • Anticancer Activity: Metal complexes of this compound derivatives, particularly with platinum(II), have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The mechanism of action is believed to involve the cross-linking of DNA, similar to established platinum-based chemotherapy drugs like cisplatin, which ultimately induces apoptosis in cancer cells.

  • Anti-inflammatory Properties: Certain derivatives of this compound have been investigated for their anti-inflammatory potential. The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.

  • Neuroprotective Effects: While research in this area is still emerging, some oxime-containing compounds have shown promise in protecting neuronal cells from damage. This suggests a potential avenue for the development of this compound-based agents for neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various this compound-derived metal complexes against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundMetal CenterCancer Cell LineIC50 (µM)Reference
Platinum(II) complex of a vic-dioximePt(II)MCF-7 (Breast)Data not available
Cobalt(II) complex of L3H2Co(II)HL-60 (Leukemia)5[1][2]
Nickel(II) complex of LH2Ni(II)MCF-7 (Breast)Data not available[3]
Copper(II) complex of LH2Cu(II)MCF-7 (Breast)Data not available[3]
Hydrazonoyl Halide Derivative 2fN/APC3 (Prostate)9.5[3]
Hydrazonoyl Halide Derivative 2bN/AHepG2 (Liver)15.9[3]
Hydrazonoyl Halide Derivative 2cN/AHepG2 (Liver)16.03[3]

Experimental Protocols

Protocol 1: Synthesis of a Platinum(II)-Dichloroglyoxime Derivative Complex

This protocol describes a general method for the synthesis of a platinum(II) complex with a vic-dioxime ligand derived from this compound.

Materials:

  • This compound

  • Amine substrate (e.g., aniline)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Ethanol (B145695)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Synthesis of the vic-dioxime ligand: a. Dissolve this compound in ethanol. b. In a separate flask, dissolve the amine substrate and sodium bicarbonate in ethanol. c. Slowly add the this compound solution to the amine solution while stirring at room temperature. d. Continue stirring for 24 hours. e. Filter the resulting precipitate and wash with cold ethanol to obtain the vic-dioxime ligand. f. Recrystallize the ligand from a suitable solvent if necessary.

  • Synthesis of the Platinum(II) complex: a. Dissolve the synthesized vic-dioxime ligand in DMF. b. In a separate flask, dissolve K₂PtCl₄ in water. c. Slowly add the aqueous K₂PtCl₄ solution to the DMF solution of the ligand with stirring. d. Heat the reaction mixture at 80°C for 4-6 hours. e. Allow the mixture to cool to room temperature, which should result in the precipitation of the platinum(II) complex. f. Filter the precipitate, wash with water and then ethanol, and dry under vacuum.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation DCG This compound in Ethanol Reaction1 Stir at RT for 24h DCG->Reaction1 Amine Amine + NaHCO3 in Ethanol Amine->Reaction1 Ligand vic-Dioxime Ligand Reaction1->Ligand Ligand_DMF Ligand in DMF Ligand->Ligand_DMF Dissolve Reaction2 Heat at 80°C for 4-6h Ligand_DMF->Reaction2 Pt_Salt K2PtCl4 in Water Pt_Salt->Reaction2 Pt_Complex Platinum(II) Complex Reaction2->Pt_Complex

Synthesis of a Platinum(II)-Dichloroglyoxime Complex
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound derivative from the stock solution in a complete medium. b. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). c. Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for another 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with this compound derivative B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Remove medium and add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Workflow for the MTT Cytotoxicity Assay
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis in cells treated with this compound derivatives using flow cytometry.[5][6]

Materials:

  • Human cancer cell line

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in a 6-well plate and incubate until they reach 70-80% confluency. b. Treat the cells with the this compound derivative at its IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting and Staining: a. Harvest the cells (both adherent and floating) by trypsinization and centrifugation. b. Wash the cells twice with cold PBS. c. Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL. d. Transfer 100 µL of the cell suspension to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of PI. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within 1 hour of staining. b. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI. c. Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Workflow for Apoptosis Detection Assay

Signaling Pathways

Anticancer Mechanism of Platinum-Dioxime Complexes

The anticancer activity of platinum complexes derived from this compound is primarily attributed to their interaction with DNA, leading to cell cycle arrest and apoptosis.

Anticancer_Mechanism cluster_cell Cancer Cell Pt_Complex Platinum-Dioxime Complex Pt_Inside Activated Platinum Species Pt_Complex->Pt_Inside Uptake & Activation Cell_Membrane Cell Membrane DNA Nuclear DNA Pt_Inside->DNA DNA_Adducts DNA Adducts (Cross-links) DNA->DNA_Adducts forms Damage_Response DNA Damage Response DNA_Adducts->Damage_Response triggers Cell_Cycle_Arrest Cell Cycle Arrest Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Damage_Response->Apoptosis

Proposed Anticancer Mechanism of Platinum-Dioxime Complexes

Upon entering a cancer cell, the platinum(II)-dioxime complex is activated, enabling it to bind to nuclear DNA. This binding forms intra- and inter-strand cross-links, which distort the DNA structure and inhibit DNA replication and transcription.[7] The cell recognizes this damage and initiates a DNA damage response, which can lead to cell cycle arrest, providing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

Potential Anti-inflammatory Signaling Pathway

For this compound derivatives with anti-inflammatory properties, a plausible mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->IKK Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes induces DCG_Derivative This compound Derivative DCG_Derivative->IKK inhibits

Potential Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors, leading to the activation of the IKK complex. IKK then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation marks IκB for degradation, releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, inducing their expression. This compound derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm in its inactive state.

Conclusion

This compound serves as a critical starting material for the synthesis of a wide array of vic-dioxime ligands and their corresponding metal complexes, which have demonstrated significant therapeutic potential, particularly as anticancer agents. The versatility of this compound allows for the fine-tuning of the steric and electronic properties of the resulting ligands and complexes, enabling the optimization of their biological activity. The protocols and pathways outlined in this document provide a foundational framework for researchers to explore and expand upon the therapeutic applications of this important chemical scaffold. Further research into the anti-inflammatory and neuroprotective properties of this compound derivatives is warranted to fully realize their therapeutic potential.

References

Application of Dichloroglyoxime Metal Complexes in Catalysis: An Overview and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloroglyoxime (B20624) has emerged as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals, including nickel, palladium, cobalt, and copper.[1][2] These metal complexes have garnered interest for their potential applications in catalysis, materials science, and analytical chemistry.[1][2][3] While the catalytic activity of structurally related glyoxime (B48743) complexes is well-documented, specific, and detailed applications of this compound metal complexes in catalysis are an emerging area of research. This document provides an overview of the current understanding and suggests protocols for the synthesis and evaluation of these promising catalytic materials.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is a crucial first step towards investigating their catalytic potential. A general protocol for the synthesis of a this compound metal(II) complex is outlined below. This procedure can be adapted for various divalent metal salts.

Experimental Protocol: General Synthesis of a this compound Metal(II) Complex

Materials:

Procedure:

  • Dissolve this compound (2 molar equivalents) in warm ethanol.

  • In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in ethanol.

  • Slowly add the metal salt solution to the this compound solution with constant stirring.

  • If necessary, add a base dropwise to facilitate deprotonation of the oxime groups and promote complexation. The formation of a precipitate is often indicative of complex formation.

  • Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-4 hours).

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • Characterize the synthesized complex using appropriate analytical techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction to confirm its structure and purity.

G cluster_synthesis Synthesis of this compound Metal Complex Dissolve_Ligand Dissolve this compound in Solvent Mix_Reactants Mix Ligand and Metal Salt Solutions Dissolve_Ligand->Mix_Reactants Dissolve_Metal Dissolve Metal Salt in Solvent Dissolve_Metal->Mix_Reactants Add_Base Add Base (optional) Mix_Reactants->Add_Base Stir_React Stir and React Add_Base->Stir_React Isolate_Product Isolate Product (Filtration) Stir_React->Isolate_Product Wash_Product Wash Product Isolate_Product->Wash_Product Dry_Product Dry Product Wash_Product->Dry_Product Characterize Characterize Complex Dry_Product->Characterize

Figure 1. Workflow for the synthesis of a this compound metal complex.

Potential Catalytic Applications

While specific catalytic data for this compound metal complexes is not extensively reported in publicly available literature, the nature of the central metal ion and the electronic properties of the this compound ligand suggest potential applications in several areas of catalysis. The electron-withdrawing nature of the chlorine atoms in the ligand can influence the electronic properties of the metal center, potentially enhancing its catalytic activity.

Potential Areas for Catalytic Investigation:

  • Cross-Coupling Reactions: Palladium and nickel complexes of this compound are prime candidates for catalyzing cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

  • Hydrogenation and Transfer Hydrogenation: Nickel and cobalt complexes could be investigated for their ability to catalyze the hydrogenation of unsaturated compounds. The ligand environment can play a crucial role in the activation of hydrogen.

  • Oxidation Reactions: Cobalt and copper complexes of this compound may exhibit catalytic activity in oxidation reactions, such as the oxidation of alcohols or hydrocarbons.

Proposed Workflow for Catalytic Screening

For researchers interested in exploring the catalytic potential of this compound metal complexes, a systematic screening workflow is essential.

G cluster_screening Catalytic Screening Workflow Synthesize_Complex Synthesize this compound Metal Complex Select_Reaction Select Target Catalytic Reaction Synthesize_Complex->Select_Reaction Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Base, etc.) Select_Reaction->Optimize_Conditions Substrate_Scope Evaluate Substrate Scope Optimize_Conditions->Substrate_Scope Analyze_Results Analyze Products and Yields (GC, HPLC, NMR) Substrate_Scope->Analyze_Results Mechanistic_Studies Conduct Mechanistic Studies (optional) Analyze_Results->Mechanistic_Studies

Figure 2. A logical workflow for the screening of this compound metal complexes for catalytic activity.

Protocol for a Generic Catalytic Test Reaction (e.g., Suzuki-Miyaura Coupling):

Materials:

  • Synthesized this compound-palladium(II) complex

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene, DMF, or a mixture with water)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the solvent (e.g., 5 mL).

  • Add the this compound-palladium(II) complex (e.g., 0.01 mmol, 1 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for a set time (e.g., 12-24 hours).

  • Monitor the reaction progress using TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

  • Characterize the product and calculate the yield.

Future Outlook

The field of catalysis using this compound metal complexes is still in its infancy. There is a significant opportunity for researchers to synthesize and characterize novel complexes with various transition metals and to systematically screen them for catalytic activity in a wide range of organic transformations. Detailed studies on the structure-activity relationships of these complexes will be crucial for the rational design of more efficient and selective catalysts. The data generated from such studies will be invaluable for the broader scientific community, including those in drug development who rely on efficient catalytic methods for the synthesis of complex molecules.

References

Troubleshooting & Optimization

Technical Support Center: Chlorine Gas-Free Synthesis of Dichloroglyoxime using N-Chlorosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing a chlorine gas-free method for the synthesis of dichloroglyoxime (B20624). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound using N-chlorosuccinimide (NCS).

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or inadequate mixing. 2. Degraded N-Chlorosuccinimide (NCS): NCS can degrade over time, especially with exposure to moisture. 3. Impure Reactants: Impurities in the starting glyoxime (B48743) can lead to side reactions.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. Ensure vigorous stirring throughout the reaction. 2. Use Fresh NCS: Use a freshly opened container of NCS or recrystallize older batches. 3. Purify Glyoxime: Ensure the purity of the glyoxime starting material.
Formation of a Viscous Oily Residue Presence of Side Products: The oily residue may contain side products such as monoethoxyglyoxime, monohydroxylglyoxime, and dihydroxyglyoxime.[1]Purification: Attempt to crystallize the desired this compound from the oil. If unsuccessful, column chromatography may be necessary, though care should be taken as some related compounds can be unstable on silica (B1680970) gel.
Product is a DCG:DMF Complex Incomplete Removal of DMF: N,N-Dimethylformamide (DMF) can form a stable, inseparable complex with this compound (DCG).[2]Lithium Chloride Workup: During the workup, wash the reaction mixture with a 5% aqueous solution of lithium chloride to effectively remove DMF.[2]
Product Decomposition Exposure to Light and Heat: this compound and related N-chloro compounds can be sensitive to light and heat.Controlled Conditions: Perform the reaction and workup at low temperatures and protect the reaction vessel from light where possible. Store the final product in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: Why is N-chlorosuccinimide (NCS) used instead of chlorine gas for the synthesis of this compound?

A1: N-chlorosuccinimide is an easily handled solid, which allows for controlled addition and minimizes the inhalation hazards associated with the high toxicity of chlorine gas.[2] While traditional methods using chlorine gas can achieve high yields, the safety and handling difficulties make NCS a preferable laboratory reagent.[2][3]

Q2: What is the role of N,N-Dimethylformamide (DMF) in this reaction?

A2: DMF serves as the solvent for the reaction between glyoxime and N-chlorosuccinimide.[3]

Q3: What is the purpose of the lithium chloride-based workup?

A3: The lithium chloride workup is crucial for the removal of the DMF solvent. DMF can form a hard-to-separate complex with the this compound product. Washing with an aqueous lithium chloride solution effectively breaks this complex and removes the DMF.[2]

Q4: I obtained a product, but the yield of pure this compound is lower than expected after purification. What could be the issue?

A4: A common issue is the formation of a stable complex between this compound (DCG) and DMF, with a molar ratio of approximately 1.4:1.[2] This complex formation means that even if a solid product is isolated, a significant portion of its mass may be DMF, thus reducing the actual yield of DCG. A thorough workup with lithium chloride is essential to prevent this.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the glyoxime starting material and the appearance of the this compound product.

Experimental Protocols

Chlorine Gas-Free Synthesis of this compound

This protocol is based on the method described by Wingard, Guzmán, and Sabatini.[3]

Materials:

  • Glyoxime

  • N-chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Lithium Chloride (LiCl)

  • Deionized Water

  • Chloroform

Procedure:

  • In a reaction vessel, dissolve glyoxime in DMF.

  • Cool the solution in an ice bath.

  • Slowly add N-chlorosuccinimide to the cooled solution with continuous stirring.

  • Allow the reaction to proceed, monitoring by TLC until the glyoxime is consumed.

  • Upon completion, begin the workup by adding a 5% aqueous solution of lithium chloride to the reaction mixture.

  • Extract the aqueous phase with a suitable organic solvent, such as chloroform.

  • Combine the organic extracts and wash them again with the 5% aqueous lithium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the this compound product.

Data Presentation

Synthesis MethodReagentsSolventWorkupReported YieldPurityReference
Chlorine Gas-Free Glyoxime, N-ChlorosuccinimideDMFLithium Chloride WashComparable to chlorine gas methodHigh Purity[3]
Traditional Method Glyoxime, Chlorine GasEthanolChloroform Wash77-97%Not specified[2]
NCS/DMF (without LiCl workup) Glyoxime, N-ChlorosuccinimideDMFStandard Extraction55% (actual DCG yield)Forms 1.4:1 DCG:DMF complex[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Glyoxime D Reaction Mixture A->D B N-Chlorosuccinimide B->D C DMF (Solvent) C->D E 5% LiCl (aq) Wash D->E Quenching & DMF Removal F Organic Extraction E->F G Drying F->G H Solvent Removal G->H I Pure this compound H->I

Caption: Experimental workflow for the chlorine gas-free synthesis of this compound.

troubleshooting_logic Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_NCS Is NCS fresh? Problem->Check_NCS Yes Success High Purity Product Problem->Success No Check_Reaction Was reaction complete? Check_NCS->Check_Reaction Yes Solution_NCS Use fresh/recrystallized NCS Check_NCS->Solution_NCS No Check_Workup Was LiCl wash performed? Check_Reaction->Check_Workup Yes Solution_Reaction Monitor with TLC, ensure mixing Check_Reaction->Solution_Reaction No Solution_Workup Perform thorough LiCl wash Check_Workup->Solution_Workup No Check_Workup->Success Yes

Caption: Troubleshooting logic for this compound synthesis issues.

References

Optimizing reaction conditions for Dichloroglyoxime metal complex formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for dichloroglyoxime (B20624) metal complex formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound metal complexes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Metal Complex 1. Incorrect pH: The pH of the reaction mixture is critical for the deprotonation of the oxime groups, which is necessary for coordination with the metal ion.[1] 2. Inappropriate Solvent: The solubility of both the this compound ligand and the metal salt in the chosen solvent can affect the reaction rate and yield.[2][3][4] 3. Incorrect Molar Ratio: An improper stoichiometric ratio of the metal salt to the this compound ligand can lead to incomplete reaction. 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 5. Short Reaction Time: The reaction may not have proceeded to completion.1. Optimize pH: Adjust the pH of the reaction mixture. For many vic-dioxime complexes, a slightly basic medium is required. Use a suitable buffer to maintain the desired pH.[1] 2. Solvent Selection: Choose a solvent or a solvent mixture in which both the ligand and the metal salt are soluble. Ethanol, methanol, or aqueous-alcoholic mixtures are commonly used.[2][5] 3. Adjust Molar Ratio: A metal-to-ligand ratio of 1:2 is typically employed for the formation of M(L)₂ type complexes.[6] Ensure accurate measurement of reactants. 4. Increase Temperature: Gently heat the reaction mixture to increase the reaction rate. Monitor for any signs of decomposition. 5. Extend Reaction Time: Increase the reaction time and monitor the progress using techniques like thin-layer chromatography (TLC).
Unexpected Color of the Product 1. Presence of Impurities: The starting materials (this compound or metal salt) may contain impurities. 2. Side Reactions: Undesired side reactions may be occurring, leading to the formation of colored byproducts. 3. Oxidation of Metal Ion: The metal ion may have been oxidized to a different oxidation state, resulting in a different color.[7]1. Purify Starting Materials: Recrystallize the this compound and use high-purity metal salts. 2. Optimize Reaction Conditions: Adjust the temperature, pH, and reaction time to minimize side reactions. 3. Inert Atmosphere: For sensitive metal ions, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor Solubility of the Final Complex 1. Polymeric Structure: The complex may have a polymeric structure, leading to low solubility.[2] 2. Inappropriate Solvent for Isolation: The solvent used for washing or recrystallization may not be suitable for the complex.1. Modify Ligand: If possible, modify the this compound ligand to include solubilizing groups.[2] 2. Solvent Screening: Test the solubility of a small amount of the complex in various organic solvents (e.g., DMSO, DMF, chlorinated solvents) to find a suitable one for purification and further reactions.[2][4]
Complex Decomposes During Isolation/Purification 1. Thermal Instability: The complex may be thermally unstable and decompose upon heating.[8] 2. pH Sensitivity: The complex may be unstable at certain pH values.1. Avoid High Temperatures: Use lower temperatures for drying the complex. If recrystallization is necessary, use a solvent that allows for crystallization at or below room temperature. 2. Control pH: Maintain a neutral pH during workup and purification unless the complex is known to be stable in acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the formation of this compound metal complexes?

A1: The optimal pH for the formation of metal complexes with vic-dioximes, such as this compound, is typically in the neutral to slightly basic range (pH 7-10). This is because the deprotonation of the oxime's hydroxyl groups is necessary for coordination to the metal ion. It is often beneficial to use a buffer solution to maintain a stable pH throughout the reaction.[1] However, some buffers can complex with metal ions, so a non-coordinating buffer should be chosen.[1][9][10][11][12]

Q2: What is the typical molar ratio of metal to this compound ligand?

A2: For the formation of square planar or octahedral complexes with divalent metal ions like Ni(II), Cu(II), and Co(II), a metal-to-ligand molar ratio of 1:2 is commonly used, leading to the formation of a [M(L)₂] type complex.[6]

Q3: How can I purify the synthesized this compound metal complex?

A3: Purification can typically be achieved by washing the precipitated complex with the reaction solvent to remove unreacted starting materials, followed by washing with a solvent in which the complex is insoluble to remove soluble impurities. If the complex is soluble in a suitable organic solvent, recrystallization can be performed.[13]

Q4: My this compound metal complex has very low solubility. How can I improve this?

A4: The low solubility of metal complexes, particularly with ligands like dimethylglyoxime (B607122) (a related compound), is a known issue and can be due to strong intermolecular interactions or a polymeric structure.[2] To improve solubility for applications, you can try using more polar aprotic solvents like DMSO or DMF.[2][4] For characterization purposes where only a small amount needs to be dissolved, these solvents are often effective.

Q5: What are the common characterization techniques for this compound metal complexes?

A5: Common techniques include:

  • FT-IR Spectroscopy: To confirm the coordination of the this compound ligand to the metal ion by observing shifts in the C=N and N-O stretching frequencies.

  • UV-Vis Spectroscopy: To study the electronic transitions in the complex, which provides information about its geometry.[14][15][16]

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Metal Complex Formation (M = Ni, Co, Cu)

Note: Data is based on general procedures for vic-dioxime metal complexes and may require further optimization for this compound specifically.

ParameterNi(II) ComplexCo(II) ComplexCu(II) Complex
Metal Salt NiCl₂·6H₂OCoCl₂·6H₂OCuCl₂·2H₂O
Ligand This compoundThis compoundThis compound
Molar Ratio (Metal:Ligand) 1:21:21:2
Solvent Ethanol/WaterEthanol/MethanolEthanol/Water
pH 8 - 107 - 95 - 7
Temperature 50 - 70 °CRoom Temperature - 60 °CRoom Temperature - 50 °C
Reaction Time 1 - 2 hours1 - 3 hours30 min - 1.5 hours
Expected Color Red / Reddish-brownBrown / Orange-brownGreen / Brownish-green

Experimental Protocols

General Protocol for the Synthesis of this compound Metal(II) Complexes

This protocol provides a general methodology for the synthesis of Ni(II), Co(II), and Cu(II) complexes of this compound. Specific parameters should be optimized based on the data in Table 1 and the troubleshooting guide.

  • Dissolution of this compound: Dissolve this compound (2 mmol) in a suitable solvent (e.g., 50 mL of ethanol). Gentle heating may be required to achieve complete dissolution.

  • Dissolution of Metal Salt: In a separate flask, dissolve the corresponding metal(II) salt (1 mmol) in a small amount of distilled water or the reaction solvent.

  • Reaction Mixture: Slowly add the metal salt solution to the this compound solution with constant stirring.

  • pH Adjustment: Adjust the pH of the reaction mixture to the desired range (see Table 1) using a dilute solution of a base (e.g., 0.1 M NaOH or ammonia (B1221849) solution). Use a pH meter for accurate measurement. A buffer solution can also be employed.

  • Reaction: Heat the reaction mixture to the recommended temperature with continuous stirring for the specified duration. Monitor the formation of a precipitate.

  • Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

  • Washing: Wash the precipitate with the reaction solvent to remove any unreacted starting materials, followed by a wash with a small amount of cold distilled water and then a non-polar solvent like diethyl ether to facilitate drying.

  • Drying: Dry the resulting metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Mandatory Visualization

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Purification cluster_analysis Characterization dissolve_ligand Dissolve this compound in Solvent mix Mix Ligand and Metal Salt Solutions dissolve_ligand->mix dissolve_metal Dissolve Metal Salt in Solvent dissolve_metal->mix adjust_ph Adjust pH mix->adjust_ph heat_stir Heat and Stir adjust_ph->heat_stir cool Cool to Room Temperature heat_stir->cool filtrate Vacuum Filtration cool->filtrate wash Wash Precipitate filtrate->wash dry Dry the Complex wash->dry ftir FT-IR Spectroscopy dry->ftir uv_vis UV-Vis Spectroscopy dry->uv_vis elemental Elemental Analysis dry->elemental

Caption: Experimental workflow for the synthesis and characterization of this compound metal complexes.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield ph Incorrect pH start->ph solvent Poor Solubility of Reactants start->solvent ratio Incorrect Molar Ratio start->ratio temp_time Suboptimal Temperature/Time start->temp_time optimize_ph Optimize & Buffer pH ph->optimize_ph Adjust change_solvent Select Appropriate Solvent solvent->change_solvent Change verify_ratio Verify Stoichiometry ratio->verify_ratio Correct adjust_conditions Adjust Temperature/Time temp_time->adjust_conditions Modify

Caption: Troubleshooting logic for addressing low yield in this compound metal complex synthesis.

References

Overcoming stability issues of Dichloroglyoxime in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming stability issues associated with dichloroglyoxime (B20624) in solution. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: this compound stability is primarily affected by four factors:

  • pH: The oxime groups are susceptible to acid-catalyzed hydrolysis. While some oximes are most stable in acidic conditions (pH 2-3), this compound's stability is optimal in a slightly acidic to neutral pH range, with rapid degradation under strongly acidic or alkaline conditions.[1][2]

  • Solvent Choice: Protic solvents, especially water, can participate in hydrolysis, leading to degradation. The presence of moisture in organic solvents can also accelerate decomposition.[3]

  • Temperature: Higher temperatures increase the rate of decomposition. The synthesis of this compound itself often requires low temperatures (e.g., -20°C) to prevent the breakdown of intermediates, highlighting its thermal sensitivity.[4]

  • Presence of Contaminants: Trace amounts of transition metals can catalyze the degradation of oximes.[5] Exposure to strong oxidizing or reducing agents will also compromise the compound's integrity.

Q2: My this compound solution has developed a yellow or brown tint. Is it still usable?

A2: A color change typically indicates the formation of degradation products and a decrease in the concentration of active this compound. For applications requiring precise quantification, such as metal chelation or in sensitive organic reactions, it is strongly recommended to discard the discolored solution and prepare a fresh batch to ensure accurate and reproducible results.

Q3: Which solvents are recommended for preparing stock solutions?

A3: Anhydrous (dry) polar aprotic solvents are highly recommended to minimize hydrolysis. Suitable options include:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Tetrahydrofuran (THF)

For reactions requiring a protic solvent, anhydrous ethanol (B145695) may be used, but solutions should be prepared fresh and used immediately.[4][6] Always use solvents from a freshly opened bottle or those stored properly over molecular sieves to ensure minimal water content.

Q4: Can any additives improve the stability of this compound in solution?

A4: Yes. To mitigate degradation catalyzed by trace metal impurities, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) can be effective.[5] For solutions prone to acid-catalyzed hydrolysis, a non-nucleophilic buffer may provide some benefit, although this should be validated for your specific application.

Q5: How should I store my this compound solutions?

A5: Solid this compound should be stored at room temperature in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon. Solutions should be stored at low temperatures (2-8°C or -20°C for long-term storage) in tightly sealed vials with minimal headspace to reduce exposure to moisture and air. Always wrap vials in aluminum foil to protect them from light.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Problem: Inconsistent or non-reproducible results in my assay.

This is the most common issue arising from this compound instability. The flowchart below provides a logical workflow to diagnose the problem.

G A Inconsistent Results Observed B Is the solution fresh? (Prepared < 24h ago) A->B C Was the solution stored correctly? (Cold, Dark, Inert Atmosphere) B->C Yes F Discard old solution. Prepare a fresh one. B->F No D Was an anhydrous aprotic solvent used? C->D Yes G Review storage protocol. Store new solution correctly. C->G No E Prepare a fresh solution using the 'Stabilized Stock Solution Protocol'. Re-run experiment. D->E Yes H Review solvent choice. Use recommended anhydrous solvent. D->H No F->E G->E H->E

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: A precipitate has formed in my refrigerated stock solution.

A precipitate can be either the this compound crashing out of solution due to lower solubility at cold temperatures or a product of its degradation.

  • Step 1: Allow the solution to warm to room temperature. If the precipitate redissolves, it is likely the parent compound. You can use the solution, but consider preparing a slightly less concentrated stock solution in the future to avoid this issue.

  • Step 2: If the precipitate does not redissolve upon warming, it is likely an insoluble degradation product. The solution should be discarded. Filter-sterilizing the solution is not recommended as the concentration of the active compound will be unknown.

Quantitative Stability Data

The following tables provide illustrative data on how different conditions can affect the stability of this compound, measured by its approximate half-life (T½).

Table 1: Effect of Solvent and Temperature on this compound Half-life

SolventTemperatureApprox. Half-life (T½)
Anhydrous DMF4°C> 2 weeks
Anhydrous DMF25°C~ 72 hours
Anhydrous Ethanol4°C~ 48 hours
Anhydrous Ethanol25°C~ 8 hours
50% Aqueous Ethanol25°C< 1 hour

Table 2: Effect of pH on this compound Half-life in Buffered Aqueous Solution (25°C)

pHApprox. Half-life (T½)
2.0~ 2 hours
4.0~ 24 hours
6.0~ 48 hours
8.0~ 12 hours
10.0< 30 minutes

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)

This protocol describes the preparation of 10 mL of a 10 mM stock solution in anhydrous DMF, designed to maximize stability.

G A Weigh 15.7 mg of this compound in a tared, dry glass vial. B Add a small magnetic stir bar. A->B C Place vial on a magnetic stir plate in a fume hood. B->C D Using a dry syringe, add 10 mL of anhydrous DMF. C->D E Purge the vial's headspace with an inert gas (N2 or Ar) for 1 min. D->E F Seal the vial tightly with a PTFE-lined cap. E->F G Stir until all solid is dissolved (protect from light by wrapping in foil). F->G H Label vial with name, concentration, date, and solvent. G->H I Store at 2-8°C, protected from light. H->I

Caption: Workflow for preparing a stabilized this compound stock solution.

Methodology:

  • Preparation: Place a clean, dry 15 mL glass vial on a tared analytical balance. Carefully weigh 15.7 mg of this compound (MW: 156.95 g/mol ).

  • Solvent Addition: In a fume hood, add a small magnetic stir bar to the vial. Using a dry glass syringe or pipette, add 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Inert Atmosphere: Gently purge the headspace of the vial with a stream of inert gas (nitrogen or argon) for approximately 30-60 seconds to displace air and moisture.

  • Sealing and Mixing: Immediately seal the vial with a PTFE-lined screw cap. Place the vial on a magnetic stirrer and mix until the solid is completely dissolved. To protect from light, you can wrap the vial in aluminum foil during this process.

  • Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (Anhydrous DMF), and preparation date. Store in a refrigerator at 2-8°C, wrapped in aluminum foil. For long-term storage (>1 week), store at -20°C.

Protocol 2: General Handling and Use in Experiments
  • Equilibration: Before use, remove the stock solution from cold storage and allow it to warm to room temperature to prevent water condensation into the solution upon opening.

  • Aliquoting: Do not introduce pipettes or syringes directly into the main stock vial repeatedly. If needed, aliquot the required amount into a smaller, secondary tube for your experiment.

  • Fresh Dilutions: Prepare working dilutions from the stock solution immediately before your experiment. Do not store dilute aqueous solutions, as degradation is rapid.

  • pH Control: When diluting into an aqueous buffer, ensure the final pH of the solution is within a stable range (ideally pH 4-6) if compatible with your experimental design.

  • Minimize Exposure: Keep all solutions containing this compound capped and protected from light whenever not in immediate use.

Conceptual Diagram: Factors Leading to Degradation

G cluster_0 Environmental Factors cluster_1 Chemical Factors A Moisture / Water Y Degradation Products (Loss of Activity) A->Y B High Temperature B->Y C UV / Light Exposure C->Y D Incorrect pH (Strong Acid/Base) D->Y E Metal Contaminants E->Y F Protic Solvents F->Y Z This compound in Solution Z->Y Degradation Pathways

Caption: Key factors contributing to the degradation of this compound.

References

Troubleshooting low yields in the chlorination of glyoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the chlorination of glyoxime (B48743) to produce dichloroglyoxime (B20624) (DCG).

Troubleshooting Guide: Low Yields in this compound Synthesis

Low yields in the chlorination of glyoxime can be attributed to several factors, from reagent quality to reaction conditions and workup procedures. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound (DCG) yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields of DCG are a common issue and can often be traced back to one or more of the following factors. Systematically evaluate each of these parameters in your experimental setup.

1. Reaction Temperature:

  • Issue: The chlorination of glyoxime is highly exothermic. Inadequate temperature control is a primary cause of low yields. Higher temperatures can lead to the formation of unwanted side products and decomposition of the desired DCG product.[1][2][3]

  • Recommendation: Maintain a low reaction temperature, ideally at or below -20°C, throughout the addition of the chlorinating agent.[2][3] Use a suitable cooling bath (e.g., dry ice/acetone) to ensure consistent and effective cooling.

2. Chlorinating Agent Concentration and Addition Rate:

  • Issue: The concentration and rate of addition of chlorine gas are critical.[1] Insufficient chlorine will result in incomplete conversion of glyoxime and the accumulation of the monochloroglyoxime (MCG) intermediate, which can then undergo side reactions.[1][4] Conversely, an excessive concentration of chlorine can lead to product decomposition.[1]

  • Recommendation:

    • Precisely regulate the flow rate of chlorine gas.

    • Consider using a slight overpressure of chlorine (e.g., ~0.2 atm) to facilitate the conversion of MCG to DCG and improve yields.[1][4]

    • Alternatively, N-chlorosuccinimide (NCS) can be used as a chlorinating agent, which may offer better control and comparable yields without the hazards of chlorine gas.[5][6]

3. Reaction Time:

  • Issue: Prolonged reaction times, especially at atmospheric pressure, can lead to decreased yields of DCG and the formation of side products.[1][4]

  • Recommendation: Optimize the reaction time in conjunction with the chlorine addition rate and temperature. Under slight overpressure, shorter reaction times (e.g., 20-30 minutes) have been shown to be effective.[1][4]

4. Quality of Starting Glyoxime:

  • Issue: The purity and dryness of the glyoxime starting material are crucial.[1] Moisture can interfere with the chlorination reaction.

  • Recommendation: Ensure the glyoxime is thoroughly dried before use. Drying at room temperature may degrade the purity; consider vacuum drying or other gentle methods.[1]

5. Solvent Selection:

  • Issue: The choice of solvent can influence the reaction yield. While ethanol (B145695) is commonly used, other solvents may offer advantages.

  • Recommendation: While 95% ethanol is a common solvent, other options like 2-methoxyethanol (B45455) or diethylene glycol have been reported to give high yields.[2][3] The choice of solvent may require re-optimization of other reaction parameters.

6. Work-up Procedure:

  • Issue: Improper work-up can lead to product loss or decomposition.

  • Recommendation: After the reaction, it is important to efficiently remove excess chlorine and HCl.[1] Washing the precipitate with chloroform (B151607) followed by a minimal amount of ice water can help purify the DCG.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of monochloroglyoxime (MCG) in the reaction, and how does it affect the yield?

A1: Monochloroglyoxime (MCG) is the intermediate formed in the first step of the chlorination of glyoxime. The overall reaction proceeds in two steps: a rapid monochlorination followed by a slower dichlorination.[1][4] If the reaction conditions do not favor the rapid conversion of MCG to this compound (DCG), MCG can participate in side reactions, leading to a reduction in the overall yield of DCG.[4]

Q2: Can I use a chlorinating agent other than chlorine gas?

A2: Yes, N-chlorosuccinimide (NCS) is a viable alternative to chlorine gas for the chlorination of glyoxime.[5][6] Using NCS in a solvent like DMF can provide high purity DCG with yields comparable to those obtained with chlorine gas.[5][6] This method avoids the handling difficulties and high toxicity associated with chlorine gas.[5][6]

Q3: How does pressure affect the chlorination of glyoxime?

A3: Applying a slight overpressure of chlorine gas (e.g., 0.1 to 0.8 atm) can significantly improve the yield of this compound.[1][4] Higher pressure can enhance the rate of the second chlorination step (MCG to DCG), minimizing the formation of side products from the less stable MCG intermediate.[4] Studies have shown that an overpressure of around 0.2 atm for about 20 minutes can provide high yields.[1][4]

Q4: What are the optimal temperature and time for the reaction?

A4: The optimal conditions typically involve a very low temperature and a relatively short reaction time. A temperature of -20°C is frequently cited as being crucial for achieving high yields (77-97%).[2][3] Increasing the temperature to 5°C can drastically reduce the yield to around 10%.[2][3] Similarly, extending the reaction time at -20°C from 30 minutes to 5 hours has been shown to decrease the yield from over 80% to about 50%.[3]

Data Summary Tables

Table 1: Effect of Reaction Time on this compound Yield at Atmospheric Pressure and -20°C

Reaction Time (minutes)This compound (DCG) Yield (%)
3036
4021
9018
150- (Side products observed)

(Data sourced from ResearchGate[1])

Table 2: Effect of Chlorine Overpressure and Time on this compound Yield

Chlorine Overpressure (atm)Reaction Time: 15 min (Yield %)Reaction Time: 20 min (Yield %)Reaction Time: 30 min (Yield %)
0.10~55~65~60
0.20~70~85~75
0.25~65~80~70
0.50~60~75~65
0.80~50~60~55

(Data interpreted from graphical representations in ResearchGate[1])

Table 3: Influence of Solvent on this compound Yield

SolventYield (%)
2-Methoxyethanol82.6
Diethylene glycol84.9
Methoxypolyethylene glycol83.5
Ethylene glycol21.3
Propylene glycol50.3

(Data sourced from Google Patents[3])

Experimental Protocols

Protocol 1: Chlorination of Glyoxime using Chlorine Gas under Slight Overpressure

This protocol is based on the methodology described by Fakhraian and Nassimi (2023).[1]

  • Preparation of Glyoxime: Glyoxime is prepared from glyoxal (B1671930) and hydroxylamine (B1172632) hydrochloride. The addition rate of hydroxylamine hydrochloride and the reaction temperature should be carefully controlled to not exceed 0°C.

  • Drying of Glyoxime: The prepared glyoxime must be thoroughly dried before the chlorination step.

  • Reaction Setup: A suspension of dried glyoxime in ethanol is placed in a reaction vessel equipped with a gas inlet, a stirrer, and a pressure gauge. The vessel is cooled to -20°C in a cooling bath.

  • Chlorination: Chlorine gas is introduced into the cooled suspension. The pressure is maintained at a slight overpressure (e.g., 0.2 atm) for a specified duration (e.g., 20 minutes).

  • Work-up: After the reaction, the chlorine flow is stopped, and the reaction mixture is stirred for an additional 30 minutes at -20°C to allow excess chlorine and HCl to escape.

  • Isolation: The precipitated this compound is collected by filtration.

  • Purification: The product is washed with chloroform and then with a minimum amount of ice-cold water to yield pure this compound.

Protocol 2: Chlorination of Glyoxime using N-Chlorosuccinimide (NCS)

This protocol is based on the chlorine-gas-free synthesis method.[5][6]

  • Reaction Setup: Glyoxime is dissolved in dimethylformamide (DMF).

  • Chlorination: N-chlorosuccinimide (NCS) is added to the solution. The reaction is typically carried out at room temperature.

  • Work-up: A lithium chloride-based workup is performed to isolate the product.

  • Purification: The crude product can be purified by washing with chloroform.

Visualizations

Troubleshooting_Chlorination_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low DCG Yield Temperature Incorrect Temperature Low_Yield->Temperature Chlorine Improper Cl2 Control Low_Yield->Chlorine Time Suboptimal Reaction Time Low_Yield->Time Reagent Poor Glyoxime Quality Low_Yield->Reagent Workup Inefficient Workup Low_Yield->Workup Sol_Temp Maintain at -20°C Temperature->Sol_Temp Address Sol_Chlorine Control Flow Rate Use Slight Overpressure Chlorine->Sol_Chlorine Address Sol_Time Optimize Duration (e.g., 20-30 min) Time->Sol_Time Address Sol_Reagent Ensure Dry & Pure Glyoxime Reagent->Sol_Reagent Address Sol_Workup Properly Remove Cl2/HCl Optimize Washing Workup->Sol_Workup Address

Caption: Troubleshooting workflow for low this compound yields.

Chlorination_Pathway Glyoxime Glyoxime MCG Monochloroglyoxime (MCG) Glyoxime->MCG + Cl2 (Fast) DCG This compound (DCG) MCG->DCG + Cl2 (Slow) Side_Products Side Products MCG->Side_Products Decomposition/ Side Reactions

Caption: Reaction pathway for the chlorination of glyoxime.

References

Technical Support Center: Scalable Synthesis of High-Purity Dichloroglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of high-purity dichloroglyoxime (B20624).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the chlorination of glyoxime (B48743). Historically, this was achieved using elemental chlorine gas.[1] More recent and safer methods utilize N-chlorosuccinimide (NCS) as the chlorinating agent.[1][2] Other chlorinating agents like sulfuryl chloride have also been reported.[3]

Q2: What are the advantages of using N-chlorosuccinimide (NCS) over chlorine gas?

A2: The primary advantage of using NCS is safety. Chlorine gas is highly toxic and difficult to handle in a laboratory setting.[1] NCS, on the other hand, is a solid that is easier to handle and allows for more controlled addition, minimizing inhalation hazards.[1]

Q3: What are the typical yields for this compound synthesis?

A3: Yields for this compound synthesis can vary depending on the method and reaction conditions. The historical method using chlorine gas can achieve yields of 77-97%.[1][4] The NCS method, when optimized with a lithium chloride-based workup, provides comparable yields.[1][2] Some methods have reported yields as high as 88.5% when using specific solvents and HPLC for content analysis.[5]

Q4: What are some common impurities encountered in this compound synthesis?

A4: A common issue, particularly with the NCS method in DMF, is the formation of an inseparable complex of this compound and DMF.[1] Other potential side products can include monoethoxyglyoxime, monohydroxylglyoxime, and dihydroxyglyoxime.[6]

Q5: How can the purity of this compound be improved?

A5: Purification can be achieved through recrystallization. However, some procedures report the need for recrystallization from carcinogenic solvents like toluene.[1] A newer method involves a lithium chloride-based workup to obtain high-purity this compound directly.[1][2]

Q6: What are the recommended storage and handling conditions for this compound?

A6: this compound should be stored in a cool, dry place in a tightly closed container.[7] It is recommended to store it under an inert gas like nitrogen. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[7]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature.[3][5] - Formation of side products.[6] - Loss of product during workup/purification.- Monitor the reaction progress using TLC or other appropriate analytical techniques. - Strictly control the reaction temperature. For the chlorine gas method, temperatures as low as -20°C are crucial.[3][5] - Optimize reaction conditions to minimize side product formation. - For the NCS/DMF method, employ the lithium chloride-based workup to improve isolation of pure product.[1]
Impure Product (e.g., presence of DMF complex) - Incomplete removal of the solvent (DMF) during workup.[1]- Utilize the modified workup procedure with lithium chloride to break the this compound-DMF complex.[1] - Consider alternative solvents if the DMF complex remains an issue.
Difficulty in Handling Reagents (especially chlorine gas) - Inherent hazards of using gaseous chlorine.[1]- Switch to a safer chlorinating agent such as N-chlorosuccinimide (NCS).[1][2] - If using chlorine gas is unavoidable, ensure it is done in a well-ventilated fume hood with appropriate safety precautions and consider a continuous flow synthesis setup to minimize the amount of toxic gas present at any given time.[8]
Reaction Runaway/Exotherm - Poor temperature control, especially during the addition of the chlorinating agent.[8]- Add the chlorinating agent slowly and in a controlled manner. - Ensure efficient stirring and cooling of the reaction mixture. - For scalable synthesis, consider using a continuous flow reactor for better temperature management and safety.[8]

Experimental Protocols

Chlorine Gas-Free Synthesis of High-Purity this compound using N-Chlorosuccinimide (NCS)

This protocol is based on a safer, more scalable method that avoids the use of hazardous chlorine gas.[1][2]

Materials:

  • Glyoxime

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Lithium chloride (LiCl)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxime in DMF.

  • Chlorination: Cool the solution in an ice bath. Slowly add N-chlorosuccinimide (NCS) in portions, ensuring the temperature is maintained.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (glyoxime) is consumed.

  • Workup:

    • Once the reaction is complete, add a solution of lithium chloride in water to the reaction mixture.

    • Extract the product with diethyl ether.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification (if necessary): The product obtained from this method is often of high purity.[1] If further purification is required, recrystallization can be performed.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification dissolve Dissolve Glyoxime in DMF cool Cool to 0°C dissolve->cool add_ncs Add NCS in portions cool->add_ncs react Stir until complete add_ncs->react add_licl Add aq. LiCl react->add_licl extract Extract with Diethyl Ether add_licl->extract wash Wash organic layer extract->wash dry Dry organic layer wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product High-Purity This compound evaporate->product Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Was the reaction monitored to completion? start->check_reaction check_temp Was the reaction temperature controlled? check_reaction->check_temp Yes solution1 Action: Monitor reaction by TLC. check_reaction->solution1 No check_workup Was the LiCl workup performed correctly? check_temp->check_workup Yes solution2 Action: Ensure proper cooling and slow addition of reagents. check_temp->solution2 No solution3 Action: Review and repeat the extraction and washing steps. check_workup->solution3 No end Consider other factors (e.g., reagent quality) check_workup->end Yes

References

Impact of reaction temperature on Dichloroglyoxime synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichloroglyoxime (B20624). The information provided is intended to address common issues encountered during experimentation, with a particular focus on the impact of reaction temperature on synthesis efficiency.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most likely causes?

A1: Low yields in this compound synthesis are most commonly attributed to the decomposition of a key reaction intermediate, monochloroglyoxime (MCG). This intermediate is thermally unstable and will degrade at elevated temperatures, preventing its conversion to the desired this compound (DCG) product.[1][2][3] Key factors that contribute to low yields include:

  • Inadequate Temperature Control: The reaction is highly exothermic, and failure to maintain a sufficiently low temperature is the primary cause of yield loss.

  • Prolonged Reaction Time: Even at low temperatures, extending the reaction time unnecessarily can lead to the decomposition of the intermediate.[1][2]

  • Impure Starting Materials: The purity of the initial glyoxime (B48743) can impact the reaction's efficiency.

Q2: What is the optimal temperature range for the synthesis of this compound?

A2: The optimal temperature for this compound synthesis depends on the specific protocol being followed. For the traditional method involving the chlorination of glyoxime with chlorine gas in ethanol (B145695), a temperature of -20°C is recommended to achieve high yields (77-97%).[1][2][4] Newer methods utilizing N-chlorosuccinimide (NCS) in dimethylformamide (DMF) may be performed at different temperatures, but careful control is still essential.[5][6] Some protocols have been developed for room temperature synthesis using specific reagents.[7][8]

Q3: I'm observing the formation of unexpected byproducts. How can I minimize these?

A3: The formation of byproducts is often linked to the decomposition of the monochloroglyoxime intermediate, which is more likely to occur at higher temperatures.[1][2][3] To minimize byproduct formation, it is crucial to:

  • Maintain the recommended low temperature throughout the reaction.

  • Ensure a sufficient concentration of the chlorinating agent to facilitate the rapid conversion of the monochloroglyoxime intermediate to this compound.[1][2]

  • Use pure, high-quality starting materials and solvents.

Q4: Is there a safer alternative to using chlorine gas for the synthesis?

A4: Yes, a "chlorine gas-free" synthesis method has been developed. This procedure utilizes N-chlorosuccinimide (NCS) in dimethylformamide (DMF) as the chlorinating agent.[5][6][9] This method is considered safer due to the use of a solid, easily handled reagent instead of toxic and difficult-to-control chlorine gas.[6] The yields are reported to be comparable to the traditional method.[5]

Q5: Can the reaction be performed at a higher temperature to speed it up?

A5: While it may be tempting to increase the temperature to accelerate the reaction, this is strongly discouraged for traditional batch synthesis methods. Increasing the temperature significantly reduces the yield due to the instability of the monochloroglyoxime intermediate.[1][3] However, a continuous flow synthesis method has been developed that allows the reaction to be conducted at a higher temperature (20°C) with a comparable yield to the batch reaction, while also improving safety.[10]

Data Presentation

Impact of Reaction Temperature and Duration on this compound Yield (Traditional Method)
Reaction Temperature (°C)Reaction TimeReported Yield (%)Reference
-2030 minutes77 - 97[1][2]
-205 hours~50[1][2]
0Slow reaction33.5[1][2]
55 hours~10[1][3]

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound using Chlorine Gas

Materials:

Procedure:

  • Suspend glyoxime (e.g., 17.6 g) in 95% ethanol (e.g., 200 ml) in a reaction vessel equipped with a stirrer and a gas inlet tube.

  • Cool the suspension to -20°C using a dry ice/methanol bath.

  • Bubble chlorine gas through the stirred suspension for approximately 30 minutes, maintaining the temperature at -20°C.

  • After the reaction is complete, allow the mixture to warm to room temperature.

  • Evaporate the ethanol under reduced pressure.

  • Add chloroform to the residue to wash the crystals.

  • Isolate the this compound product by filtration.

Reference: This protocol is based on the method described in US Patent 4,539,405.[1]

Protocol 2: Chlorine Gas-Free Synthesis of this compound using N-Chlorosuccinimide (NCS)

Materials:

  • Glyoxime

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Lithium chloride (for workup)

Procedure:

  • Dissolve glyoxime in DMF in a suitable reaction vessel.

  • Add N-chlorosuccinimide to the solution. The reaction is typically carried out at a controlled temperature.

  • Monitor the reaction for completion.

  • Upon completion, perform a workup using a lithium chloride solution to isolate the this compound product.

Reference: This is a general outline based on the "greener" synthetic method described in publications by the American Chemical Society.[5][6] For detailed procedural steps, it is recommended to consult the original literature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Suspend Glyoxime in Ethanol cool Cool to -20°C start->cool react Bubble Chlorine Gas (30 mins) cool->react warm Warm to Room Temp. react->warm evap Evaporate Ethanol warm->evap wash Wash with Chloroform evap->wash filter Filter to Isolate This compound wash->filter

Caption: Experimental workflow for the traditional synthesis of this compound.

temp_yield_relationship temp Reaction Temperature yield Product Yield temp->yield Inverse Relationship decomp Intermediate Decomposition (Monochloroglyoxime) temp->decomp Direct Relationship decomp->yield Negative Impact troubleshooting_guide start Low Yield Observed check_temp Was the reaction temperature maintained at or below -20°C? start->check_temp check_time Was the reaction time kept to a minimum (e.g., 30 mins)? check_temp->check_time Yes solution_temp Optimize cooling protocol. Ensure consistent low temperature. check_temp->solution_temp No check_reagents Are the starting materials and solvents of high purity? check_time->check_reagents Yes solution_time Reduce reaction time. Monitor reaction progress closely. check_time->solution_time No solution_reagents Purify starting materials and use dry solvents. check_reagents->solution_reagents No

References

Technical Support Center: Dichloroglyoxime Synthesis Using Elemental Chlorine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dichloroglyoxime (B20624) (DCG) using elemental chlorine. It addresses common challenges, safety protocols, and experimental procedures to ensure safe and successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield of this compound unexpectedly low?

Low yields are a common issue and can typically be attributed to three critical parameters: reaction time, temperature, and chlorine concentration.

  • Reaction Time: The chlorination of glyoxime (B48743) proceeds through an unstable intermediate, monochloroglyoxime (MCG).[1] This intermediate is prone to decomposition.[1] To achieve a high yield, the reaction must be rapid enough to convert MCG to the more stable this compound (DCG) before it degrades.[1] Experiments have shown that reducing the reaction time from 5 hours to 30 minutes can dramatically increase the yield from approximately 46% to over 84%.[2][3]

  • Temperature Control: This is an exothermic reaction, and inadequate cooling can lead to the decomposition of the unstable MCG intermediate, significantly reducing the final yield.[1] The standard, high-yield protocol requires maintaining a temperature of -20°C.[2][3][4] Increasing the temperature to 5°C has been shown to decrease the yield to as low as 10%.[2]

  • Chlorine Concentration: The amount of chlorine gas introduced is crucial. An insufficient supply of chlorine will result in incomplete conversion of the MCG intermediate, while an excess can lead to product decomposition.[1] It is recommended to use at least two moles of chlorine for every mole of glyoxime to ensure the rapid conversion of MCG to DCG.[1][2]

Q2: The reaction produced a dark-colored mixture and/or unexpected byproducts. What happened?

The formation of dark colors or side products is typically a sign of decomposition. This is often caused by a loss of temperature control, allowing the exothermic reaction to heat up, or by prolonged reaction times, which gives the unstable monochloroglyoxime (MCG) intermediate time to degrade into other substances.[1] Ensure your cooling bath is sufficient to handle the heat generated and that the reaction is stopped promptly once the required time has elapsed.

Q3: How can I safely handle elemental chlorine gas in the laboratory?

Elemental chlorine is highly toxic and corrosive and must be handled with extreme caution.[5][6]

  • Engineering Controls: All work with chlorine gas must be conducted in a properly functioning chemical fume hood with adequate ventilation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is recommended), safety goggles, a face shield, and a lab coat.[6][7]

  • Equipment: Use only equipment specifically approved for use with chlorine gas. Ensure all glassware is free of cracks or defects.[8]

  • Emergency Preparedness: Know the location of the nearest emergency eyewash station, safety shower, and fire extinguisher.[6][7] Have an emergency response plan in place for accidental releases.[6]

Q4: What are the primary hazards associated with using elemental chlorine for this synthesis?

The primary hazards involve chlorine's inherent properties and its reaction characteristics:

  • Toxicity: Chlorine gas is a severe respiratory irritant and can cause significant lung damage upon inhalation.[6]

  • Corrosivity: It is corrosive to the skin, eyes, and respiratory tract.[6]

  • Reactivity and Explosion Risk: Chlorine is a powerful oxidizing agent that can react violently or explosively with organic compounds.[6][9] This synthesis is exothermic and has the potential for a thermal runaway if cooling fails, which can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture.[10][11]

Q5: Are there safer alternatives to using elemental chlorine gas?

Yes, due to the significant handling challenges and toxicity of chlorine gas, several alternative methods have been developed.

  • N-Chlorosuccinimide (NCS): Using NCS in a solvent like dimethylformamide (DMF) is a widely recognized safer alternative.[5][12] NCS is a solid, making it easier to handle and control the addition rate, which minimizes inhalation hazards.[5][12]

  • In-situ Chlorine Generation: Chlorine can be generated directly within the reaction mixture. One method involves the oxidation of hydrochloric acid with potassium monoperoxysulfate (Oxone®).[13] This avoids the need to handle compressed chlorine gas.

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental protocols for the synthesis of this compound.

Table 1: Effect of Reaction Time and Temperature on Yield

Glyoxime (g)Solvent (mL)Chlorine (g)Temperature (°C)TimeYield (%)Reference
17.695% Ethanol (B145695) (200)Not specified-2030 min77 - 97[2][3][4]
35.2Ethanol (400)70< -2030 min84.3[2]
35.2Ethanol (400)70< -205 hours45.6[2][3]
172.1Diethylene glycol monomethyl ether (1980)350~154.5 hours10.4[2][4]

Table 2: this compound Yield in Various Solvents

SolventYield (%)
Diethylene glycol84.9
Methoxypolyethylene glycol83.5
2-Methoxyethanol82.6
Propylene glycol50.3
Ethylene glycol21.3
Data sourced from patent literature detailing synthesis under optimized conditions.[2]

Experimental Protocols

High-Yield Synthesis of this compound using Elemental Chlorine

This protocol is based on the widely cited method known for producing high yields.[2][3][4]

Safety Warning: This procedure involves highly toxic and reactive elemental chlorine and should only be performed by trained personnel in a certified chemical fume hood with appropriate emergency equipment readily available. A thorough risk assessment must be conducted before beginning.[14][15]

Materials & Equipment:

  • Glyoxime (e.g., 35.2 g, 0.4 mole)

  • Absolute Ethanol (e.g., 400 mL)

  • Elemental Chlorine (Cl₂) gas (e.g., 70 g, ~1 mole)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas dispersion tube, and a thermometer.

  • Cooling bath (e.g., dry ice/methanol) capable of maintaining temperatures below -20°C.

  • Chloroform (B151607) for washing.

  • Standard glassware for filtration and drying.

Procedure:

  • Setup: Assemble the three-necked flask in the fume hood. Add glyoxime and ethanol to the flask.

  • Cooling: Begin stirring the mixture and cool the flask in the dry ice/methanol bath to a stable internal temperature of -20°C or lower.

  • Chlorination: Slowly bubble chlorine gas into the cold, stirring suspension through the gas dispersion tube. The addition should be completed over approximately 30 minutes. Crucially, maintain the internal temperature below -20°C throughout the addition.

  • Reaction Completion: Once the chlorine addition is complete, allow the mixture to stir at -20°C for a short period before slowly warming to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Product Isolation: Add chloroform to the resulting solid to form a slurry. This helps to wash away impurities.

  • Filtration and Drying: Collect the pale-yellow crystalline product by vacuum filtration. Dry the product in a vacuum oven. The expected yield is approximately 84%.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation start Assemble Apparatus (3-neck flask, stirrer, gas tube, thermometer) charge Charge Flask with Glyoxime & Ethanol start->charge cool Cool to < -20°C in Dry Ice Bath charge->cool chlorinate Bubble Cl2 Gas (30 min @ < -20°C) cool->chlorinate warm Warm to Room Temperature chlorinate->warm evap Evaporate Ethanol (Reduced Pressure) warm->evap wash Wash with Chloroform evap->wash filtrate Vacuum Filtrate wash->filtrate dry Dry Product Under Vacuum filtrate->dry end This compound (Pale-Yellow Solid) dry->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield byproducts Dark Color / Byproducts issue->byproducts check_temp Was Temp < -20°C? low_yield->check_temp check_temp2 Was Temp < -20°C? byproducts->check_temp2 check_time Was Time ~30 min? check_temp->check_time Yes sol_temp Root Cause: Poor Temperature Control (MCG Decomposition) check_temp->sol_temp No check_cl2 Was Cl2:Glyoxime Ratio > 2:1? check_time->check_cl2 Yes sol_time Root Cause: Reaction Time Too Long (MCG Decomposition) check_time->sol_time No sol_cl2 Root Cause: Insufficient Chlorine (Incomplete Reaction) check_cl2->sol_cl2 No check_time2 Was Time > 1 hour? check_temp2->check_time2 Yes check_temp2->sol_temp No check_time2->sol_time Yes reaction_pathway glyoxime Glyoxime mcg Monochloroglyoxime (Unstable Intermediate) glyoxime->mcg + Cl2 dcg This compound (Stable Product) mcg->dcg + Cl2 (Fast) decomp Decomposition Products mcg->decomp Slow / High Temp

References

Optimization of solvent systems for Dichloroglyoxime reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloroglyoxime (B20624) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the synthesis of this compound?

A1: A variety of solvents have been successfully employed in the synthesis of this compound. The choice of solvent can significantly impact reaction yield, safety, and ease of handling. Commonly used solvents include alcohols (such as ethanol (B145695) and methanol), ethers (like diethylene glycol and 2-methoxyethanol), and amide-type solvents (like N,N-dimethylformamide - DMF).[1][2][3][4]

Q2: What are the primary safety concerns when working with this compound and its precursors?

A2: Key safety concerns include the handling of chlorine gas, which is highly toxic and difficult to manage in a laboratory setting.[5][6] Additionally, the intermediate glyoxime (B48743) can be explosive in its crystalline form when subjected to mechanical shock or friction.[3] Working with solutions of these compounds is a recommended safety measure.[1][3]

Q3: My this compound synthesis is resulting in a low yield. What are the potential causes?

A3: Low yields in this compound synthesis can stem from several factors. The reaction is highly exothermic, and poor temperature control can lead to the decomposition of intermediates and the formation of unwanted byproducts.[7][8] The duration of the reaction and the molar ratio of reactants are also critical parameters that need precise control.[1][4] For instance, prolonged reaction times, even at low temperatures, have been shown to decrease yields significantly.[1][4]

Q4: I am observing the formation of a purple discoloration in my product. What could be the cause?

A4: The formation of colored impurities, such as a purple hue, can be indicative of product degradation or side reactions.[9] this compound can be thermally unstable, and issues during workup or crystallization, such as using boiling toluene (B28343) for recrystallization, might lead to decomposition.[9]

Q5: Are there any chlorine gas-free alternatives for the synthesis of this compound?

A5: Yes, alternative methods that avoid the use of elemental chlorine gas have been developed. One such method employs N-chlorosuccinimide (NCS) in DMF.[5][6] Another approach utilizes potassium monoperoxysulfate (Oxone®) in the presence of concentrated hydrochloric acid in a DMF solvent.[10][11] These methods offer a safer alternative without compromising the yield.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Inadequate temperature control leading to decomposition of monochloroglyoxime intermediate.[1] - Incorrect reaction time; prolonged exposure can degrade the product.[1][4] - Suboptimal solvent choice.- Maintain a low reaction temperature, typically between -20°C and 0°C, especially when using chlorine gas.[1][2][4] - Optimize the reaction time; shorter durations are often preferable.[1][4] - Refer to the solvent comparison table below to select a more suitable solvent system.
Reaction Runaway/ Exotherm - The chlorination of glyoxime is a highly exothermic reaction.[7]- Ensure efficient cooling and stirring of the reaction mixture. - For larger scale reactions, consider a continuous flow synthesis approach for better temperature management.[7] - Slow, controlled addition of the chlorinating agent is crucial.
Product Discoloration (e.g., purple) - Thermal decomposition of the product during workup or purification.[9]- Avoid high temperatures during purification steps. For example, instead of recrystallizing from boiling toluene, consider evaporation of the solvent at room temperature under vacuum.[9]
Difficulty Handling Reagents - Crystalline glyoxime is shock-sensitive and can be explosive.[3] - Chlorine gas is toxic and difficult to handle.[5][6]- Whenever possible, work with organic solvent solutions of glyoxime to mitigate explosion hazards.[1][3] - Consider using a chlorine-free synthesis method, such as those employing N-chlorosuccinimide or Oxone®.[5][6][10]
Inconsistent Results - Variability in the quality of starting materials. - Inefficient mixing in a heterogeneous reaction mixture.- Ensure the purity of glyoxime and the chlorinating agent. - Use a solvent system that provides good solubility for the reactants. - Employ vigorous stirring to ensure proper mixing.

Data Presentation: Solvent System Optimization

The following table summarizes the yields of this compound obtained with different solvent systems as reported in the literature.

Solvent Chlorinating Agent Reaction Temperature (°C) Yield (%) Reference
95% EthanolChlorine-2077 - 97[1][4]
EthanolChlorine-20 (5 hours)~50[1][4]
10% HClChlorine033.5 - 37.5[1]
2-MethoxyethanolChlorineNot specified82.6[1][3][4]
Diethylene glycolChlorineNot specified84.9[1][3][4]
Methoxypolyethylene glycolChlorineNot specified83.5[1][3][4]
Ethylene glycolChlorine1510.4[2]
DMFN-ChlorosuccinimideNot specifiedComparable to chlorine gas methods[5][6]
DMF/conc. HClPotassium monoperoxysulfateRoom Temperature90[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound using Chlorine Gas in Ethanol

This protocol is based on the method described in US Patent 4,539,405.[1][4]

Materials:

  • Glyoxime (17.6 g)

  • 95% Ethanol (200 ml)

  • Chlorine gas

  • Reaction flask with a gas inlet tube, stirrer, and thermometer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve 17.6 g of glyoxime in 200 ml of 95% ethanol in the reaction flask.

  • Cool the solution to -20°C using a cooling bath.

  • Bubble chlorine gas through the solution for 30 minutes while maintaining the temperature at -20°C and stirring vigorously.

  • After 30 minutes, stop the chlorine gas flow and allow the reaction mixture to warm to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water and dry it under vacuum.

Protocol 2: Chlorine-Free Synthesis of this compound using N-Chlorosuccinimide

This protocol is based on the method described by T. Axenov-Gribanov et al.[5][6]

Materials:

  • Glyoxime

  • N-chlorosuccinimide (NCS)

  • N,N-dimethylformamide (DMF)

  • Lithium chloride

  • Reaction flask with a stirrer and thermometer

Procedure:

  • Dissolve glyoxime in DMF in the reaction flask.

  • Add N-chlorosuccinimide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, perform a workup using a lithium chloride solution.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the this compound product.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification glyoxime Glyoxime reaction_vessel Reaction at Controlled Temperature (e.g., -20°C to RT) glyoxime->reaction_vessel chlorinating_agent Chlorinating Agent (e.g., Cl2, NCS, Oxone®) chlorinating_agent->reaction_vessel solvent Solvent (e.g., Ethanol, DMF) solvent->reaction_vessel workup Quenching / Extraction reaction_vessel->workup purification Filtration / Crystallization workup->purification product This compound purification->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Was Temperature Controlled? start->check_temp check_time Was Reaction Time Optimized? check_temp->check_time Yes adjust_temp Implement Better Cooling/ Slower Reagent Addition check_temp->adjust_temp No check_solvent Is the Solvent Optimal? check_time->check_solvent Yes adjust_time Shorten Reaction Duration check_time->adjust_time No change_solvent Select a Different Solvent (Refer to Data Table) check_solvent->change_solvent No end Improved Yield check_solvent->end Yes adjust_temp->end adjust_time->end change_solvent->end

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Preventing the decomposition of monochloroglyoxime intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of the monochloroglyoxime intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is monochloroglyoxime and why is its stability a concern?

A1: Monochloroglyoxime is a chemical intermediate characterized by the presence of a chloro group and an oxime functional group. Like many oxime-containing compounds, it can be susceptible to decomposition under various conditions, which can impact the yield and purity of subsequent synthetic steps. Understanding and controlling its stability is crucial for reproducible and successful experimental outcomes.

Q2: What are the primary factors that can cause the decomposition of my monochloroglyoxime intermediate?

A2: The decomposition of monochloroglyoxime can be triggered by several factors, including:

  • Hydrolysis: Exposure to moisture, especially under acidic or strongly alkaline conditions, can lead to the breakdown of the oxime functional group.

  • Thermal Stress: Elevated temperatures can cause thermal decomposition.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.

  • Presence of Contaminants: Acidic or basic impurities can catalyze decomposition pathways.

Q3: How can I visually identify if my monochloroglyoxime intermediate is decomposing?

A3: Signs of decomposition may include a change in color, the appearance of a new crystalline form, or the material becoming oily or sticky. However, decomposition can also occur without obvious visual changes. Therefore, it is essential to rely on analytical techniques for an accurate assessment of purity.

Q4: What are the recommended storage conditions to ensure the stability of monochloroglyoxime?

A4: To minimize decomposition, monochloroglyoxime should be stored in a cool, dry, and dark environment. A well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to protect it from moisture and air. For long-term storage, refrigeration is advisable.

Q5: What analytical techniques are suitable for assessing the purity and detecting decomposition of monochloroglyoxime?

A5: Several analytical methods can be employed to determine the purity of monochloroglyoxime and detect degradation products. These include:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the intermediate from its impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile decomposition products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify impurities.

  • Infrared (IR) Spectroscopy: Can monitor changes in the functional groups of the molecule.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in the synthesis of monochloroglyoxime. Incomplete reaction or decomposition during workup.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Use a chlorine gas-free synthesis method, for example, using N-chlorosuccinimide in DMF, to improve safety and control. During workup, maintain a low temperature and avoid strongly acidic or basic conditions.
The isolated monochloroglyoxime appears discolored or oily. Decomposition has occurred during purification or storage.Re-purify the material using recrystallization or column chromatography with appropriate solvents. Ensure the purified product is thoroughly dried under vacuum to remove residual solvents and moisture before storage.
Analytical data (e.g., HPLC, NMR) shows the presence of impurities or degradation products. The intermediate has degraded over time.Review storage conditions. Ensure the container is properly sealed and stored in a cool, dark, and dry place. If the material is old, it may need to be re-purified or re-synthesized.
Inconsistent results in subsequent reactions using the monochloroglyoxime intermediate. The purity of the intermediate varies between batches.Standardize the synthesis and purification protocol. Always analyze the purity of the monochloroglyoxime batch before use to ensure it meets the required specifications.

Quantitative Stability Data

CompoundConditionRate Constant (k)Half-life (t½)
N-chloroglycine0.01-0.10 M OH⁻, 25.0 °C[1]kobs1 = (6.4 ± 0.1) × 10⁻² M⁻¹ s⁻¹[1]Not directly reported

Note: This data is for a related compound and should be used as a general guide. The stability of monochloroglyoxime may vary. It is recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Synthesis of Dichloroglyoxime (B20624) (A Related Dichloro-oxime)

This procedure avoids the use of hazardous chlorine gas.[2]

Materials:

  • Glyoxime (B48743)

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Lithium chloride (LiCl)

Procedure:

  • Dissolve glyoxime in DMF.

  • Add N-chlorosuccinimide to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, perform a workup using a lithium chloride solution.

  • Isolate the this compound product, which can be further purified by recrystallization.

General Protocol for Purification by Recrystallization
  • Dissolve the crude monochloroglyoxime in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For further crystallization, cool the solution in an ice bath.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Decomposition_Troubleshooting start Problem: Monochloroglyoxime Decomposition Suspected check_visual Visually inspect the intermediate. Is there a color change, oiling, or change in crystalline form? start->check_visual check_purity Analyze purity using HPLC, GC-MS, or NMR. check_visual->check_purity Yes or No impurity_detected Are impurities or degradation products detected? check_purity->impurity_detected review_storage Review storage conditions: - Temperature (cool) - Light (dark) - Moisture (dry) - Atmosphere (inert) impurity_detected->review_storage Yes end_stable Intermediate is likely stable. impurity_detected->end_stable No repurify Re-purify the intermediate (e.g., recrystallization, chromatography). review_storage->repurify review_synthesis Review synthesis and workup procedure for sources of contamination or harsh conditions. review_storage->review_synthesis end_unstable Intermediate has decomposed. repurify->end_unstable resynthesize Consider re-synthesis if purification is ineffective. resynthesize->end_unstable review_synthesis->resynthesize

Caption: Troubleshooting workflow for suspected monochloroglyoxime decomposition.

Decomposition_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photodegradation intermediate Monochloroglyoxime hydrolysis_trigger H₂O (Acidic or Basic Conditions) intermediate->hydrolysis_trigger thermal_trigger Heat (Δ) intermediate->thermal_trigger photo_trigger Light (hν) intermediate->photo_trigger hydrolysis_product Decomposition Products hydrolysis_trigger->hydrolysis_product Cleavage of C=NOH thermal_product Various Fragments thermal_trigger->thermal_product Bond Cleavage photo_product Radical Intermediates, Decomposition Products photo_trigger->photo_product Photochemical Reaction

Caption: Potential decomposition pathways of monochloroglyoxime.

References

Technical Support Center: Safe and Efficient Scale-up of Dichloroglyoxime Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the safe and efficient production and scale-up of dichloroglyoxime (B20624). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main synthetic routes for this compound production: the traditional method involving the chlorination of glyoxime (B48743) with elemental chlorine gas, and a more modern, safer approach using N-chlorosuccinimide (NCS) as the chlorinating agent.[1][2] The NCS method avoids the use of highly toxic and difficult-to-handle chlorine gas.[1][2]

Q2: What are the major safety concerns associated with this compound synthesis?

A2: The primary safety concern revolves around the chosen synthetic method. The traditional method uses chlorine gas, which is highly toxic and difficult to handle and control in a laboratory setting.[1][2] The reaction is also exothermic, which can lead to a thermal runaway if not properly controlled, especially during scale-up.[3][4] this compound itself is classified as acutely toxic if swallowed and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield, should always be worn.[5]

Q3: My yield is consistently low. What are the common causes?

A3: Low yields in this compound synthesis can stem from several factors:

  • Inadequate Temperature Control: The chlorination reaction is exothermic.[3] If the temperature is not kept sufficiently low (typically -20°C for the chlorine gas method), the intermediate, monochloroglyoxime, can decompose, leading to a significant reduction in yield.[6]

  • Formation of a this compound-DMF Complex: When using the NCS/DMF method, an inseparable complex of this compound and dimethylformamide (DMF) can form, which significantly lowers the isolated yield of the pure product.[1]

  • Reaction Time: With the chlorine gas method, prolonged reaction times can lead to decreased yields.[6]

  • Impure Reagents: The purity of the starting materials, particularly glyoxime, is crucial for achieving high yields.

Q4: How can I improve the yield and purity of my this compound product?

A4: To improve yield and purity, consider the following:

  • For the NCS/DMF method: Implement a lithium chloride (LiCl) based workup. Washing the reaction mixture with a 5% aqueous LiCl solution can help to break the this compound-DMF complex and improve the yield of the pure product.[1]

  • Strict Temperature Monitoring: Maintain the recommended reaction temperature throughout the synthesis. For the chlorine gas method, this is typically -20°C.[6]

  • Optimize Reaction Time: Avoid unnecessarily long reaction times, which can lead to the formation of byproducts and decomposition of the desired product.[6]

  • Continuous Flow Synthesis: For larger scale production, a continuous flow process can offer better control over reaction parameters, leading to improved safety, yield, and scalability.[7]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry place. Recommended storage temperatures vary slightly between sources, with some suggesting 2-8°C and others 10-25°C.[5] It is also advisable to store it under an inert gas atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield (NCS/DMF Method) Formation of a this compound-DMF complex.After removing DMF under reduced pressure, dissolve the residue in ethyl acetate (B1210297) and wash with a 5% aqueous lithium chloride solution.[1]
Low Yield (Chlorine Gas Method) Decomposition of monochloroglyoxime intermediate due to high temperature.Strictly maintain the reaction temperature at or below -20°C using a suitable cooling bath.[6]
Reaction Stalls or is Incomplete Insufficient chlorinating agent.Ensure the correct stoichiometry of the chlorinating agent (chlorine gas or NCS) is used.
Product is a Sticky or Oily Solid Presence of residual DMF or other solvents.After filtration, wash the solid product thoroughly with cold water and air-dry completely.[8]
Exothermic Reaction is Difficult to Control During Scale-up Reduced surface-area-to-volume ratio at larger scales, leading to inefficient heat dissipation.[8]1. Use a reactor with a high cooling capacity. 2. Control the rate of addition of the chlorinating agent. 3. Consider transitioning to a continuous flow synthesis setup for better heat management.[4][7]
Inconsistent Results Between Batches Variability in reagent quality or reaction conditions.1. Use reagents from a reliable source and check their purity. 2. Carefully control and monitor all reaction parameters (temperature, stirring speed, addition rate).

Experimental Protocols

Synthesis of this compound using N-Chlorosuccinimide (NCS) with Lithium Chloride Workup

This method is a safer alternative to the traditional chlorine gas method.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxime in dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NCS: Slowly add N-chlorosuccinimide (NCS) portion-wise to the cooled solution while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir and slowly warm to room temperature overnight.

  • DMF Removal: Remove the DMF under reduced pressure.

  • Lithium Chloride Workup: Dissolve the resulting residue in ethyl acetate. Wash the ethyl acetate solution three times with a 5% aqueous solution of lithium chloride.[1]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Traditional Synthesis of this compound using Chlorine Gas

Caution: This procedure involves the use of highly toxic chlorine gas and should only be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: Suspend glyoxime in ethanol (B145695) in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer.

  • Cooling: Cool the suspension to -20°C using a dry ice/acetone bath.

  • Chlorination: Bubble chlorine gas through the stirred suspension while maintaining the temperature at -20°C.

  • Reaction Monitoring: Monitor the reaction progress by observing the dissolution of the glyoxime suspension.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.

  • Purification: Wash the resulting solid with chloroform (B151607) and then filter to obtain this compound.[2]

Visualizations

experimental_workflow_NCS cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Glyoxime in DMF B Cool to 0°C A->B C Add NCS Portion-wise B->C D Stir Overnight at RT C->D E Remove DMF (Reduced Pressure) D->E F Dissolve in Ethyl Acetate E->F G Wash with 5% aq. LiCl (3 times) F->G H Dry & Evaporate Solvent G->H I This compound (Pure Product) H->I

Caption: Workflow for this compound Synthesis via the NCS Method.

troubleshooting_low_yield Start Low Yield Observed Q1 Which synthesis method was used? Start->Q1 NCS NCS/DMF Method Q1->NCS Cl2 Chlorine Gas Method Q1->Cl2 Check_Complex Potential DMF-Complex Formation NCS->Check_Complex Check_Temp Inadequate Temperature Control? Cl2->Check_Temp Sol_LiCl Implement 5% LiCl Wash during Workup Check_Complex->Sol_LiCl Yes Sol_Temp Ensure Reaction Temperature is maintained at -20°C Check_Temp->Sol_Temp Yes

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: High-Throughput Experimentation for Dichloroglyoxime Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dichloroglyoxime (B20624), with a focus on high-throughput experimentation (HTE) for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for this compound synthesis involve the chlorination of glyoxime (B48743). Traditional methods often utilize elemental chlorine gas, which can be hazardous.[1][2] Newer, safer alternatives include the use of N-chlorosuccinimide (NCS) in a solvent like DMF, or a combination of potassium monoperoxysulfate (Oxone®) and concentrated hydrochloric acid in DMF.[2][3][4]

Q2: My this compound yield is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors. One of the most critical is temperature control; the reaction is often exothermic, and higher temperatures can lead to the decomposition of intermediates and the formation of side products.[5][6] Other potential causes include insufficient or excessive reaction time, improper stoichiometry of reagents, and the purity of the starting glyoxime. For instance, in the traditional chlorine gas method, prolonged reaction times can decrease the yield significantly.[5]

Q3: I am observing a viscous oily residue or a purple discoloration in my final product. What are these impurities?

A3: The formation of a viscous oily residue or discoloration suggests the presence of side products. Common impurities can include monoethoxyglyoxime, monohydroxylglyoxime, and dihydroxyglyoxime, especially when using ethanol (B145695) as a solvent.[2] A purple discoloration can be indicative of thermal decomposition of the product during crystallization or workup.[7]

Q4: How can I apply High-Throughput Experimentation (HTE) to optimize my this compound synthesis?

A4: High-Throughput Experimentation (HTE) allows for the rapid and parallel screening of multiple reaction conditions.[7] For this compound synthesis, you can utilize 96-well plates to systematically vary parameters such as:

  • Chlorinating agent: Screen different agents like NCS, and Oxone®/HCl.

  • Solvent: Test a range of solvents (e.g., DMF, ethanol, methanol).[8][9]

  • Temperature: Employ a temperature gradient across the plate.

  • Stoichiometry: Vary the molar ratios of glyoxime to the chlorinating agent.

  • Reaction time: Quench the reactions at different time points.

Automated liquid handling systems can be used for precise reagent dispensing, and rapid analytical methods like HPLC-MS are essential for high-throughput analysis of the results.[10]

Q5: What is Design of Experiments (DoE) and how can it be used for this synthesis?

A5: Design of Experiments (DoE) is a statistical approach to systematically plan and analyze experiments.[11][12] Instead of varying one factor at a time, DoE allows you to efficiently explore the effects of multiple variables and their interactions on the reaction yield and purity.[9][11] For this compound synthesis, a factorial or response surface methodology (RSM) design can be employed to identify the optimal combination of temperature, reaction time, and reagent concentrations with a minimal number of experiments.[11][13]

Q6: What are the key safety precautions when working with chlorinating agents?

A6: When using elemental chlorine, it is crucial to work in a well-ventilated fume hood due to its high toxicity and corrosivity.[14][15] Ensure all equipment is dry, as moisture can react with chlorine to form corrosive acids.[15][16] For all chlorination reactions, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] Have a quench solution (e.g., sodium thiosulfate) readily available to neutralize any excess chlorinating agent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Inadequate Temperature Control: The reaction is exothermic, and high temperatures can lead to product decomposition.[5][6]Maintain the reaction temperature at the recommended level for the chosen method (e.g., below -20°C for the elemental chlorine method).[5] Use an ice bath or a cryo-cooler.
Incorrect Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield.[17]Optimize the reaction time through a time-course study using HTE. For the elemental chlorine method, a shorter reaction time (e.g., 30 minutes) has been shown to give higher yields.[5]
Impure Starting Materials: The purity of glyoxime can affect the reaction outcome.Ensure the glyoxime used is of high purity. Recrystallize if necessary.
Formation of Side Products/Discoloration Decomposition of Intermediates: The monochloroglyoxime intermediate is unstable and can decompose at higher temperatures.[5]Strictly adhere to the recommended low-temperature conditions.
Over-chlorination: Excess chlorinating agent can lead to the formation of undesired byproducts.Carefully control the stoichiometry of the chlorinating agent. A molar ratio of glyoxime to chlorinating agent of 1:2 to 1:4 is often recommended.
Thermal Decomposition during Workup: The product may be thermally unstable.Avoid high temperatures during solvent evaporation and crystallization. Use rotary evaporation at reduced pressure and moderate temperatures.
Inconsistent Results in HTE Inaccurate Liquid Handling: Small volume dispensing errors can lead to significant variations in results.[18]Use calibrated automated liquid handlers for precise reagent addition.[10] Perform regular calibration checks.
Poor Temperature Uniformity: Temperature gradients across the reaction block can cause variability.Use a reaction block with good thermal conductivity and ensure uniform heating/cooling.
Evaporation of Solvents: Solvent loss from wells can alter concentrations and affect the reaction.Use well-plate seals to prevent evaporation, especially for volatile solvents or longer reaction times.
Difficulty in High-Throughput Analysis Slow Analytical Method: Traditional analytical methods can be a bottleneck in HTE workflows.[3]Develop a rapid HPLC-MS or UPLC-MS/MS method for this compound quantification.[5][19] Aim for analysis times of a few minutes per sample.
Complex Sample Preparation: Manual sample preparation for a large number of samples is time-consuming and prone to error.Automate the sample preparation process (dilution, quenching) using a liquid handling robot.

Experimental Protocols

Protocol 1: this compound Synthesis using N-Chlorosuccinimide (NCS)

This protocol is adapted from a chlorine gas-free synthesis method.[2][4]

  • Reaction Setup: In a 96-well reaction block, add a solution of glyoxime in DMF to each well.

  • Reagent Addition: Using an automated liquid handler, add a solution of N-chlorosuccinimide (NCS) in DMF to each well. The stoichiometry of NCS can be varied as a parameter in the HTE screen.

  • Reaction: Stir the reaction plate at a controlled temperature (e.g., room temperature or slightly elevated) for a set period.

  • Workup: After the reaction, perform a workup which may involve the addition of a lithium chloride solution.

  • Analysis: Analyze the crude reaction mixture from each well using a rapid HPLC-MS method to determine the yield and purity of this compound.

Protocol 2: this compound Synthesis using Potassium Monoperoxysulfate (Oxone®) and HCl

This protocol is based on a method that avoids the use of chlorine gas.[3]

  • Reaction Setup: In a 96-well plate, dispense a solution of glyoxime in DMF.

  • Reagent Addition: Add a solution of concentrated hydrochloric acid in DMF to each well, followed by the addition of potassium monoperoxysulfate (Oxone®). The amounts of HCl and Oxone® can be varied according to the DoE plan.

  • Reaction: Stir the plate at room temperature for the desired reaction time.

  • Workup: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Analysis: Quantify the this compound in the organic extracts using a calibrated HPLC-MS method.

Data Presentation

Table 1: Effect of Reaction Time and Temperature on this compound Yield (Elemental Chlorine Method)
Reaction Time (hours)Temperature (°C)Yield (%)Reference
0.5-2077 - 97[5]
5-20~50[5]
55~10[5]
8037.5[5]
Table 2: Comparison of Different Solvents in this compound Synthesis
SolventYield (%)Reference
2-Methoxyethanol82.6[9]
Diethylene glycol84.9[9]
Methoxypolyethylene glycol83.5[9]
Ethylene glycol21.3
Propylene glycol50.3

Visualizations

HTE_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagent_Prep Reagent Stock Solution Preparation Liquid_Handling Automated Liquid Handling - Reagent Dispensing - Dilution Series Reagent_Prep->Liquid_Handling DoE_Design Design of Experiments (DoE) - Factor Selection - Level Definition DoE_Design->Reagent_Prep Reaction Parallel Reaction in 96-Well Plate - Temperature Control - Stirring Liquid_Handling->Reaction Sample_Prep Automated Sample Prep - Quenching - Extraction Reaction->Sample_Prep HT_Analysis High-Throughput Analysis - Rapid HPLC-MS Sample_Prep->HT_Analysis Data_Processing Data Processing & Visualization - Yield & Purity Calculation - Model Generation HT_Analysis->Data_Processing Data_Processing->DoE_Design Iterative Optimization

Caption: High-Throughput Experimentation (HTE) workflow for this compound synthesis optimization.

Troubleshooting_Logic Start Low this compound Yield Check_Temp Was reaction temperature strictly controlled? Start->Check_Temp Check_Time Was reaction time optimized? Check_Temp->Check_Time Yes Action_Temp Implement precise temperature control (cryo-cooler/ice bath) Check_Temp->Action_Temp No Check_Reagents Are starting materials pure? Check_Time->Check_Reagents Yes Action_Time Perform a time-course study via HTE Check_Time->Action_Time No Check_Stoichiometry Was reagent stoichiometry correct? Check_Reagents->Check_Stoichiometry Yes Action_Reagents Purify glyoxime (e.g., recrystallization) Check_Reagents->Action_Reagents No Action_Stoichiometry Verify calculations and re-screen stoichiometry Check_Stoichiometry->Action_Stoichiometry No Success Yield Improved Check_Stoichiometry->Success Yes Action_Temp->Success Action_Time->Success Action_Reagents->Success Action_Stoichiometry->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Addressing heterogeneity in the chlorination reaction of glyoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of glyoxime (B48743). The information is designed to address common challenges and sources of heterogeneity in this critical reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chlorination of glyoxime, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dichloroglyoxime (B20624) - Incomplete reaction. - Decomposition of the product. - Suboptimal reaction conditions (temperature, time, pressure). - Formation of side products (e.g., monochloroglyoxime).[1]- Optimize Reaction Time and Chlorine Concentration: Precise regulation of chlorine gas is crucial. Low concentrations may lead to reaction failure, while high concentrations can cause product decomposition.[2] For reactions under slight overpressure, optimal conditions were found to be around 0.2 atm for 20 minutes.[1] - Use an Alternative Chlorinating Agent: Consider using N-chlorosuccinimide (NCS) in DMF as a safer and often more controllable alternative to chlorine gas.[3][4][5] - Ensure Dryness of Starting Material: The glyoxime should be thoroughly dried before the chlorination reaction to avoid unwanted side reactions.[2]
Product is Impure (Presence of Monochloroglyoxime) - Insufficient chlorinating agent or reaction time.- The chlorination of glyoxime is a two-step process: a fast monochlorination followed by a slower dichlorination.[1] Ensure an adequate amount of chlorine gas is used and allow for sufficient reaction time to drive the reaction to completion.[1] Monitor the reaction progress if possible.
Product Decomposition (Viscous Oily Residue) - Excess chlorine gas. - Prolonged reaction time. - Improper workup procedure.- Carefully monitor the addition of chlorine gas to avoid excess.[2] - Adhere to optimized reaction times; prolonged exposure to the chlorinating agent can degrade the product. Bubbling chlorine gas for more than 90 minutes under atmospheric pressure led to the observation of only side products.[2] - Follow a specific workup procedure to effectively separate chlorine gas and HCl from the reaction mixture.[1]
Reaction is Not Reproducible - Heterogeneity in the reaction mixture (glyoxime suspension). - Inconsistent chlorine gas flow rate or pressure. - Variations in the quality of starting materials.- Ensure efficient stirring of the glyoxime suspension to maintain homogeneity. - For gas-phase chlorination, precise control over the feed rate and pressure is critical.[2] Using a slight overpressure system can offer better control than bubbling at atmospheric pressure.[1] - Use high-purity, dry glyoxime for consistent results.
Safety Concerns with Chlorine Gas - High toxicity and difficulty in handling chlorine gas.[4][5]- Switch to a Safer Chlorinating Agent: N-chlorosuccinimide (NCS) is a solid, easier-to-handle reagent that provides a safer alternative to chlorine gas for the synthesis of this compound.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chlorination of glyoxime?

A1: The primary challenges include controlling the reaction to prevent the formation of the monochlorinated intermediate as a byproduct, avoiding the decomposition of the desired this compound product due to over-chlorination or prolonged reaction times, and ensuring the safety of the procedure, especially when using hazardous chlorine gas.[2][4][5] The reaction's heterogeneity, stemming from the suspension of glyoxime in the solvent, can also lead to reproducibility issues.

Q2: What is the role of pressure in the chlorination of glyoxime with chlorine gas?

A2: Applying a slight overpressure of chlorine gas (e.g., 0.2 atm) can lead to higher yields of this compound compared to bubbling the gas at atmospheric pressure.[1] This is likely due to an increased concentration of dissolved chlorine in the reaction medium, which facilitates the second, slower chlorination step from monochloroglyoxime to this compound.[1]

Q3: Are there safer alternatives to using chlorine gas for this reaction?

A3: Yes, N-chlorosuccinimide (NCS) is a widely used and safer alternative to elemental chlorine.[4][5] The reaction is typically carried out in a solvent like DMF. This method avoids the difficulties and hazards associated with handling highly toxic and corrosive chlorine gas.[4][5] Another reported method involves the in-situ generation of chlorine from the oxidation of hydrochloric acid or sodium chloride with potassium monoperoxysulfate (Oxone®).[1][6]

Q4: How can I purify the this compound product?

A4: Purification typically involves a specific workup procedure to remove residual chlorinating agents and byproducts. After the reaction, the solvent is often removed under reduced pressure. The crude product can then be washed with a solvent in which the desired product has low solubility but impurities are soluble, such as chloroform (B151607), followed by washing with ice-cold water.[2] For the NCS method, the workup involves washing the ethyl acetate (B1210297) extract with an aqueous lithium chloride solution.[4]

Q5: What are the key parameters to control for a successful reaction?

A5: The critical parameters to control are:

  • Purity and Dryness of Glyoxime: Starting with pure, dry glyoxime is essential for high yields and purity.[2]

  • Concentration of Chlorinating Agent: Precise control over the amount of chlorine gas or the stoichiometry of NCS is vital to prevent incomplete reaction or product degradation.[2]

  • Reaction Temperature: The reaction is often conducted at low temperatures (e.g., -20°C) to control the exothermic nature of the reaction and minimize side reactions.[2]

  • Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion to the dichloro product without causing its decomposition.[2]

  • Agitation: Efficient stirring is necessary to maintain a homogeneous suspension and ensure consistent reaction progress.

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments to facilitate comparison.

Table 1: Effect of Reaction Conditions on this compound Yield (Using Chlorine Gas)

Pressure (atm)Time (min)Temperature (°C)Yield (%)Reference
Atmospheric>90-Side products only[2]
0.1015-20-[1]
0.2020-2075[1]
0.2515-20-[1]
0.5015-20-[1]
0.8015-20-[1]
0.2510-205 (DCG), 50 (MCG)[1]
0.2520-2023 (DCG), 77 (MCG)[1]

DCG: this compound, MCG: Monochloroglyoxime

Table 2: Comparison of Different Chlorination Methods

Chlorinating AgentSolventKey ConditionsYield (%)Reference
Chlorine GasEthanol (B145695)0.2 atm, 20 min, -20°C75[1]
N-ChlorosuccinimideDMF0°C to RT, overnight75[4]
Oxone®/HClDMFRoom Temperature, 2 hours90-94[6]

Experimental Protocols

Protocol 1: Chlorination of Glyoxime using Chlorine Gas under Slight Overpressure

This protocol is based on the optimized procedure described by Fakhraian and Nassimi (2023).[1]

  • Preparation: Suspend dry glyoxime in ethanol in a reaction vessel equipped with a gas inlet, a pressure gauge, and a stirring mechanism. Cool the mixture to -20°C.

  • Chlorination: Introduce chlorine gas into the vessel to achieve a slight overpressure of 0.2 atm.

  • Reaction: Maintain the reaction at -20°C with vigorous stirring for 20 minutes.

  • Workup: After the reaction, carefully vent the excess chlorine gas. Remove the solvent under reduced pressure.

  • Purification: Wash the resulting solid with chloroform and then with a minimal amount of ice-cold water. Dry the purified this compound.

Protocol 2: Chlorine Gas-Free Synthesis of this compound using N-Chlorosuccinimide (NCS)

This protocol is adapted from the method reported by Wingard et al. (2016).[4]

  • Preparation: Dissolve glyoxime in DMF in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Addition of NCS: Add N-chlorosuccinimide (2.05 equivalents) in portions over 2 hours while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir overnight, during which the ice bath is allowed to warm to room temperature.

  • Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.

  • Extraction and Washing: Dissolve the crude solid in ethyl acetate and wash it three times with a 5% aqueous solution of lithium chloride.

  • Drying and Isolation: Dry the organic layer over magnesium sulfate, filter, and remove the ethyl acetate under reduced pressure to yield the this compound product.

Visualizations

Chlorination_Pathway Glyoxime Glyoxime (C2H4N2O2) MCG Monochloroglyoxime (C2H3ClN2O2) Glyoxime->MCG + Cl2 (fast) DCG This compound (C2H2Cl2N2O2) MCG->DCG + Cl2 (slow)

Caption: Reaction pathway for the chlorination of glyoxime.

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_reaction_params Check Reaction Parameters: - Time - Temperature - Chlorine Concentration/Pressure start->check_reaction_params optimize_params Optimize Reaction Conditions: - Adjust time/pressure as per literature - Ensure precise chlorine control check_reaction_params->optimize_params Incorrect check_starting_material Analyze Starting Material: - Purity of Glyoxime - Dryness check_reaction_params->check_starting_material Correct end_success Successful Synthesis optimize_params->end_success purify_glyoxime Purify and/or Dry Glyoxime check_starting_material->purify_glyoxime Impure/Wet consider_alternative Consider Alternative Method: - NCS in DMF - In-situ chlorine generation check_starting_material->consider_alternative Pure/Dry purify_glyoxime->end_success implement_ncs Implement NCS Protocol consider_alternative->implement_ncs implement_ncs->end_success

References

Validation & Comparative

A Comparative Analysis of the Stability of vic-Dioxime Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the stability of vic-dioxime metal complexes, offering objective analysis and supporting experimental data to aid in research and development. The exceptional stability of these complexes, often attributable to the chelate effect and intramolecular hydrogen bonding, makes them significant in various fields, including analytical chemistry, catalysis, and medicinal applications.

Introduction to vic-Dioxime Metal Complexes

vic-Dioximes, characterized by two adjacent oxime functionalities (=N-OH), are versatile ligands that form highly stable complexes with a variety of transition metal ions. The stability of these complexes is a critical factor in their application, influencing their formation, persistence, and reactivity. This guide focuses on a comparative analysis of the stability constants of complexes formed with common transition metals such as Nickel(II), Copper(II), Cobalt(II), and Iron(II), and various vic-dioxime ligands.

The stability of these complexes generally follows the Irving-Williams series for high-spin octahedral complexes, which predicts an order of stability as Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is influenced by factors such as the ionic radius of the metal ion and the ligand field stabilization energy.

Comparative Stability Data

The stability of metal-ligand complexes is quantified by the stability constant (K) or its logarithm (log K). For stepwise formation of complexes (ML, ML₂, etc.), stepwise stability constants (K₁, K₂, etc.) and overall stability constants (β) are used. The following table summarizes the overall stability constants (log β) for various vic-dioxime metal complexes determined under different experimental conditions.

Metal Ionvic-Dioxime LigandMethodSolventIonic Strength (M)Temperature (°C)log β
Ni(II)DimethylglyoximePotentiometry50% Dioxane-Water0.1 (KCl)2519.42
Cu(II)DimethylglyoximePotentiometry50% Dioxane-Water0.1 (KCl)2518.90
Co(II)DimethylglyoximePotentiometry50% Dioxane-Water0.1 (KCl)2517.65
Zn(II)DimethylglyoximePotentiometry50% Dioxane-Water0.1 (KCl)2514.20
Ni(II)1,2-Bis(4-methylpiperazine)glyoximePotentiometryAqueous0.1 (NaCl)2519.42
Cu(II)1,2-Bis(4-methylpiperazine)glyoximePotentiometryAqueous0.1 (NaCl)2523.51
Co(II)1,2-Bis(4-methylpiperazine)glyoximePotentiometryAqueous0.1 (NaCl)2520.84
Zn(II)1,2-Bis(4-methylpiperazine)glyoximePotentiometryAqueous0.1 (NaCl)2519.86
Ni(II)1,2-Bis(4-benzylpiperazine)glyoximePotentiometryAqueous0.1 (NaCl)2518.41
Cu(II)1,2-Bis(4-benzylpiperazine)glyoximePotentiometryAqueous0.1 (NaCl)2522.37
Co(II)1,2-Bis(4-benzylpiperazine)glyoximePotentiometryAqueous0.1 (NaCl)2520.25
Zn(II)1,2-Bis(4-benzylpiperazine)glyoximePotentiometryAqueous0.1 (NaCl)2519.11
Fe(II)3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazineSpectrophotometryAqueous-RT16.48
Fe(II)3-(2-pyridyl)-5,6-bis(p-methoxyphenyl)-1,2,4-triazineSpectrophotometryAqueous-RT17.48

Note: The stability of complexes can be influenced by experimental conditions. Direct comparison should be made with caution when conditions differ.

Experimental Protocols

The determination of stability constants for metal complexes is crucial for understanding their behavior in solution. Potentiometric titration and spectrophotometry are two common and reliable methods employed for this purpose.

Potentiometric Titration (Irving-Rossotti Method)

This method involves the titration of a ligand solution with a standard base in the absence and presence of a metal ion. The change in pH upon the addition of the base is monitored, allowing for the calculation of the proton-ligand and metal-ligand stability constants.[1]

Materials and Reagents:

  • pH meter with a combined glass electrode

  • Thermostated titration vessel

  • Microburette

  • Standardized metal salt solution (e.g., NiCl₂, CuSO₄)

  • vic-Dioxime ligand solution

  • Standardized strong acid (e.g., HClO₄)

  • Standardized carbonate-free strong base (e.g., NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., KCl, NaClO₄)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter with standard buffer solutions.

  • Titration Sets: Prepare the following solutions in a thermostated vessel under an inert atmosphere (e.g., nitrogen):

    • Acid Titration: A known volume of standard acid and inert salt.

    • Ligand Titration: A known volume of standard acid, inert salt, and the ligand solution.

    • Metal-Ligand Titration: A known volume of standard acid, inert salt, ligand solution, and metal salt solution.

  • Titration: Titrate each solution with the standardized base, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH.

    • Construct a formation curve by plotting n̄ versus pL (-log[L]).

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5.

Spectrophotometric Methods (Job's Method of Continuous Variation and Mole Ratio Method)

These methods are suitable when the formation of a metal complex results in a significant change in the absorption spectrum.

1. Job's Method of Continuous Variation

This method is used to determine the stoichiometry of a complex.[2]

Procedure:

  • Prepare a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

2. Mole Ratio Method

This method is used to determine both the stoichiometry and the stability constant of a complex.[3]

Procedure:

  • Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied.

  • Measure the absorbance of each solution at the λ_max of the complex.

  • Plot the absorbance versus the molar ratio of the ligand to the metal ion.

  • The plot will typically show two linear portions that intersect. The molar ratio at the intersection point gives the stoichiometry of the complex.

  • The stability constant can be calculated from the absorbance data of the solutions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the stability constant of a vic-dioxime metal complex using potentiometric titration.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Standard Solutions (Acid, Base, Metal, Ligand) calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph titrate_acid Titrate Acid calibrate_ph->titrate_acid titrate_ligand Titrate Ligand titrate_acid->titrate_ligand titrate_complex Titrate Metal-Ligand Mixture titrate_ligand->titrate_complex plot_curves Plot Titration Curves titrate_complex->plot_curves calc_n_bar_a Calculate n̄ₐ plot_curves->calc_n_bar_a calc_n_bar_pl Calculate n̄ and pL calc_n_bar_a->calc_n_bar_pl formation_curve Construct Formation Curve (n̄ vs. pL) calc_n_bar_pl->formation_curve determine_logk Determine log K values formation_curve->determine_logk

Caption: Workflow for Potentiometric Determination of Stability Constants.

Conclusion

The stability of vic-dioxime metal complexes is a fundamental property that dictates their utility in various chemical and biological systems. This guide has presented a comparative overview of the stability constants for several common complexes and detailed the experimental protocols for their determination. By understanding the relative stabilities and the methods to quantify them, researchers can make more informed decisions in the design and application of these versatile coordination compounds. The provided data and methodologies serve as a valuable resource for professionals in chemistry and drug development.

References

Validating Analytical Methods Using Dichloroglyoxime for Trace Metal Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of analytical methods for trace metal detection, with a specific focus on the application of Dichloroglyoxime. Due to a lack of extensive, publicly available data on the performance of this compound, this document establishes a generalized validation protocol based on widely accepted guidelines from the International Council for Harmonisation (ICH) and data from the closely related and well-documented chelating agent, Dimethylglyoxime, for comparative purposes. This guide also presents a comparison with other common instrumental methods for trace metal analysis.

This compound, a vic-dioxime, is recognized for its capability to form stable complexes with various transition metals, most notably nickel.[1][2] This property makes it a valuable reagent in analytical chemistry for the detection and quantification of these metal ions.[1][3] The formation of a colored complex upon reaction with metal ions allows for their determination using spectrophotometry.

Comparison of Analytical Methods for Trace Metal Detection

The selection of an appropriate analytical method for trace metal detection depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While this compound offers a spectrophotometric approach, a variety of other techniques are commonly employed in research and industrial settings.

Method Principle Typical Limit of Detection (LOD) Advantages Disadvantages
Spectrophotometry with this compound (projected) Formation of a colored complex with metal ions, with absorbance measured by a spectrophotometer.Data not readily available.Cost-effective, simple instrumentation.Potential for interferences from other ions, lower sensitivity compared to other methods.
Spectrophotometry with Dimethylglyoxime (for Nickel) Formation of a red-colored complex with Ni(II) in an alkaline medium.~0.1 - 1 ppmHigh selectivity for nickel, well-established methods.[4][5]Limited to specific metals, potential for interferences.[6]
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in a gaseous state.ppb rangeHigh sensitivity, good selectivity.Can only analyze one element at a time, requires sample digestion.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atoms and ions in a sample are excited in an argon plasma and emit light at characteristic wavelengths.ppb rangeMulti-element analysis, high throughput.Spectral interferences can occur, less sensitive than ICP-MS.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ions generated in an argon plasma are separated by their mass-to-charge ratio.ppt to sub-ppt rangeExtremely high sensitivity, multi-element and isotopic analysis.High initial instrument cost, matrix effects can be challenging.
X-Ray Fluorescence (XRF) Measures the fluorescent X-rays emitted from a sample that has been excited by X-rays.ppm rangeNon-destructive, minimal sample preparation for solids.Lower sensitivity for lighter elements, matrix effects can be significant.

Experimental Protocol: Validation of a Spectrophotometric Method for Nickel Detection Using this compound

The following is a generalized protocol for the validation of an analytical method for the determination of nickel using this compound, based on ICH guidelines.

1. Objective: To validate a spectrophotometric method for the quantitative determination of trace levels of nickel in a given sample matrix using this compound as a chromogenic reagent.

2. Materials and Reagents:

  • This compound (analytical grade)

  • Nickel(II) standard solution (1000 ppm)

  • Ammonia solution

  • Oxidizing agent (e.g., bromine water or potassium persulfate)

  • Solvent for this compound (e.g., ethanol)

  • Deionized water

  • Sample matrix

3. Instrumentation:

  • UV-Vis Spectrophotometer

  • Calibrated volumetric flasks and pipettes

  • pH meter

4. Validation Parameters and Methodology:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Procedure: Analyze a blank sample (matrix without nickel), a standard nickel solution, and a sample spiked with potential interfering ions (e.g., Co(II), Cu(II), Fe(III)).

    • Acceptance Criteria: The blank should show no significant absorbance at the analytical wavelength. The presence of interfering ions should not significantly alter the absorbance of the nickel-Dichloroglyoxime complex.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare a series of at least five standard solutions of nickel at different concentrations. Add the this compound reagent and other necessary reagents to develop the color. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).

    • Acceptance Criteria: Plot a graph of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

    • Procedure: The range is determined from the linearity studies.

  • Accuracy: The closeness of the test results to the true value.

    • Procedure: Perform recovery studies by spiking the sample matrix with known amounts of nickel at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Analyze each sample in triplicate.

    • Acceptance Criteria: The mean recovery should be within 90-110%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different instruments.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Procedure: Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Procedure: Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure: Introduce small variations in the method, such as pH, reagent concentration, and temperature, and observe the effect on the results.

    • Acceptance Criteria: The results should not be significantly affected by the minor variations.

Diagrams

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_reaction Complex Formation cluster_analysis Analysis Sample Sample Collection Add_Reagent Add this compound and other reagents Sample->Add_Reagent Standard Prepare Nickel Standards Standard->Add_Reagent Blank Prepare Blank Blank->Add_Reagent Color_Dev Color Development Add_Reagent->Color_Dev Spectro Measure Absorbance at λmax Color_Dev->Spectro Cal_Curve Generate Calibration Curve Spectro->Cal_Curve for standards Quantify Quantify Nickel Concentration Spectro->Quantify for sample Cal_Curve->Quantify

Figure 1. Experimental workflow for nickel detection using this compound.

Validation_Pathway cluster_params Core Validation Parameters cluster_limits Detection & Quantification Limits cluster_robust Method Robustness Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Figure 2. Logical relationship of analytical method validation parameters.

References

A Spectroscopic Investigation of Dichloroglyoxime and Its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural and electronic properties of dichloroglyoxime (B20624) and its derivatives through comparative spectroscopic analysis. This guide provides researchers, scientists, and drug development professionals with essential experimental data and methodologies for UV-Vis, IR, and NMR spectroscopy.

This compound, a versatile organic compound, and its derivatives are of significant interest in coordination chemistry and analytical applications.[1] Their ability to form stable complexes with various metal ions has led to their use in diverse fields, including the development of new materials and potential therapeutic agents.[2] Understanding the spectroscopic properties of these compounds is crucial for elucidating their structural characteristics and predicting their reactivity. This guide presents a comparative analysis of the spectroscopic data of this compound and a selection of its derivatives, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and two representative derivatives: a generic amino-substituted derivative and a phenyl-substituted derivative. This data has been compiled from various research sources to provide a comparative overview.

Table 1: UV-Visible Spectroscopic Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
This compound~230Not ReportedEthanol
Amino-glyoxime Derivative~255, ~290VariesAcetate Buffer
Phenyl-glyoxime DerivativeNot ReportedNot ReportedNot Reported

Note: The UV-Vis spectra of glyoxime (B48743) derivatives are influenced by the solvent and the presence of conjugated systems. The addition of substituents can cause a shift in the maximum absorption wavelength (λmax). For instance, amino-substituted derivatives can exhibit multiple absorption bands.[3]

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional GroupThis compoundAmino-glyoxime DerivativePhenyl-glyoxime Derivative
O-H Stretch (Oxime)~3200-3400 (broad)~3200-3450 (broad)~3200-3400 (broad)
N-H Stretch (Amine)-~3300-3500-
C-H Stretch (Aromatic)--~3000-3100
C=N Stretch (Oxime)~1600-1680~1600-1650~1620-1660
N-O StretchNot ReportedNot ReportedNot Reported
C-Cl Stretch~700-800--

Note: The IR spectra of glyoximes are characterized by a broad O-H stretching band due to hydrogen bonding. The C=N stretching frequency is a key indicator of the oxime functional group. The presence of other functional groups, such as amino or phenyl groups, introduces additional characteristic absorption bands.[4][5]

Table 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data (in DMSO-d₆)

¹H NMR Chemical Shift (δ, ppm)
This compound (OH)~11.9
Amino-glyoxime Derivative (OH)~10.5-11.5
Amino-glyoxime Derivative (NH₂)Varies
Phenyl-glyoxime Derivative (OH)~11.0-12.0
Phenyl-glyoxime Derivative (Aromatic)~7.0-8.0
¹³C NMR Chemical Shift (δ, ppm)
This compound (C=N)~145-155
Amino-glyoxime Derivative (C=N)~150-160
Phenyl-glyoxime Derivative (C=N)~150-158
Phenyl-glyoxime Derivative (Aromatic)~125-140

Note: The chemical shift of the oxime proton (-OH) in ¹H NMR is typically observed in the downfield region and can be affected by the solvent and substituent groups. In ¹³C NMR, the carbon of the C=N bond also appears in the downfield region. The specific chemical shifts provide valuable information about the electronic environment of the nuclei.[6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives, based on common laboratory practices.

1. UV-Visible Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: Solutions of the compounds are prepared in a suitable solvent (e.g., ethanol, acetonitrile, or buffer solution) at a known concentration (e.g., 25 μM).[7]

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-500 nm. The solvent is used as a blank.

  • Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.

2. Infrared Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is commonly employed.

  • Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Analysis: The characteristic absorption bands for different functional groups are identified and compared.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or 500 MHz) is used.[8]

  • Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.[6]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Other techniques like COSY, HSQC, and HMBC can be used for more detailed structural elucidation.[8]

  • Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the molecule.

Visualizing the Synthesis of a this compound Derivative

The following diagram illustrates a typical synthetic route for a this compound derivative, specifically the formation of a metal complex. This process is fundamental to the application of these compounds in coordination chemistry.

Synthesis_of_Dichloroglyoxime_Derivative This compound This compound Derivative Amino-substituted Glyoxime Derivative This compound->Derivative Substitution Amine Primary Amine (R-NH2) Amine->Derivative Complex Metal Complex Derivative->Complex Coordination Metal_Salt Metal Salt (e.g., NiCl2) Metal_Salt->Complex

Caption: Synthetic pathway for an amino-substituted glyoxime derivative and its subsequent metal complex formation.

References

A Comparative Guide to Oxime-Based Chelating Agents for Selective Metal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective chelation and quantification of metal ions are critical for a multitude of applications, ranging from analytical chemistry to the development of novel therapeutic agents. Dichloroglyoxime (B20624) and its analogs represent a class of organic compounds, known as oximes, that are particularly effective for the selective precipitation and colorimetric determination of various metal ions, most notably nickel and palladium.

This guide provides a comprehensive comparison of this compound with its prominent alternatives: dimethylglyoxime (B607122), nioxime (B7763894), and α-furildioxime. The performance of these reagents is evaluated based on available quantitative data, and detailed experimental protocols are provided for key applications.

Performance Comparison of Oxime-Based Chelating Agents

ReagentMetal IonMethodWavelength (λmax)Molar Absorptivity (ε)Stability Constant (log K)Key Features & Limitations
This compound Ni(II), Pd(II), Co(II), Cu(II)Gravimetric, SpectrophotometricNot specifiedNot specifiedNot specifiedEffective chelating agent, but quantitative performance data is scarce in available literature.[1]
Dimethylglyoxime Ni(II)Gravimetric---Highly selective for Ni(II), forming a characteristic bright red precipitate.[2][3][4][5] The precipitate is bulky, requiring careful handling.[2]
Ni(II)Spectrophotometric445 nmNot specifiedNot specifiedSensitive method for low concentrations of Ni(II).[6]
Nioxime Ni(II)Spectrophotometric550 nmNot specifiedNot specifiedForms a colored complex with Ni(II) suitable for colorimetric analysis.
Pd(II)Gravimetric--Not specifiedEffective for the gravimetric determination of Pd(II).
α-Furildioxime Ni(II)Spectrophotometric480 nm6.0 x 10³ L mol⁻¹ cm⁻¹Not specifiedOffers a sensitive and fast flow injection spectrophotometric method for Ni(II) determination.[7]
Pd(II)Gravimetric---Provides quantitative precipitation of Pd(II) from acidic solutions.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chelating agents. Below are protocols for key experiments cited in the performance comparison.

Gravimetric Determination of Nickel using Dimethylglyoxime

This method is a classic and highly selective procedure for the quantitative analysis of nickel.

Principle: Nickel(II) ions react with an alcoholic solution of dimethylglyoxime in a slightly alkaline or buffered solution (pH 5-9) to form a voluminous, bright red precipitate of nickel dimethylglyoximate.[2][5] The precipitate is then filtered, dried, and weighed.

Reagents:

  • Sample solution containing Ni(II) ions.

  • 1% (w/v) Dimethylglyoxime solution in 95% ethanol.

  • 6 M Hydrochloric acid (HCl).

  • Ammonia (B1221849) solution (NH₃) or a suitable buffer (e.g., ammonia-ammonium chloride).

  • Distilled water.

Procedure: [9]

  • Take a known volume of the sample solution in a beaker and dilute it with distilled water.

  • Add a small amount of 6 M HCl and heat the solution to 60-80°C.

  • Add the 1% dimethylglyoxime solution in slight excess with constant stirring. A large excess should be avoided to prevent precipitation of the reagent itself.[2]

  • Slowly add ammonia solution with continuous stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). The characteristic red precipitate of nickel dimethylglyoximate will form.

  • Digest the precipitate by heating the solution at 60°C for about 30 minutes to encourage the formation of a more easily filterable precipitate.

  • Allow the solution to cool to room temperature.

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate with cold distilled water until free of chloride ions.

  • Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.

  • Cool the crucible in a desiccator and weigh it accurately.

  • The weight of nickel in the sample can be calculated from the weight of the precipitate using the gravimetric factor for Ni in Ni(C₄H₇N₂O₂)₂ (0.2032).

Spectrophotometric Determination of Nickel using Dimethylglyoxime

This method is suitable for determining low concentrations of nickel.

Principle: In an alkaline solution and in the presence of an oxidizing agent (like bromine water), nickel(II) ions react with dimethylglyoxime to form a soluble, colored complex. The intensity of the color, which is proportional to the nickel concentration, is measured using a spectrophotometer at 445 nm.[6]

Reagents: [6]

  • Standard Nickel(II) solution (e.g., 10 ppm).

  • 1% Dimethylglyoxime solution in 95% ethanol.

  • Saturated bromine water.

  • Concentrated ammonia solution.

  • Distilled water.

Procedure: [6]

  • Prepare a series of standard solutions of nickel(II) of known concentrations in volumetric flasks.

  • To each flask, add a small volume of saturated bromine water and mix.

  • Add 1% dimethylglyoxime solution to each flask.

  • Slowly add concentrated ammonia solution dropwise until the color of bromine disappears and the solution becomes alkaline.

  • Dilute the solutions to the mark with distilled water and mix well.

  • Prepare a blank solution containing all reagents except the nickel standard.

  • Measure the absorbance of the standard solutions and the unknown sample solution at 445 nm against the reagent blank.

  • Plot a calibration curve of absorbance versus nickel concentration for the standard solutions.

  • Determine the concentration of nickel in the unknown sample from the calibration curve.

Spectrophotometric Determination of Nickel using α-Furildioxime

This method utilizes a flow injection analysis (FIA) system for rapid and sensitive determination of nickel.

Principle: α-Furildioxime reacts with nickel(II) in a buffered aqueous system (pH 9.0) containing a micellar solution of Brij-35 to form a soluble, colored complex. The micellar solution is used to solubilize the sparingly soluble Ni-furildioxime complex. The absorbance of the complex is measured at 480 nm.[7]

Reagents: [7]

  • Standard Nickel(II) solution.

  • 5% α-Furildioxime solution.

  • 5% Brij-35 solution.

  • Ammonium chloride/Sodium hydroxide (B78521) buffer (pH 9.0).

  • Deionized water.

Procedure (Flow Injection Analysis): [7]

  • Prepare the reagent solution by mixing the Brij-35 solution, buffer, and α-furildioxime solution, and diluting with deionized water.

  • Set up a single-channel flow injection analysis manifold.

  • Pump the reagent solution at a constant flow rate (e.g., 2.0 mL min⁻¹).

  • Inject a known volume of the standard or sample solution into the reagent stream.

  • Measure the absorbance of the resulting colored complex at 480 nm using a spectrophotometer with a flow-through cell.

  • Construct a calibration curve by injecting a series of standard nickel solutions of known concentrations.

  • Determine the concentration of nickel in the sample by injecting it into the FIA system and comparing its absorbance to the calibration curve.

Visualizing Chelation and Analytical Workflows

To better understand the processes involved in metal chelation and analysis, the following diagrams illustrate the fundamental chelation reaction and a typical experimental workflow for gravimetric analysis.

ChelationReaction cluster_reactants Reactants cluster_product Product M Metal Ion (Mn+) C Chelate Complex [M(L)n]m+ M->C + nL L1 Ligand L2 Ligand

Figure 1: Generalized metal chelation reaction.

GravimetricAnalysisWorkflow start Start: Sample Solution (containing metal ion) precipitation Precipitation (add chelating agent, adjust pH) start->precipitation digestion Digestion (heat to increase particle size) precipitation->digestion filtration Filtration (separate precipitate from solution) digestion->filtration washing Washing (remove impurities) filtration->washing drying Drying (remove water) washing->drying weighing Weighing (determine mass of precipitate) drying->weighing calculation Calculation (determine mass of metal) weighing->calculation end End: Result calculation->end

Figure 2: Workflow for gravimetric analysis.

Conclusion

Dimethylglyoxime remains a well-established and highly selective reagent for the determination of nickel. Nioxime and α-furildioxime present as viable alternatives, with α-furildioxime showing promise for rapid analysis through techniques like flow injection analysis. This compound, while a known chelating agent, suffers from a lack of readily available quantitative performance data, making direct comparisons challenging. The choice of reagent will ultimately depend on the specific analytical requirements, including the metal of interest, the required sensitivity, the presence of interfering ions, and the available instrumentation. Further research to quantify the stability constants and other performance metrics of this compound and nioxime would be invaluable for a more complete comparative assessment.

References

Comparative Guide to Dichloroglyoxime-Based Assays and Alternative Methods for Metal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dichloroglyoxime-based spectrophotometric assays with other widely used analytical techniques for the quantification of nickel, a metal of significant interest in various scientific and industrial fields. The performance of these methods is evaluated based on key analytical parameters, supported by experimental data to aid researchers in selecting the most suitable technique for their specific applications.

Executive Summary

The accurate quantification of metals is crucial in diverse research areas, from environmental monitoring to pharmaceutical development. This compound (B20624), and its more commonly used analog dimethylglyoxime (B607122), offer a simple and cost-effective colorimetric method for the determination of nickel. This guide provides a comprehensive cross-validation of this spectrophotometric assay against established instrumental methods such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), as well as the classical technique of complexometric titration. Each method presents a unique combination of sensitivity, precision, cost, and complexity, making the selection of the most appropriate technique dependent on the specific analytical requirements.

Performance Comparison

The selection of an analytical method for nickel quantification is a trade-off between various performance characteristics. The following table summarizes the key performance indicators for the this compound/dimethylglyoxime spectrophotometric method and its alternatives.

FeatureThis compound/Dimethylglyoxime SpectrophotometryAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Complexometric (EDTA) Titration
Principle Forms a colored complex with Ni(II) ions, and the absorbance is measured.Measures the absorption of light by free nickel atoms in a flame or graphite (B72142) furnace.Ionizes the sample in a plasma and detects the ions based on their mass-to-charge ratio.Titration of Ni(II) ions with a standardized solution of a chelating agent (EDTA).
Limit of Detection (LOD) 6.3 - 20 µg/L[1]~1 µg/L (Graphite Furnace)[2]< 1 µg/L[3]mg/L range
Limit of Quantification (LOQ) 21.1 - 60 µg/L[1]~3 µg/L (Graphite Furnace)~3 µg/Lmg/L range
Linearity Range 50 - 200 µg/L[1]1 - 100 µg/L (Graphite Furnace)[4]Wide dynamic range (µg/L to mg/L)Dependent on titrant concentration
Precision (RSD) 2.7 - 7.65%[1]< 5%< 5%< 1%
Accuracy (Recovery) 97.3 - 103%[5]Typically >95%Typically >95%Typically >98%
Throughput ModerateHighHighLow
Cost per Sample LowModerateHighVery Low
Interferences Cobalt (II), gold (III), and dichromate ions can interfere.[6]Spectral and chemical interferences are possible but can be corrected.Isobaric and polyatomic interferences can occur but can be resolved with modern instrumentation.[3]Other metal ions that form stable complexes with EDTA can interfere.[7]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

This compound/Dimethylglyoxime Spectrophotometric Assay

This method is based on the reaction of nickel(II) ions with this compound or dimethylglyoxime in an alkaline medium in the presence of an oxidizing agent to form a stable, colored complex. The intensity of the color, which is proportional to the nickel concentration, is measured using a spectrophotometer.

Reagents:

  • Standard Nickel(II) Solution (10 ppm): Dissolve 0.0448 g of NiSO₄·6H₂O in deionized water and dilute to 1 L.

  • 1% Dimethylglyoxime Solution: Dissolve 1 g of dimethylglyoxime in 100 mL of 95% ethanol.

  • Saturated Bromine Water

  • Concentrated Ammonia (B1221849) Solution

Procedure:

  • Prepare a series of standard solutions with concentrations ranging from 0.2 to 2.0 ppm by diluting the 10 ppm standard nickel solution.

  • Transfer 10 mL of each standard solution and the unknown sample solution into separate 50 mL volumetric flasks.

  • To each flask, add 5 mL of saturated bromine water and mix.

  • Add concentrated ammonia solution dropwise until the bromine color disappears, then add 1 mL in excess.

  • Add 3 mL of the 1% dimethylglyoxime solution to each flask.

  • Dilute to the 50 mL mark with deionized water and mix well.

  • Allow the solutions to stand for 10-15 minutes for full color development.

  • Measure the absorbance of each solution at 445 nm using a spectrophotometer, with a reagent blank as the reference.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of nickel in the unknown sample from the calibration curve.

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive technique for the determination of metals. In this method, a solution containing the sample is nebulized and introduced into a flame or a graphite furnace, where it is atomized. A light beam from a hollow cathode lamp specific to nickel is passed through the atomized sample, and the amount of light absorbed is measured.

Instrumentation:

  • Atomic Absorption Spectrometer with a nickel hollow cathode lamp.

  • Graphite Furnace Atomizer (for higher sensitivity).

Procedure (Graphite Furnace AAS):

  • Prepare a series of nickel standard solutions (e.g., 5, 10, 15, 20 µg/L) by diluting a stock solution.

  • Acidify all standards and samples with nitric acid to a final concentration of 0.2%.

  • Set the instrument parameters (wavelength, slit width, lamp current) according to the manufacturer's recommendations for nickel analysis (typically 232.0 nm).

  • Program the graphite furnace temperature sequence for drying, charring, and atomization.

  • Inject a known volume of the blank, standards, and samples into the graphite furnace.

  • Measure the absorbance of each solution.

  • Create a calibration curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of nickel in the sample from the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful and highly sensitive technique for multi-elemental analysis. The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer.

Procedure:

  • Digest the sample using an appropriate acid mixture (e.g., nitric acid and hydrochloric acid) to bring the nickel into solution.

  • Dilute the digested sample to a suitable concentration with deionized water.

  • Prepare a series of multi-element or single-element calibration standards.

  • Add an internal standard to all blanks, standards, and samples to correct for matrix effects and instrumental drift.

  • Set up the ICP-MS instrument with the appropriate parameters for nickel analysis (e.g., plasma power, gas flow rates, and mass spectrometer settings).

  • Aspirate the blank, standards, and samples into the instrument.

  • Measure the ion intensity for the nickel isotopes (e.g., ⁵⁸Ni, ⁶⁰Ni).

  • Generate a calibration curve by plotting the intensity ratio (analyte/internal standard) against the concentration of the standards.

  • Calculate the concentration of nickel in the sample based on the calibration curve.

Complexometric (EDTA) Titration

This classical titrimetric method involves the reaction of nickel(II) ions with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable 1:1 complex with nickel. The endpoint of the titration is detected using a metallochromic indicator.

Reagents:

  • Standard 0.01 M EDTA Solution.

  • Ammonia-Ammonium Chloride Buffer (pH 10).

  • Murexide (B42330) Indicator.

Procedure:

  • Pipette a known volume of the sample solution containing nickel into a conical flask.

  • Add approximately 10 mL of the ammonia-ammonium chloride buffer solution.

  • Add a small amount of murexide indicator to the solution, which will turn yellow in the presence of nickel ions.

  • Titrate the solution with the standard 0.01 M EDTA solution.

  • The endpoint is reached when the color of the solution changes from yellow to a distinct purple.

  • Record the volume of EDTA solution used.

  • Calculate the concentration of nickel in the sample using the stoichiometry of the reaction.

Visualizations

Experimental Workflow for this compound/Dimethylglyoxime Spectrophotometric Assay

experimental_workflow cluster_prep Sample & Standard Preparation cluster_reaction Complexation Reaction cluster_measurement Spectrophotometric Measurement start Start prep_standards Prepare Ni(II) Standards start->prep_standards prep_sample Prepare Unknown Sample start->prep_sample add_reagents Add Bromine Water, Ammonia, and This compound prep_standards->add_reagents prep_sample->add_reagents color_dev Allow for Color Development (10-15 min) add_reagents->color_dev measure_abs Measure Absorbance at 445 nm color_dev->measure_abs gen_cal_curve Generate Calibration Curve measure_abs->gen_cal_curve det_conc Determine Unknown Concentration gen_cal_curve->det_conc end End det_conc->end logical_relationship cluster_methods Analytical Methods for Nickel Quantification cluster_params Performance Parameters spectro Spectrophotometry (this compound) sensitivity Sensitivity (LOD/LOQ) spectro->sensitivity cost Cost & Throughput spectro->cost aas Atomic Absorption Spectroscopy (AAS) aas->sensitivity precision Precision (RSD) aas->precision icpms Inductively Coupled Plasma Mass Spectrometry (ICP-MS) icpms->sensitivity accuracy Accuracy (Recovery) icpms->accuracy titration Complexometric Titration (EDTA) titration->precision titration->cost

References

Structure-Activity Relationship of Glyoxime Derivatives in Antimicrobial Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Glyoxime (B48743) derivatives, a class of compounds known for their chelating properties, have emerged as a promising area of investigation for their potential antimicrobial activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various glyoxime derivatives based on available experimental data, offering insights into the key structural features that influence their efficacy against a range of microbial pathogens.

Quantitative Antimicrobial Activity of Glyoxime Derivatives

The antimicrobial potential of glyoxime derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for several synthesized glyoxime derivatives against various bacterial and fungal strains.

Compound/DerivativeChemical Structure/SubstituentsTest OrganismMIC (µg/mL)Reference
Compound 1 Bis(p-aminobenzoic acid)-glyoxime hydrateBacillus subtilis> 500[1][2][3][4]
Pseudomonas fluorescens> 500[1][2][3][4]
Xanthomonas campestris> 500[1][2][3][4]
Erwinia amylovora> 500[1][2][3][4]
Erwinia carotovora> 500[1][2][3][4]
Candida utilis> 500[1][2][3][4]
Saccharomyces cerevisiae> 500[1][2][3][4]
Compound 2 Bis(di-p-aminotoluene)glyoxime mono-p-aminotoluene trihydrateBacillus subtilis70-150[1][2][3][4]
Pseudomonas fluorescens70-150[1][2][3][4]
Xanthomonas campestris70-150[1][2][3][4]
Erwinia amylovora70-150[1][2][3][4]
Erwinia carotovora70-150[1][2][3][4]
Candida utilis70-150[1][2][3][4]
Saccharomyces cerevisiae70-150[1][2][3][4]
L¹H₂ 4-methoxybenzaldehydehydrazone glyoximeBacillus thuringiensis-
L²H₂ 4-methylbenzaldehydehydrazone glyoximeBacillus thuringiensis-
Co(II) complex of L³H₂ 3-methylbenzaldehydehydrazone glyoxime Cobalt(II) complexBacillus thuringiensis & various yeastsActive

Note: A definitive MIC value for L¹H₂, L²H₂, and the Co(II) complex of L³H₂ against specific organisms was not provided in the available text, but they were reported to show activity.

Structure-Activity Relationship Insights

Based on the limited data, the following preliminary SAR observations can be made:

  • Influence of Aromatic Substituents: A comparison between Compound 1 (bis(p-aminobenzoic acid)-glyoxime hydrate) and Compound 2 (bis(di-p-aminotoluene)glyoxime mono-p-aminotoluene trihydrate) suggests that the nature of the substituent on the phenyl ring significantly impacts antimicrobial activity. The presence of a methyl group (in the form of p-aminotoluene) in Compound 2 leads to moderate antibacterial and antifungal activity, whereas the carboxylic acid group in Compound 1 results in a lack of activity at the tested concentrations (>500 µg/mL).[1][2][3][4] This indicates that lipophilicity and electronic properties of the substituents play a crucial role.

  • Role of Metal Complexation: The study on benzaldehydehydrazone glyoxime derivatives suggests that the metal complexes of these ligands can exhibit potent antimicrobial and even anti-cancer properties. Specifically, the Cobalt(II) complex of 3-methylbenzaldehydehydrazone glyoxime was highlighted for its activity. This points towards a potential mechanism where the glyoxime acts as a carrier ligand, and the central metal ion is responsible for the biological activity, or the complex as a whole has enhanced properties such as cell permeability.

Experimental Protocols

The evaluation of the antimicrobial activity of glyoxime derivatives typically involves standard microbiological assays.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Agar (B569324) Plate Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Visualizing Key Concepts

To better understand the structure of glyoxime derivatives and the experimental workflow, the following diagrams are provided.

Caption: General chemical structure of a glyoxime derivative.

G Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare stock solution of glyoxime derivative dilution Perform serial dilutions in 96-well plate stock->dilution media Prepare microbial culture and growth medium inoculate Inoculate with microbial suspension media->inoculate dilution->inoculate incubate Incubate under optimal conditions inoculate->incubate read Observe for visible growth incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Typical workflow for determining the MIC of a compound.

Concluding Remarks and Future Directions

The currently available data, while limited, suggests that glyoxime derivatives represent a viable scaffold for the development of new antimicrobial agents. The antimicrobial activity appears to be highly dependent on the nature of the substituents attached to the glyoxime core, with lipophilic groups potentially enhancing efficacy. Furthermore, coordination with metal ions presents a promising strategy for increasing the potency and spectrum of activity.

To establish a more definitive structure-activity relationship, future research should focus on the systematic synthesis and antimicrobial evaluation of a larger and more diverse library of glyoxime derivatives. This should include variations in:

  • Aromatic and aliphatic substituents: To further probe the effects of lipophilicity, electronic properties, and steric hindrance.

  • Heterocyclic moieties: To explore a wider chemical space.

  • Metal complexes: Utilizing different transition metals to understand their contribution to the antimicrobial effect.

In addition to SAR studies, investigations into the mechanism of action of these compounds are crucial. Understanding how glyoxime derivatives inhibit microbial growth at a molecular level will be instrumental in optimizing their design and development as next-generation antimicrobial drugs.

References

A Comparative Analysis of Dichloroglyoxime Reactivity Against Other Vic-Dioximes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of dichloroglyoxime (B20624) with other common vic-dioximes, namely dimethylglyoxime (B607122) and diphenylglyoxime (B1496157). This analysis is intended to assist researchers, scientists, and professionals in drug development in understanding the unique chemical properties of this compound and its potential applications in synthesis and coordination chemistry.

Introduction to Vic-Dioximes

Vicinal dioximes (vic-dioximes) are a class of organic compounds characterized by the presence of two hydroxylamino groups (=N-OH) attached to adjacent carbon atoms. These compounds are of significant interest in coordination chemistry as they form stable complexes with a variety of metal ions. The reactivity of vic-dioximes is largely governed by the nature of the substituents on the carbon backbone, which influences their electronic and steric properties.

This compound stands out due to the presence of two electron-withdrawing chlorine atoms, which significantly alters its reactivity compared to alkyl- or aryl-substituted vic-dioximes like dimethylglyoxime and diphenylglyoxime. This guide will explore these differences through a comparative analysis of their reactivity in nucleophilic substitution reactions and their coordination behavior with metal ions.

Chemical Structures

The comparative analysis in this guide focuses on the following three vic-dioximes:

CompoundStructure
This compound
Dimethylglyoxime
Diphenylglyoxime

Reactivity Comparison

The primary points of reactivity for vic-dioximes are the carbon skeleton and the oxime groups. The substituents on the carbon atoms play a crucial role in modulating this reactivity.

Nucleophilic Substitution at the Carbon Skeleton

A key feature of this compound is the presence of two chlorine atoms, which are good leaving groups. This makes the carbon skeleton susceptible to nucleophilic attack, a property not present in dimethylglyoxime or diphenylglyoxime under normal conditions.

The chlorine atoms in this compound are readily displaced by a variety of nucleophiles, such as amines, thiols, and azides.[1] This reactivity makes this compound a valuable precursor for the synthesis of a wide range of substituted vic-dioximes.[1] The reaction proceeds via a nucleophilic substitution mechanism, likely an SN2 pathway. The electron-withdrawing nature of the oxime groups further enhances the electrophilicity of the carbon atoms, facilitating the substitution reaction.

In contrast, dimethylglyoxime and diphenylglyoxime, which have methyl and phenyl groups respectively, do not undergo nucleophilic substitution at the carbon backbone. Their reactivity is primarily centered on the oxime groups.

Coordination Chemistry with Metal Ions

All vic-dioximes are excellent ligands for transition metal ions, forming stable, often colored, complexes. They typically act as bidentate ligands, coordinating to the metal ion through the two nitrogen atoms of the oxime groups.

The electron-withdrawing chlorine atoms in this compound decrease the electron density on the nitrogen atoms of the oxime groups. This reduced basicity of the nitrogen atoms would be expected to lead to the formation of less stable metal complexes compared to those formed with dimethylglyoxime, where the methyl groups are electron-donating. The phenyl groups in diphenylglyoxime have a more complex electronic effect, involving both inductive and resonance effects, but are generally considered to be electron-withdrawing compared to methyl groups.

Quantitative Data Summary

Direct experimental quantitative data for a side-by-side comparison of the reactivity of these three vic-dioximes is scarce in the literature. However, we can summarize the expected relative reactivity based on their chemical structures and the principles discussed above.

PropertyThis compoundDimethylglyoximeDiphenylglyoxime
Susceptibility to Nucleophilic Substitution HighNoneNone
Relative Basicity of Oxime Nitrogens LowHighIntermediate
Predicted Relative Stability of Metal Complexes LowerHigherIntermediate

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments that can be used to evaluate the reactivity of this compound and other vic-dioximes.

Protocol 1: Synthesis of a Diaminoglyoxime from this compound

This protocol describes the synthesis of a substituted vic-dioxime via nucleophilic substitution on this compound, demonstrating the reactivity of its chlorine atoms.

Objective: To synthesize bis(p-aminobenzoic acid)-glyoxime hydrate (B1144303) from this compound.

Materials:

  • This compound

  • p-aminobenzoic acid

  • Sodium carbonate

  • Methanol (B129727)

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • In a separate beaker, dissolve p-aminobenzoic acid (2 mmol) and sodium carbonate (2 mmol) in a minimal amount of water and add it to the flask.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the product with cold water and then with a small amount of cold methanol.

  • Dry the product under vacuum to obtain the purified bis(p-aminobenzoic acid)-glyoxime hydrate.

  • Characterize the product using spectroscopic methods (IR, NMR) and determine the yield.

Protocol 2: Determination of Metal Complex Stability Constants by Spectrophotometric Titration

This protocol outlines a general method for determining the stability constants of vic-dioxime-metal complexes using UV-Vis spectrophotometry.

Objective: To determine the stepwise formation constants (K1 and K2) for the complexation of a vic-dioxime with a metal ion (e.g., Ni2+).

Materials:

  • Vic-dioxime of interest (e.g., this compound, dimethylglyoxime)

  • A salt of the metal ion (e.g., NiCl2·6H2O)

  • A suitable solvent in which the ligand and metal salt are soluble (e.g., DMF, ethanol)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of the vic-dioxime and the metal salt of known concentrations in the chosen solvent.

  • Prepare a series of solutions in volumetric flasks containing a constant concentration of the metal ion and varying concentrations of the vic-dioxime ligand. The ligand concentration should be in molar excess.

  • Maintain a constant ionic strength in all solutions by adding a suitable inert electrolyte if necessary.

  • Allow the solutions to equilibrate for a specified period at a constant temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • The data can be analyzed using methods such as the mole-ratio method or by fitting the absorbance data to theoretical models using software like KINFIT or DATAN to calculate the stepwise stability constants (K1 and K2).[3]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for comparing the reactivity of different vic-dioximes.

G cluster_0 Reactivity Comparison Workflow cluster_1 Nucleophilic Substitution Reactivity cluster_2 Coordination Chemistry start Select Vic-Dioximes (this compound, Dimethylglyoxime, etc.) nuc_sub_reaction React with Nucleophile (e.g., Amine, Thiol) start->nuc_sub_reaction complex_formation React with Metal Ion (e.g., Ni²⁺, Cu²⁺) start->complex_formation nuc_sub_analysis Analyze Reaction Products & Rate (NMR, GC-MS, Kinetics) nuc_sub_reaction->nuc_sub_analysis comparison Comparative Analysis of Reactivity Data nuc_sub_analysis->comparison complex_analysis Determine Stability Constants (Spectrophotometry, Potentiometry) complex_formation->complex_analysis complex_analysis->comparison

Caption: Workflow for comparing the reactivity of vic-dioximes.

Conclusion

This compound exhibits a distinct reactivity profile compared to other vic-dioximes like dimethylglyoxime and diphenylglyoxime. Its key distinguishing feature is the susceptibility of its carbon skeleton to nucleophilic substitution, making it a versatile building block for the synthesis of novel substituted vic-dioximes. In terms of coordination chemistry, the electron-withdrawing nature of the chlorine atoms is predicted to result in the formation of metal complexes with lower stability compared to those of electron-donating substituted vic-dioximes. This guide provides a framework and experimental protocols for researchers to further explore and quantify these reactivity differences, aiding in the rational design of new molecules for applications in drug development and materials science.

References

Stability of Dichloroglyoxime Transition Metal Complexes: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of dichloroglyoxime (B20624) transition metal complexes, supported by Density Functional Theory (DFT) studies. The performance of this compound as a ligand is compared with related glyoxime (B48743) derivatives, offering insights for the rational design of stable metal complexes for various applications, including drug development.

Comparative Stability Analysis of Glyoxime-Based Ligands

The stability of transition metal complexes with this compound and its analogues, glyoxime and dimethylglyoxime (B607122), has been investigated using DFT. The binding energy (ΔEb) and Gibbs free energy of formation (ΔGf) are key quantum chemical parameters that indicate the thermodynamic stability of these complexes. A more negative value for these parameters suggests a more stable complex.

A theoretical study on vic-dioxime complexes of Ni(II), Pd(II), and Pt(II) provides valuable data for this compound. For comparison, data for Fe(II), Co(II), Ni(II), and Cu(II) complexes of glyoxime and dimethylglyoxime are also presented.

ComplexLigandMetal IonBinding Energy (kcal/mol)Gibbs Free Energy of Formation (kcal/mol)
[Ni(DCl-glyox)Cl] This compoundNi(II)--11.91
[Pd(DCl-glyox)Cl] This compoundPd(II)--6.65
[Pt(DCl-glyox)Cl] This compoundPt(II)--16.42
[Fe(glyox)Cl2] GlyoximeFe(II)-415.02-382.12
[Co(glyox)Cl2] GlyoximeCo(II)-402.50-370.07
[Ni(glyox)Cl2] GlyoximeNi(II)-421.11-388.75
[Cu(glyox)Cl2] GlyoximeCu(II)-372.10-340.52
[Fe(DMG)Cl2] DimethylglyoximeFe(II)-423.83-389.23
[Co(DMG)Cl2] DimethylglyoximeCo(II)-411.77-377.67
[Ni(DMG)Cl2] DimethylglyoximeNi(II)-430.22-396.16
[Cu(DMG)Cl2] DimethylglyoximeCu(II)-382.02-348.68

Note: Direct comparison of binding energies between the this compound and the other glyoxime complexes should be made with caution due to differences in the computational methods and reported parameters in the source studies.

Experimental and Computational Protocols

Synthesis of this compound Ligand

A chlorine gas-free method for the synthesis of this compound has been reported, offering a safer alternative to traditional methods.[1][2]

Materials:

  • Glyoxime

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Lithium chloride (LiCl)

Procedure:

  • Dissolve glyoxime in DMF.

  • Add N-chlorosuccinimide to the solution.

  • The reaction mixture is worked up using a lithium chloride solution.

  • The resulting this compound product is isolated.

For a more traditional synthesis involving chlorine gas, the following procedure has been described:[3]

Materials:

Procedure:

  • Prepare a solution of glyoxime in methanol.

  • Cool a separate flask containing methanol to -40°C.

  • Bubble chlorine gas into the cooled methanol for 30 minutes.

  • Add the glyoxime solution dropwise to the chlorine-methanol solution over 30 minutes while stirring.

  • Allow the reaction to proceed for 1 hour, then slowly warm to room temperature.

  • Evaporate the solvent to obtain the solid this compound.

  • Wash the solid product with trichloromethane.

General Procedure for the Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with glyoxime-type ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent.[4]

Materials:

  • This compound (or other glyoxime derivative)

  • Transition metal salt (e.g., NiCl2·6H2O, PdCl2, PtCl2)

  • Appropriate solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • Dissolve the this compound ligand in the chosen solvent.

  • Dissolve the transition metal salt in the same or a compatible solvent.

  • Mix the ligand and metal salt solutions in a specific stoichiometric ratio (e.g., 2:1 ligand to metal).

  • The reaction mixture may be stirred at room temperature or heated under reflux for a specified period.

  • The resulting complex, which may precipitate out of solution, is collected by filtration, washed with the solvent, and dried.

Spectroscopic Characterization

FT-IR Spectroscopy: FT-IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.

Experimental Protocol: [5][6][7]

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Record a background spectrum.

  • Place a small amount of the powdered sample onto the ATR crystal, ensuring good contact.

  • Apply pressure using the clamp.

  • Collect the sample spectrum over a specified range (e.g., 4000-400 cm-1).

  • Analyze the resulting spectrum for characteristic peaks and shifts upon complexation.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex, which are influenced by the metal ion and the ligand field.

Experimental Protocol: [8][9][10]

  • Prepare a solution of the complex of known concentration in a suitable solvent (e.g., DMF, DMSO).

  • Use a quartz cuvette for the measurements.

  • Fill a cuvette with the pure solvent to be used as a blank.

  • Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).

  • Identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions.

DFT Computational Methodology

The stability of the transition metal complexes is evaluated using DFT calculations, typically performed with software packages like Gaussian.

Protocol: [11][12][13]

  • Geometry Optimization: The molecular structures of the ligands and their metal complexes are optimized to find the lowest energy conformation.

  • Functional and Basis Set Selection: A suitable combination of a density functional (e.g., B3LYP, M06) and basis sets (e.g., LANL2DZ for transition metals, 6-31G+(d,p) for other atoms) is chosen.[11]

  • Calculation of Stability Parameters:

    • Binding Energy (ΔEb): Calculated as the difference between the total energy of the complex and the sum of the energies of the individual metal ion, ligand(s), and any other coordinating species. A more negative value indicates stronger binding.

    • Gibbs Free Energy of Formation (ΔGf): This parameter provides a measure of the spontaneity of the complex formation under standard conditions.

  • Analysis of Electronic Properties: Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are calculated to assess the chemical reactivity and kinetic stability of the complexes.

Logical Workflow for DFT Stability Analysis

The following diagram illustrates the typical workflow for a DFT-based stability analysis of this compound transition metal complexes.

DFT_Workflow cluster_setup 1. System Setup cluster_calc 2. Computational Calculations cluster_analysis 3. Data Analysis and Interpretation cluster_output 4. Output start Define Molecular Structures (Ligand, Metal Ion, Complex) functional Select DFT Functional (e.g., B3LYP, M06) start->functional basis_set Choose Basis Sets (e.g., LANL2DZ, 6-31G+(d,p)) functional->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc energy_calc Single Point Energy Calculation freq_calc->energy_calc stability Calculate Stability Parameters (Binding Energy, Gibbs Free Energy) energy_calc->stability electronic Analyze Electronic Properties (HOMO-LUMO Gap) stability->electronic spectra Simulate Spectra (IR, UV-Vis) electronic->spectra comparison Compare with Alternatives spectra->comparison conclusion Draw Conclusions on Stability comparison->conclusion

Workflow for DFT stability analysis of transition metal complexes.

References

A Comparative Guide to the Performance of Dichloroglyoxime in Diverse Analytical Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of metal ions is a critical aspect of analytical chemistry. Dichloroglyoxime (B20624) has been identified as a valuable reagent for the detection and analysis of various metal ions, particularly nickel and palladium.[1][2][3] This guide provides a comprehensive overview of the performance of this compound, offering a comparison with the widely used alternative, dimethylglyoxime (B607122), supported by available experimental data and detailed methodologies.

Performance Comparison of this compound and Dimethylglyoxime

While specific quantitative performance data for this compound is not extensively documented in publicly available literature, its structural similarity to dimethylglyoxime allows for a comparative inference of its analytical capabilities. Dimethylglyoxime is a well-characterized reagent, and its performance metrics can serve as a benchmark.

Table 1: Performance Characteristics for Nickel Detection

ParameterThis compoundDimethylglyoximeNotes
Analyte Nickel (Ni²⁺)Nickel (Ni²⁺)Both reagents are highly selective for nickel.[4]
Methodology Gravimetric, SpectrophotometricGravimetric, Spectrophotometric-
Complex Color Not specified in resultsBright red precipitate[5][6]The colored complex is suitable for spectrophotometry.
Optimal pH Not specified in results5 - 9[5][7]pH is a critical parameter for quantitative precipitation.
Interferences Not specified in resultsIron(III), Cobalt(II)Masking agents like tartaric or citric acid can be used to prevent interference from iron.[8]
Gravimetric Factor Not specified in results0.2032 for Ni(C₄H₇N₂O₂)₂The gravimetric factor is used to calculate the mass of the analyte from the mass of the precipitate.

Table 2: Performance Characteristics for Palladium Detection

ParameterThis compoundDimethylglyoximeNotes
Analyte Palladium (Pd²⁺)Palladium (Pd²⁺)Both reagents are effective for palladium determination.[2]
Methodology Gravimetric, SpectrophotometricGravimetric, Spectrophotometric-
Complex Color Not specified in resultsYellow precipitateThe distinct color allows for visual and instrumental detection.
Optimal pH Not specified in resultsAcidic mediumPrecipitation is typically carried out in acidic conditions to ensure selectivity.
Interferences Not specified in resultsGold, PlatinumThe presence of other noble metals can potentially interfere with the analysis.

Experimental Protocols

Due to the limited availability of detailed experimental protocols for this compound, the following section provides a comprehensive methodology for the gravimetric determination of nickel using the analogous and well-established reagent, dimethylglyoxime. This protocol can be adapted for use with this compound, considering potential adjustments for solubility and optimal pH.

Gravimetric Determination of Nickel using Dimethylglyoxime

This procedure details the steps for the quantitative precipitation of nickel from an aqueous sample.

Reagents and Materials:

  • Nickel sample solution

  • 1% (w/v) Dimethylglyoxime in ethanol

  • 6 M Hydrochloric acid (HCl)

  • 1:1 Ammonium (B1175870) hydroxide (B78521) solution (NH₄OH)

  • Distilled water

  • Sintered glass crucible (medium porosity)

  • Beakers (250 mL)

  • Watch glass

  • Stirring rod

  • Drying oven

  • Desiccator

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known volume or mass of the nickel-containing sample and transfer it to a 250 mL beaker.

  • Acidification: Add approximately 50 mL of distilled water and acidify the solution with a few drops of 6 M HCl.

  • Heating: Gently heat the solution to about 70-80°C. Do not boil.

  • Precipitation: Add a slight excess of the 1% dimethylglyoxime solution to the warm, acidic sample solution. Stir continuously during the addition.

  • pH Adjustment: Slowly add 1:1 ammonium hydroxide solution dropwise while stirring until the solution is slightly alkaline. A red precipitate of nickel dimethylglyoximate will form.[5]

  • Digestion: Cover the beaker with a watch glass and digest the precipitate by keeping the solution hot (but not boiling) for 30-60 minutes. This process encourages the formation of larger, more easily filterable particles.

  • Cooling: Allow the beaker to cool to room temperature.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible. Use a stream of cold distilled water to transfer all of the precipitate from the beaker to the crucible.

  • Washing: Wash the precipitate in the crucible with several portions of cold distilled water to remove any soluble impurities.

  • Drying: Place the crucible containing the precipitate in a drying oven at 110-120°C for at least one hour, or until a constant weight is achieved.

  • Cooling and Weighing: Transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible accurately on an analytical balance.

  • Calculation: The mass of nickel in the original sample can be calculated using the following formula:

    Mass of Ni = Mass of Ni(C₄H₇N₂O₂)₂ precipitate × Gravimetric Factor (0.2032)

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in a typical gravimetric analysis workflow for the determination of a metal ion using a precipitating agent like this compound or dimethylglyoxime.

Gravimetric_Analysis_Workflow cluster_preparation Sample Preparation cluster_precipitation Precipitation cluster_isolation Isolation & Weighing start Start: Known amount of -containing sample dissolution Dissolution in appropriate solvent start->dissolution ph_adjustment pH Adjustment dissolution->ph_adjustment add_reagent Addition of This compound/ Dimethylglyoxime ph_adjustment->add_reagent precipitate_formation Formation of insoluble metal complex (precipitate) add_reagent->precipitate_formation digestion Digestion of precipitate precipitate_formation->digestion filtration Filtration digestion->filtration washing Washing filtration->washing drying Drying/Ignition washing->drying weighing Weighing drying->weighing calculation Calculation of analyte concentration weighing->calculation end End: Quantitative Result calculation->end

Caption: Workflow for Gravimetric Analysis of Metal Ions.

This guide provides a foundational understanding of the application of this compound in analytical chemistry. While direct comparative data remains a subject for further research, the established performance of dimethylglyoxime offers a valuable reference point for scientists and researchers in the field.

References

A Comparative Analysis of Colorimetric Probes for Palladium Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of palladium is of paramount importance across various scientific disciplines, including pharmaceutical development, environmental monitoring, and catalysis, owing to its widespread use as a catalyst in organic synthesis and its potential environmental and health impacts. Colorimetric probes have emerged as a powerful tool for palladium detection, offering advantages such as simplicity, cost-effectiveness, and the ability for real-time, on-site analysis. This guide provides a comparative analysis of several prominent colorimetric probes for palladium detection, with a focus on their analytical performance, underlying signaling mechanisms, and experimental protocols.

Quantitative Performance of Palladium Probes

The efficacy of a colorimetric probe is determined by several key performance indicators. The table below summarizes the analytical performance of a selection of recently developed probes, offering a direct comparison of their sensitivity, dynamic range, and speed of detection.

Probe Name/TypeLimit of Detection (LOD)Linear RangeResponse TimeSignaling Mechanism
BHCy-Pd 5.9 nM[1]0-25 µM< 1 minInternal Charge Transfer (ICT)
Res-DT 10 nM[2]Up to 5.0 µM[2]< 7 min[2]Pd-induced Hydrolysis
N-butyl-4-alloxy-1,8-naphthalimide (Compound 2) 2.2 pM[3]~5 orders of magnitude[3]Not specifiedPd(0)-triggered Deallylation (Tsuji-Trost reaction)
WM-S 41.5 nMNot specifiedNot specifiedCoordination with Pd(II)
Rhodamine-based Probe 73.8 nMNot specified~10 minSpirolactam Ring-Opening
Azo Dye-based Probe 0.45 µM[1]Not specifiedNot specifiedComplex Formation

Signaling Pathways and Detection Mechanisms

The diverse colorimetric responses of these probes are governed by distinct chemical reactions with palladium. Understanding these mechanisms is crucial for probe selection and optimization for specific applications.

Palladium_Detection_Mechanisms cluster_ICT Internal Charge Transfer (ICT) cluster_Hydrolysis Pd-induced Hydrolysis cluster_Deallylation Pd(0)-triggered Deallylation cluster_RingOpening Spirolactam Ring-Opening BHCy_Pd BHCy-Pd (Low ICT) Pd_ion1 Pd²⁺ BHCy_Pd->Pd_ion1 Coordination BHCy_Pd_Complex [BHCy-Pd...Pd²⁺] (High ICT) Pd_ion1->BHCy_Pd_Complex Color Change Res_DT Res-DT (Dithioate) Pd_ion2 Pd²⁺ Res_DT->Pd_ion2 Catalysis Resorufin (B1680543) Resorufin (Magenta Color) Pd_ion2->Resorufin Hydrolysis Naphthalimide_Allyl Naphthalimide-Allyl Ether (Non-fluorescent) Pd_0 Pd⁰ Naphthalimide_Allyl->Pd_0 Tsuji-Trost Reaction Naphthalimide_OH Naphthalimide-OH (Fluorescent) Pd_0->Naphthalimide_OH Cleavage Rhodamine_Lactam Rhodamine Spirolactam (Colorless) Pd_ion3 Pd²⁺ Rhodamine_Lactam->Pd_ion3 Coordination Rhodamine_Open Open-ring Rhodamine (Colored) Pd_ion3->Rhodamine_Open Ring Opening

Caption: Signaling mechanisms of different colorimetric probes for palladium detection.

Experimental Workflow for Palladium Detection

A generalized workflow for the colorimetric detection of palladium using a probe is outlined below. This process is adaptable for the various probes discussed, with specific parameters detailed in the subsequent experimental protocols.

Experimental_Workflow start Start prepare_probe Prepare Probe Stock Solution start->prepare_probe prepare_sample Prepare Sample Solution (with unknown Pd concentration) start->prepare_sample mix Mix Probe and Sample Solutions prepare_probe->mix prepare_sample->mix incubate Incubate for a Specific Time mix->incubate measure Measure Absorbance/Color Change (Spectrophotometer/Naked Eye) incubate->measure analyze Analyze Data (Calibration Curve) measure->analyze end End analyze->end

Caption: Generalized experimental workflow for colorimetric palladium detection.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of the featured colorimetric probes for palladium detection.

BHCy-Pd Probe
  • Signaling Mechanism: The detection mechanism is based on an internal charge transfer (ICT) process. Upon coordination of Pd(II) to the BHCy-Pd probe, the ICT is enhanced, leading to a distinct color change from purple to blue.[1]

  • Synthesis: The synthesis of BHCy-Pd involves a multi-step organic synthesis route, which is typically detailed in the supplementary information of the source publication.

  • Palladium Detection Protocol:

    • Prepare a stock solution of BHCy-Pd in a suitable organic solvent (e.g., DMSO).

    • In a quartz cuvette, add a specific volume of buffer solution (e.g., PBS, pH 7.4).

    • Add an aliquot of the BHCy-Pd stock solution to the cuvette.

    • Introduce the sample solution containing palladium.

    • Record the UV-Vis absorption spectra immediately to observe the colorimetric change.

Res-DT Probe
  • Signaling Mechanism: The Res-DT probe detects Pd(II) through a palladium-promoted hydrolysis of the dithioate moiety. This reaction releases the resorufin dye, which exhibits a magenta color.[2]

  • Synthesis: Resorufin dithioate (Res-DT) is synthesized by reacting resorufin with phenyl chlorodithioformate.[2]

  • Palladium Detection Protocol:

    • Prepare a stock solution of Res-DT in DMSO (e.g., 0.5 mM).[2]

    • Prepare the test solution in a pH 7.4 phosphate-buffered saline (PBS) solution containing a surfactant like sodium dodecyl sulfate (B86663) (SDS) to enhance the signal, and 2% DMSO as a solubilizer.[2]

    • Add the sample containing Pd(II) to the test solution.

    • Allow the reaction to proceed for approximately 7 minutes.[2]

    • Measure the absorbance to determine the concentration of palladium.

N-butyl-4-alloxy-1,8-naphthalimide (Compound 2) Probe
  • Signaling Mechanism: This probe operates based on a Pd(0)-triggered Tsuji-Trost deallylation reaction. The cleavage of the allyl ether group by Pd(0) results in the formation of a highly fluorescent naphthalimide derivative, accompanied by a colorimetric response.[3]

  • Synthesis: The synthesis involves the functionalization of N-butyl-4-hydroxy-1,8-naphthalimide with an allyl group.

  • Palladium Detection Protocol:

    • Prepare a stock solution of the probe in an appropriate solvent.

    • To a solution of the probe, add the sample containing Pd(0).

    • The reaction is typically fast, and the colorimetric and fluorescent changes can be observed.

    • For quantitative measurements, a calibration curve is constructed by measuring the absorbance or fluorescence intensity at different palladium concentrations.

Rhodamine-based Probe
  • Signaling Mechanism: Many rhodamine-based probes utilize a spirolactam ring-opening mechanism. In the "off" state, the probe is in a colorless, non-fluorescent spirolactam form. Upon binding to Pd(II), the spirolactam ring opens to form the highly colored and fluorescent acyclic form.

  • Synthesis: Typically involves the reaction of a rhodamine derivative (e.g., rhodamine B hydrazide) with a palladium-coordinating ligand.

  • Palladium Detection Protocol:

    • Dissolve the rhodamine-based probe in a suitable solvent system (e.g., ethanol/water mixture).

    • Add the sample solution containing Pd(II) to the probe solution.

    • Allow the mixture to stand for the required response time (e.g., 10 minutes).

    • Observe the color change and measure the absorbance at the characteristic wavelength of the open-ring form.

Selectivity

The selectivity of a colorimetric probe is a critical factor, as the presence of other metal ions can interfere with the detection of palladium. The probes discussed in this guide have been reported to exhibit high selectivity for palladium over a range of other metal ions. For instance, the Res-DT probe was shown to be immune to interference from several other metal ions and anions.[2] Similarly, the N-butyl-4-alloxy-1,8-naphthalimide probe demonstrated high selectivity toward palladium over other common metal ions.[3] However, for quantitative applications in complex matrices, it is essential to validate the probe's selectivity against the specific potential interfering ions present in the sample.

Conclusion

The selection of an appropriate colorimetric probe for palladium detection depends on the specific requirements of the application, such as the desired sensitivity, response time, and the chemical environment of the sample. This guide provides a comparative overview of several promising probes, highlighting their key performance characteristics and the fundamental mechanisms governing their colorimetric response. The detailed experimental protocols offer a starting point for researchers to implement these methods for the accurate and efficient detection of palladium in their respective fields.

References

A Comparative Guide to the Synthesis of Dichloroglyoxime: Batch vs. Continuous Flow

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthesis methodology is critical for efficiency, safety, and scalability. This guide provides a detailed comparison of batch and continuous flow synthesis methods for producing dichloroglyoxime (B20624), an important intermediate in the synthesis of various compounds, including the energetic material dihydroxylammonium-5,5'-bistetrazole-1,1'-diolate (TKX-50).

The traditional synthesis of this compound via the chlorination of glyoxime (B48743) has historically been performed in batch reactors. However, recent advancements in continuous flow chemistry offer a compelling alternative with significant advantages in safety and process control. This guide presents a side-by-side comparison of these two methodologies, supported by experimental data and detailed protocols.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for both batch and continuous flow synthesis of this compound.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Temperature -20 °C20 °C
Reaction Time 30 minutesNot directly specified (residence time)
Yield 77-97%[1]70%[2]
Throughput/Productivity Dependent on batch size31 g/h (lab scale)[2]
Safety Considerations Exothermic and heterogeneous reaction, risk of thermal runaway, use of toxic chlorine gas requires significant cooling and slow dosing.[2]Significantly improved safety due to small reactor volume, better heat transfer, and a closed system for chlorine gas.[2]
Scalability Challenging due to safety concerns and heat management.[2]Readily scalable by extending operation time or "numbering-up" reactors.
Purity High purity achievable after workup.High purity achievable.

Experimental Protocols

Classical Batch Synthesis of this compound

This protocol is based on a traditional method using elemental chlorine gas in a batch reactor.

Materials:

Procedure:

  • A solution of 17.6 g of glyoxime in 200 ml of 95% ethanol is prepared in a reaction vessel.

  • The vessel is cooled to -20 °C using a dry ice/methanol bath.

  • Chlorine gas is bubbled through the cooled solution for 30 minutes.

  • Upon completion of the reaction, the ethanol is removed by vacuum distillation.

  • Chloroform is added to the residue to form a slurry.

  • The solid product is collected by filtration and dried to yield this compound.

Continuous Flow Synthesis of this compound

This protocol highlights the key aspects of a continuous flow process for this compound synthesis.

System Setup:

  • A continuous flow reactor system equipped with pumps for reagent delivery, a reaction coil or microreactor, a back-pressure regulator, and a collection vessel.

Reagents:

  • A solution of glyoxime in a suitable solvent.

  • Chlorine gas.

Procedure:

  • The glyoxime solution and chlorine gas are continuously pumped into the flow reactor.

  • The reaction occurs within the heated reaction coil, maintained at 20 °C.[2]

  • The residence time in the reactor is controlled by the flow rates of the reagents to ensure complete conversion.

  • The product stream exits the reactor through a back-pressure regulator and is collected.

  • The continuous operation allows for the production of 31 g of this compound per hour in a lab-scale setup.[2]

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for both batch and continuous flow synthesis.

Batch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep Prepare Glyoxime in Ethanol cool Cool to -20°C prep->cool react Bubble Chlorine Gas (30 min) cool->react distill Vacuum Distillation react->distill slurry Add Chloroform distill->slurry filter Filter & Dry slurry->filter product This compound filter->product

Caption: Experimental workflow for batch synthesis of this compound.

Flow_Workflow cluster_reagents Reagent Delivery cluster_reaction Continuous Reaction cluster_collection Product Collection glyoxime Glyoxime Solution pump Pumps glyoxime->pump chlorine Chlorine Gas chlorine->pump reactor Flow Reactor (20°C) pump->reactor bpr Back-Pressure Regulator reactor->bpr product This compound Product Stream bpr->product Logical_Comparison cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis batch_safety Safety Concerns (Exothermic, Toxic Gas) batch_temp Low Temperature (-20°C) batch_safety->batch_temp batch_scale Difficult Scalability batch_temp->batch_scale batch_yield High Yield (77-97%) batch_scale->batch_yield flow_safety Improved Safety (Small Volume, Closed System) flow_temp Higher Temperature (20°C) flow_safety->flow_temp flow_scale Easily Scalable flow_temp->flow_scale flow_yield Good Yield (70%) flow_scale->flow_yield synthesis This compound Synthesis synthesis->batch_safety Traditional Method synthesis->flow_safety Modern Alternative

References

Comparative Evaluation of the Cytotoxic Activity of Dichloroglyoxime Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro anticancer potential of dichloroglyoxime-based metal complexes, detailing their synthesis, cytotoxic effects against various cancer cell lines, and insights into their potential mechanisms of action.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the cytotoxic activity of This compound (B20624) metal complexes. By summarizing quantitative data, detailing experimental protocols, and visualizing key cellular processes, this document aims to facilitate the evaluation and selection of promising candidates for further preclinical and clinical development.

Introduction

This compound, a versatile ligand, forms stable complexes with various transition metals, including nickel (Ni), copper (Cu), cobalt (Co), and platinum (Pt).[1][2] These metal complexes have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The coordination of the metal ion to the this compound ligand can enhance the cytotoxic activity compared to the free ligand, offering a promising avenue for the development of novel chemotherapeutics. This guide focuses on comparing the cytotoxic profiles of different this compound metal complexes against a panel of human cancer cell lines.

Data Presentation: Comparative Cytotoxic Activity

The cytotoxic activity of this compound metal complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for a comprehensive range of this compound metal complexes against a standardized panel of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes representative data for related metal complexes to provide a comparative context.

Compound/ComplexCell LineIC50 (µM)Reference
Hypothetical this compound-Ni(II) MCF-7 (Breast) Data not available
Hypothetical this compound-Cu(II) MCF-7 (Breast) Data not available
Hypothetical this compound-Co(II) HeLa (Cervical) Data not available
Hypothetical this compound-Pt(II) A549 (Lung) Data not available
Cisplatin (Reference Drug)A549 (Lung)~10-20General Knowledge
Copper(II) complex (non-dichloroglyoxime)A549 (Lung)3.93[3]
Nickel(II) complex (non-dichloroglyoxime)HCT116 (Colon)~150[4]
Cobalt(II) complex (non-dichloroglyoxime)MCF-7 (Breast)Data not available

Note: The IC50 values for this compound metal complexes are designated as "Data not available" due to the limited specific data in the reviewed literature. The provided values for other metal complexes and the reference drug are for comparative illustration.

Experimental Protocols

Synthesis of this compound Metal Complexes

A general and safer method for the synthesis of the this compound ligand, avoiding the use of hazardous chlorine gas, is presented below. This is followed by a general procedure for the synthesis of its metal complexes.

Synthesis of this compound:

This procedure utilizes N-chlorosuccinimide (NCS) as a chlorinating agent, offering a safer alternative to chlorine gas.

  • Materials: Glyoxime (B48743), N-chlorosuccinimide (NCS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve glyoxime in DMF.

    • Cool the solution in an ice bath.

    • Slowly add NCS to the cooled solution.

    • Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.

    • Remove DMF under reduced pressure.

    • Purify the crude product to obtain this compound.

General Synthesis of this compound Metal (II) Complexes (e.g., Ni(II), Cu(II)):

  • Materials: this compound, Metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O), Ethanol.

  • Procedure:

    • Dissolve this compound in hot ethanol.

    • In a separate flask, dissolve the respective metal(II) salt in ethanol.

    • Slowly add the metal salt solution to the this compound solution with constant stirring.

    • Reflux the resulting mixture for a specified period (typically a few hours).

    • Allow the solution to cool, leading to the precipitation of the metal complex.

    • Filter, wash with cold ethanol, and dry the resulting solid to obtain the pure this compound metal complex.

Evaluation of Cytotoxic Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic effects of compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound metal complexes for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Evaluation

G cluster_synthesis Complex Synthesis cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Ligand This compound Ligand Synthesis Complex This compound Metal Complex Ligand->Complex Metal Metal Salt (Ni, Cu, Co, Pt) Metal->Complex Treatment Incubate with Complexes Complex->Treatment Culture Cancer Cell Lines (MCF-7, HeLa, etc.) Seeding Cell Seeding in 96-well Plates Culture->Seeding Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Formazan Formazan Formation MTT_add->Formazan Dissolve Dissolve Formazan Formazan->Dissolve Read Measure Absorbance Dissolve->Read Analysis Calculate % Viability & IC50 Values Read->Analysis

Caption: Workflow for evaluating the cytotoxicity of this compound metal complexes.

Proposed Signaling Pathway for Apoptosis Induction

Metal complexes often induce apoptosis, or programmed cell death, in cancer cells. While the specific pathways for this compound complexes require further investigation, a general model for metal complex-induced apoptosis involves the mitochondrial (intrinsic) pathway.

G cluster_cell Cancer Cell Complex This compound Metal Complex Bax Bax Complex->Bax activates Bcl2 Bcl-2 Complex->Bcl2 inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Bax->Mitochondrion permeabilizes membrane Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound metal complexes.

Mechanism of Action

The cytotoxic effects of many metal complexes are attributed to their ability to induce programmed cell death, or apoptosis.[5] This process is a highly regulated cellular mechanism that plays a crucial role in eliminating damaged or unwanted cells. Metal complexes can trigger apoptosis through various signaling pathways, with the intrinsic (mitochondrial) pathway being a common route.[6][7]

In the proposed mitochondrial pathway, the this compound metal complex may induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2.[5][6] This disrupts the mitochondrial membrane integrity, causing the release of cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[8] Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[8]

Conclusion

This compound metal complexes represent a promising class of compounds for the development of new anticancer therapies. Their synthesis is achievable through safe and efficient methods, and their cytotoxic activity can be readily evaluated using standard in vitro assays. While this guide provides a framework for comparison, it also highlights the need for more extensive research to generate a comprehensive dataset of IC50 values for a wider range of this compound metal complexes against diverse cancer cell lines. Further elucidation of the specific molecular mechanisms and signaling pathways involved in their cytotoxic action will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline.

References

Safety Operating Guide

Proper Disposal of Dichloroglyoxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of dichloroglyoxime (B20624) is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is critical due to the hazardous nature of the compound.

This compound is classified as a hazardous substance, being harmful if swallowed, and causing significant skin and eye irritation. It may also lead to respiratory irritation. Furthermore, this compound presents a risk of explosion if heated and can decompose under high temperatures to produce toxic gases, including hydrogen chloride and nitrogen oxides. Therefore, it must be managed as hazardous waste in accordance with all federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.
Body Protection A lab coat or chemical-resistant apron is required to protect against skin contact.
Respiratory Protection In cases where dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. Work should ideally be conducted in a well-ventilated area or a fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal service. Attempting to neutralize or chemically treat this waste in the laboratory without a validated and safe protocol is strongly discouraged due to the potential for hazardous reactions.

Step 1: Waste Identification and Segregation

  • Designate a Specific Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is a suitable option.

  • Segregate from Other Waste Streams: It is crucial to collect this compound waste separately. As a chlorinated organic compound, it should not be mixed with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[1][2] Mixing incompatible waste can lead to dangerous reactions.

  • Solid vs. Liquid Waste: If generating both solid (e.g., contaminated lab supplies) and liquid (e.g., solutions containing this compound) waste, use separate, clearly labeled containers for each.

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a legal requirement and essential for the safety of all personnel handling the waste. As soon as the first piece of waste is added to the container, it must be labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The CAS Number: 2038-44-0

  • An indication of the hazards (e.g., Toxic, Irritant, Reactive )

  • The accumulation start date (the date the first waste is added)

  • The name and contact information of the generating laboratory or researcher

Step 3: Safe Storage of Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic. This area should be a satellite accumulation area (SAA) that is under the control of the laboratory personnel.

  • Secondary Containment: The waste container must be placed within a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the integrity of the waste.

Step 4: Arranging for Disposal

  • Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) or equivalent department is responsible for the management of hazardous waste. Contact them to schedule a pickup of the this compound waste.

  • Do Not Transport Off-Site: Laboratory personnel should not transport hazardous waste on public roads. This must be done by trained professionals from the licensed waste disposal company contracted by your institution.

  • Disposal of Empty Containers: An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or methanol). The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly. After triple-rinsing, the container can be managed as non-hazardous solid waste, but labels must be defaced or removed.

Accidental Spill Response

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spilled material is near any potential ignition sources, they should be extinguished if it is safe to do so.

  • Ventilate the Area: Increase ventilation in the area of the spill, for instance, by using a fume hood.

  • Use Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment as outlined in the table above.

  • Contain and Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain and absorb the spilled this compound.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container. The spill cleanup materials must also be disposed of as hazardous waste.

  • Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's EHS office. For large or unmanageable spills, evacuate the area and contact emergency services and the EHS office immediately.

Disposal Workflow Diagram

Dichloroglyoxime_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill Potential Event segregate Segregate Waste: - Use dedicated, compatible container - Separate from non-halogenated waste ppe->segregate label Label Container: - 'Hazardous Waste' - Chemical Name & CAS - Hazards & Accumulation Date segregate->label store Store Safely: - In Satellite Accumulation Area - With Secondary Containment - Keep container closed label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Vendor contact_ehs->disposal spill_response Follow Spill Response Protocol: - Evacuate & Alert - Contain & Clean Up - Dispose of cleanup material as hazardous waste spill->spill_response spill_response->store

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.